4-Hydrazinylpyrimidine
Description
Propriétés
IUPAC Name |
pyrimidin-4-ylhydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4/c5-8-4-1-2-6-3-7-4/h1-3H,5H2,(H,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEQDFYXVYQLLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22930-71-8 | |
| Record name | 4-HYDRAZINOPYRIMIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Hydrazinylpyrimidine chemical properties and structure
An In-Depth Technical Guide to 4-Hydrazinylpyrimidine: Properties, Structure, and Synthetic Utility
Abstract
This compound is a pivotal heterocyclic compound, serving as a versatile building block in medicinal chemistry and organic synthesis. Its structure, characterized by a reactive hydrazine moiety attached to a pyrimidine core, allows for the construction of diverse molecular architectures, particularly those with significant pharmacological potential. This guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and reactivity of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their work. Detailed protocols, data summaries, and mechanistic insights are provided to facilitate its practical application.
Introduction to the Pyrimidine Scaffold
The pyrimidine ring is a fundamental N-heterocycle found in numerous biologically crucial molecules, including nucleic acid bases (cytosine, thymine, and uracil), vitamins (thiamine), and a wide array of therapeutic agents. The functionalization of this core structure is a cornerstone of drug discovery, enabling the modulation of physicochemical properties and biological activity. The introduction of a hydrazine group at the 4-position of the pyrimidine ring yields this compound, a highly reactive and synthetically valuable intermediate. The hydrazine moiety is a potent nucleophile and a precursor to the hydrazone linkage, which is prevalent in many bioactive compounds due to its hydrogen bonding capabilities and structural flexibility.[1] This guide delves into the core characteristics of this important molecule.
Physicochemical and Structural Properties
The physical and chemical properties of this compound are essential for its handling, storage, and application in synthesis. Key data, largely computed from publicly available databases, are summarized below.[2]
Data Summary
| Property | Value | Source |
| Molecular Formula | C₄H₆N₄ | PubChem[2] |
| Molecular Weight | 110.12 g/mol | PubChem[2] |
| CAS Number | 22930-71-8 | PubChem[2] |
| Topological Polar Surface Area | 63.8 Ų | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
| XLogP3-AA (LogP) | -0.2 | PubChem[2] |
| Formal Charge | 0 | PubChem[2] |
Molecular Structure and Tautomerism
A critical feature of this compound is its existence in a tautomeric equilibrium. The two primary forms are the aromatic hydrazinyl form and the non-aromatic hydrazono tautomer.[2][3] The equilibrium can be influenced by factors such as the solvent, pH, and temperature. The hydrazinyl form is generally considered the more stable tautomer due to the preservation of aromaticity in the pyrimidine ring.
-
This compound (Aromatic form): The hydrazine group (-NHNH₂) is a substituent on the aromatic pyrimidine ring.
-
(Z)-4-hydrazono-1,4-dihydropyrimidine (Non-aromatic form): This form features a hydrazone C=N double bond, with one of the ring nitrogens being protonated, thus breaking the ring's aromaticity.[2]
Caption: Tautomeric equilibrium of this compound.
Synthesis of this compound
The most common and direct method for synthesizing hydrazinyl-substituted heterocycles is through the nucleophilic aromatic substitution of a suitable halo-derivative with hydrazine.[4][5] In the case of this compound, the precursor of choice is 4-chloropyrimidine. The chlorine atom at the 4-position is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen atoms.
Experimental Protocol: Synthesis from 4-Chloropyrimidine
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Causality: The choice of an alcohol like methanol or ethanol as a solvent is crucial as it readily dissolves the starting materials and does not react with hydrazine under these conditions. The reaction is typically performed at room temperature to moderate heat to avoid side reactions. Hydrazine hydrate is used in excess to ensure complete conversion of the chloropyrimidine and to act as a base to neutralize the HCl byproduct.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 4-chloropyrimidine (1.0 eq) in methanol (approx. 10 mL per gram of starting material).
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (N₂H₄·H₂O, ~2.0-3.0 eq) dropwise at room temperature. The addition may be slightly exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.
-
Workup and Isolation: Upon completion, cool the mixture in an ice bath. The product often precipitates from the reaction mixture. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold water to remove excess hydrazine hydrate and any inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture. Dry the final product under vacuum.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems primarily from the reactivity of the terminal -NH₂ group of the hydrazine moiety. This group is a strong nucleophile and readily condenses with aldehydes and ketones to form stable hydrazone derivatives. This reaction is a cornerstone of combinatorial chemistry and drug discovery, allowing for the rapid generation of large libraries of compounds for biological screening.[1][6]
Formation of Pyrimidine-Hydrazones
The reaction with a carbonyl compound (e.g., a substituted benzaldehyde) typically proceeds under mild acidic catalysis and generates the corresponding N-(pyrimidin-4-yl)hydrazone. This linkage is a key structural motif in many pharmacologically active molecules.
Applications in Anticancer Drug Design
Recent research has highlighted the potential of pyrimidine-hydrazone derivatives as potent anticancer agents.[1][7] The rationale behind this approach is molecular hybridization, where two or more pharmacophores are combined to create a new molecule with enhanced affinity, selectivity, or efficacy. For example, derivatives of[2][4][8]triazolo[4,5-d]pyrimidine containing a hydrazone fragment have shown significant antiproliferative activity against various cancer cell lines, including prostate cancer (PC3).[7] Some of these compounds have been found to inhibit key signaling proteins like the Epidermal Growth Factor Receptor (EGFR), leading to the induction of apoptosis in cancer cells.
Caption: Inhibition of EGFR signaling by pyrimidine-hydrazone derivatives.
Spectral Characterization
Structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques.[9][10] While specific spectra are best obtained experimentally, the expected features can be predicted.
-
¹H NMR: The spectrum should show distinct signals for the aromatic protons on the pyrimidine ring (typically in the δ 7.0-8.5 ppm range). The protons of the hydrazine group (-NH and -NH₂) will appear as broad singlets that are exchangeable with D₂O. Their chemical shift can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon atoms of the pyrimidine ring will resonate in the aromatic region (typically δ 140-160 ppm). The carbon atom attached to the hydrazine group (C4) will be significantly influenced by the nitrogen atoms.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching from the hydrazine group (around 3200-3400 cm⁻¹), C=N and C=C stretching from the pyrimidine ring (around 1500-1650 cm⁻¹), and N-H bending (around 1600 cm⁻¹).[10]
-
Mass Spectrometry (MS): Electron Impact (EI-MS) would show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 110). Fragmentation patterns would likely involve the loss of nitrogen-containing fragments (e.g., N₂, NH₃).[10]
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions.[2]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a compound of significant interest due to its accessible synthesis and versatile reactivity. Its ability to serve as a scaffold for creating diverse hydrazone derivatives has positioned it as a valuable tool in drug discovery, particularly in the development of novel anticancer agents. A thorough understanding of its properties, tautomeric nature, and safe handling is essential for any researcher aiming to utilize this potent synthetic intermediate.
References
- 1. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Hydrazinopyrimidine | C4H6N4 | CID 12228554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel [1,2,3]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. lehigh.edu [lehigh.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
Synthesis of 4-Hydrazinylpyrimidine from chloropyrimidine
An In-depth Technical Guide to the Synthesis of 4-Hydrazinylpyrimidine from 4-Chloropyrimidine
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a critical building block in contemporary drug discovery and medicinal chemistry. The synthesis is achieved through the nucleophilic aromatic substitution (SNAr) of 4-chloropyrimidine with hydrazine hydrate. This document delves into the underlying reaction mechanism, offers a field-proven, step-by-step experimental protocol, emphasizes critical safety protocols for handling hazardous reagents, and discusses the significance of the pyrimidine scaffold in modern therapeutics. The content is structured to provide researchers, scientists, and drug development professionals with both the theoretical foundation and practical knowledge required for the successful and safe execution of this synthesis.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. As a fundamental component of DNA and RNA, its derivatives are often designed as antimetabolites or enzyme inhibitors.[1][2] The versatility of the pyrimidine core allows for diverse functionalization, leading to compounds with a wide spectrum of biological activities, including anticancer, anti-infective, and anti-inflammatory properties.[1][2]
This compound, in particular, serves as a valuable intermediate. The hydrazinyl group is a potent nucleophile and a versatile functional handle, enabling the construction of more complex heterocyclic systems such as pyrazoles, triazoles, and hydrazones.[3][4] These subsequent modifications are instrumental in developing novel drug candidates that target a range of biological pathways.[4][5] The synthesis from 4-chloropyrimidine is a common and efficient route to access this key intermediate.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The conversion of 4-chloropyrimidine to this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is characteristic of electron-deficient aromatic rings bearing a good leaving group.
Causality of Reactivity: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property makes the ring susceptible to attack by nucleophiles. The chlorine atom at the C4 position is a suitable leaving group. The reactivity of the C4 position is significantly greater than that of the C2 position.[6] This enhanced reactivity is attributed to the superior stabilization of the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction.
When the nucleophile (hydrazine) attacks the C4 position, the negative charge in the resulting intermediate can be delocalized onto both ring nitrogen atoms through resonance. This extensive delocalization provides substantial stabilization, lowering the activation energy for the reaction compared to an attack at the C2 position, where the charge is delocalized over only one nitrogen atom.[6][7]
The reaction is a two-step, addition-elimination process:
-
Addition: The nucleophilic hydrazine attacks the electron-deficient carbon atom bonded to the chlorine, forming a resonance-stabilized anionic σ-complex (Meisenheimer complex).
-
Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final product, this compound.
Experimental Protocol
This protocol provides a reliable method for the synthesis of this compound in a laboratory setting. It is designed to be a self-validating system, with clear steps for reaction, isolation, and purification.
Materials and Equipment
-
Reagents:
-
4-Chloropyrimidine
-
Hydrazine hydrate (55-80% solution in water)[8]
-
Methanol or Ethanol
-
Deionized Water (chilled)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE) as detailed in the Safety section
-
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a certified chemical fume hood, charge a round-bottom flask with 4-chloropyrimidine and the chosen alcohol solvent (e.g., methanol or ethanol).[8][9] Begin stirring to dissolve the starting material.
-
Initial Cooling: Cool the stirred solution to 0–5 °C using an ice bath. This is a critical step to control the initial exotherm of the reaction upon addition of the nucleophile.[9]
-
Nucleophile Addition: Add hydrazine hydrate dropwise to the cold reaction mixture via a dropping funnel over a period of 15-30 minutes, ensuring the internal temperature does not rise significantly.[8]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.[8][9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate is often observed as the product is typically less soluble in the reaction medium.
-
Product Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[8][9]
-
Washing and Purification: Wash the filter cake sequentially with chilled water and a small amount of cold alcohol to remove any unreacted starting materials and hydrazine salts.[9]
-
Drying: Air-dry the purified solid on the filter for a period, then transfer to a vacuum oven for complete drying at a low temperature (e.g., 40-50 °C) to yield this compound.
Visualization of Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis. Yields and reaction times may vary based on the scale and specific conditions used.
| Parameter | Value/Condition | Rationale |
| Substrate | 4-Chloropyrimidine | Electron-deficient aromatic halide. |
| Nucleophile | Hydrazine Hydrate (1.2-2.0 equiv) | Strong nucleophile for the SNAr reaction.[9] |
| Solvent | Methanol or Ethanol | Good solubility for the substrate; product often precipitates.[8] |
| Temperature | 0-5 °C (initial), then Room Temp | Controls initial exotherm, then allows reaction to proceed.[9] |
| Reaction Time | 1 - 2 hours | Typically sufficient for high conversion.[8][9] |
| Workup | Filtration and Washing | Simple and effective for isolating the solid product. |
| Typical Yield | >80% | The reaction is generally efficient.[9] |
Critical Safety Considerations: Handling Hydrazine Hydrate
Trustworthiness in chemical synthesis begins with safety. Hydrazine and its hydrate are classified as Particularly Hazardous Substances (PHS) and must be handled with extreme caution.[10]
-
Acute Toxicity & Corrosivity: Hydrazine hydrate is acutely toxic if inhaled, swallowed, or in contact with skin.[10] It is corrosive and can cause severe skin and eye burns.[11][12]
-
Carcinogenicity: Hydrazine is a suspected human carcinogen.[10][13] All exposure must be minimized.
-
Flammability: It is a combustible liquid.[11] Keep away from heat, sparks, and open flames.[14]
Mandatory Safety Protocols
-
Engineering Controls: All manipulations involving hydrazine hydrate must be performed in a certified chemical fume hood to prevent inhalation of vapors.[10]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a cool, well-ventilated, designated area for corrosives, away from incompatible materials and ignition sources.[11][14] The container must be kept tightly closed.[12]
-
Spill & Waste: Do not attempt to clean up a large spill yourself. Evacuate the area and follow institutional emergency procedures.[10] Dispose of all hydrazine-containing waste through a licensed hazardous waste contractor.[14] Do not discharge into drains or waterways.[11][12]
Conclusion
The synthesis of this compound from 4-chloropyrimidine is a robust and efficient transformation that provides access to a highly valuable building block for drug discovery. A thorough understanding of the underlying SNAr mechanism, coupled with a meticulous and safety-conscious approach to the experimental protocol, is paramount for success. The procedures and insights provided in this guide are intended to empower researchers to confidently and safely incorporate this important synthesis into their research and development programs.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 5. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. prepchem.com [prepchem.com]
- 9. jsscacs.edu.in [jsscacs.edu.in]
- 10. ehs.ucsb.edu [ehs.ucsb.edu]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.com [fishersci.com]
- 13. files.dep.state.pa.us [files.dep.state.pa.us]
- 14. nexchem.co.uk [nexchem.co.uk]
An In-depth Technical Guide to 4-Hydrazinylpyrimidine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrimidine-Hydrazine Scaffold
In the landscape of medicinal chemistry and drug development, the pyrimidine nucleus stands as a cornerstone scaffold, integral to the structure of nucleic acids and a plethora of clinically significant therapeutics.[1] Its inherent bioactivity and versatile chemical nature make it a privileged structure for designing novel agents targeting a wide array of diseases. When functionalized with a hydrazine moiety, the resulting hydrazinylpyrimidine scaffold gains a highly reactive and versatile chemical handle. This combination allows for the construction of diverse molecular architectures, particularly hydrazones and various heterocyclic systems, which are prominent in modern pharmacophores.[2]
This guide provides a comprehensive technical overview of 4-hydrazinylpyrimidine, a key building block in this chemical class. We will delve into its fundamental properties, provide a detailed, field-proven synthetic protocol, and explore its applications as a strategic intermediate in the synthesis of bioactive molecules. This document is intended to serve as a practical resource for researchers engaged in small molecule synthesis, lead optimization, and the broader field of drug discovery.
Core Physicochemical and Structural Data
This compound, also known as pyrimidin-4-ylhydrazine, is a foundational building block for a wide range of more complex heterocyclic systems. Its core attributes are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 22930-71-8 | PubChem[3] |
| Molecular Formula | C₄H₆N₄ | PubChem[3] |
| Molecular Weight | 110.12 g/mol | PubChem[3] |
| IUPAC Name | pyrimidin-4-ylhydrazine | PubChem[3] |
| Synonyms | 4-Hydrazinopyrimidine, pyrimidin-4-yl-hydrazine | PubChem[3] |
| Topological Polar Surface Area | 63.8 Ų | PubChem[3] |
| Hydrogen Bond Donor Count | 2 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem[3] |
Synthesis of this compound: A Validated Protocol
The most direct and widely adopted method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of a suitable halopyrimidine precursor with hydrazine hydrate. The chlorine atom at the 4-position of the pyrimidine ring is sufficiently activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogens.
Rationale Behind Experimental Choices:
-
Precursor Selection: 4-Chloropyrimidine is the logical starting material due to the reactivity of the C4-Cl bond.
-
Solvent: An alcohol, such as ethanol or methanol, is typically used as it readily dissolves both the chloropyrimidine precursor and hydrazine hydrate, facilitating a homogeneous reaction.
-
Reagent: Hydrazine hydrate is used in excess to ensure complete conversion of the starting material and to act as a scavenger for the HCl generated in situ.
-
Temperature: The reaction is often performed at room temperature or with gentle heating (reflux) to drive the reaction to completion without promoting side reactions.
-
Work-up: The product often precipitates from the reaction mixture upon cooling or concentration. Washing with water is effective for removing excess hydrazine hydrate and any inorganic salts.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Laboratory Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloropyrimidine (1.0 eq) in ethanol (10 mL per gram of starting material).
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (80% solution in water, 3.0-4.0 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Stir the mixture at room temperature for 2-3 hours or heat to reflux for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will typically precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake sequentially with cold water and a small amount of cold ethanol to remove impurities.
-
Drying & Characterization: Dry the purified product under vacuum to yield this compound. The structure and purity should be confirmed by NMR spectroscopy, Mass Spectrometry, and melting point analysis.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its utility as a versatile synthetic intermediate. The hydrazine group is a potent nucleophile and can be readily derivatized to form a multitude of other functional groups and heterocyclic rings, which are staples in drug design.
Formation of Hydrazones
The most common reaction of this compound is its condensation with aldehydes or ketones to form stable hydrazone linkages (-N-N=C). This reaction is fundamental to combinatorial chemistry and library synthesis. Pyrimidine hydrazones have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
For example, novel 2,4-diarylaminopyrimidine hydrazone derivatives have been synthesized and identified as potent anti-thyroid cancer agents. These compounds were shown to effectively inhibit Focal Adhesion Kinase (FAK), a critical enzyme in cancer cell proliferation and migration. This work highlights how the this compound core can be elaborated into highly specific and potent kinase inhibitors.
Synthesis of Fused Heterocyclic Systems
The hydrazine moiety of this compound is a key component in cyclization reactions to form fused pyrimidine-based heterocyclic systems, such as pyrazoles, triazoles, and pyridazines. These fused ring systems are often designed as bioisosteres of purines and other endogenous ligands, making them attractive scaffolds for targeting enzymes like kinases and polymerases.
A notable application is in the synthesis of[4][5][6]triazolo[4,3-c]pyrimidines. These compounds are formed by reacting this compound with orthoesters or other one-carbon synthons. This scaffold is a key intermediate in the synthesis of various pharmacologically active agents. For instance, derivatives of this ring system are explored as adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors.
Role as a Key Intermediate in Targeted Therapies
The synthesis of sitagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, involves intermediates derived from chloropyrimidines and hydrazine.[1] While not a direct reaction of this compound itself, the underlying chemical logic—using a hydrazinyl-heterocycle as a key building block—is a powerful demonstration of this strategy's importance in modern drug synthesis.[1] This underscores the industrial relevance of mastering the chemistry of such intermediates.
Handling, Storage, and Safety
As with all hydrazine derivatives, proper safety precautions are paramount when handling this compound.
-
Toxicity: Hydrazines as a class are known to be toxic. It is essential to handle this compound in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from oxidizing agents and strong acids.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is more than just a simple chemical; it is a strategic building block that provides a gateway to a vast chemical space of high-value, biologically active molecules. Its straightforward synthesis and the versatile reactivity of its hydrazine moiety make it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reactive potential empowers researchers to rationally design and efficiently synthesize novel compounds for the development of next-generation therapeutics.
References
- 1. Pyrimidine Hydrochloride: The Key Synthetic Intermediate of Sitagliptin - News & Updates_Industry News|Latest Industry Updates-Sunrise Group - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]
- 2. Synthetic Applications of Carpino's Hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Hydrazinopyrimidine | C4H6N4 | CID 12228554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 4-Hydrazinylpyridine Properties, Uses, Safety, Synthesis & Supplier in China | Buy High Purity 4-Hydrazinylpyridine Online [pipzine-chem.com]
- 6. 4-HYDRAZINOPYRIDINE HYDROCHLORIDE(20815-52-5) 1H NMR spectrum [chemicalbook.com]
A Spectroscopic Guide to 4-Hydrazinylpyrimidine: Elucidating Molecular Structure and Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydrazinylpyrimidine, a key heterocyclic building block, is of significant interest in medicinal chemistry and materials science due to its versatile reactivity and potential biological activity. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the rational design of novel derivatives. This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. By integrating experimental data from analogous structures with established spectroscopic principles, this document serves as an authoritative reference for professionals engaged in the synthesis and characterization of pyrimidine-based compounds.
Introduction: The Significance of this compound
Pyrimidine and its derivatives are fundamental components of nucleic acids and play crucial roles in a myriad of biological processes. The introduction of a hydrazinyl group at the 4-position of the pyrimidine ring imparts unique chemical properties, making it a valuable synthon for the construction of more complex molecular architectures, including fused heterocyclic systems. The lone pair of electrons on the terminal nitrogen of the hydrazine moiety enhances its nucleophilicity, while the pyrimidine ring itself can participate in various chemical transformations. This dual reactivity makes this compound a versatile precursor in drug discovery programs, particularly in the development of kinase inhibitors, and in the synthesis of novel materials with tailored electronic properties.
Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug development. This guide provides a detailed exposition of the NMR, IR, and Mass Spectrometry data of this compound, offering insights into its electronic and structural features.
Molecular Structure and Key Spectroscopic Features
The structural framework of this compound forms the basis for interpreting its spectroscopic data. The key features include the aromatic pyrimidine ring and the appended hydrazinyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyrimidine ring and the hydrazinyl group. Based on the analysis of analogous compounds such as 4-hydrazinopyridine hydrochloride, the following chemical shift assignments can be predicted.[1]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-2 | ~8.8 - 9.0 | Singlet (s) | - | Expected to be the most downfield signal due to the deshielding effect of two adjacent nitrogen atoms. |
| H-6 | ~8.2 - 8.4 | Doublet (d) | ~5-6 | Coupled to H-5. |
| H-5 | ~6.7 - 6.9 | Doublet (d) | ~5-6 | Coupled to H-6. |
| NH | ~7.5 - 8.0 | Broad Singlet (br s) | - | Chemical shift is concentration and solvent dependent. |
| NH₂ | ~4.5 - 5.0 | Broad Singlet (br s) | - | Chemical shift is concentration and solvent dependent; protons may exchange with solvent. |
Causality behind Experimental Choices: The choice of a deuterated solvent such as DMSO-d₆ is crucial for observing the labile NH and NH₂ protons, as they are less likely to exchange with the solvent compared to protic solvents like D₂O. The predicted chemical shifts are based on the electronic effects within the molecule. The nitrogen atoms in the pyrimidine ring are electron-withdrawing, leading to a general deshielding of the ring protons. The H-2 proton, being situated between two nitrogen atoms, experiences the strongest deshielding effect and thus resonates at the lowest field.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for the carbon atoms of this compound are presented below.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-4 | ~165 - 170 | The carbon atom bearing the hydrazinyl group is expected to be significantly deshielded. |
| C-2 | ~158 - 162 | Deshielded due to the two adjacent nitrogen atoms. |
| C-6 | ~155 - 158 | Deshielded by the adjacent ring nitrogen. |
| C-5 | ~110 - 115 | Expected to be the most upfield of the ring carbons. |
Expertise & Experience: The prediction of ¹³C NMR chemical shifts relies on understanding the electronic influence of the nitrogen atoms and the hydrazinyl substituent. The quaternary carbon C-4, directly attached to the electronegative nitrogen of the hydrazinyl group, will experience the most significant downfield shift. The other ring carbons are also deshielded due to the overall electron-deficient nature of the pyrimidine ring.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of the pyrimidine ring and the hydrazinyl moiety.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H Stretch (NH₂) | 3200 - 3400 | Medium, often two bands (symmetric and asymmetric) |
| N-H Bend (NH₂) | 1590 - 1650 | Medium to Strong |
| C=N Stretch (ring) | 1550 - 1620 | Medium to Strong |
| C=C Stretch (ring) | 1450 - 1580 | Medium to Strong |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak |
| C-N Stretch | 1200 - 1350 | Medium |
Trustworthiness: The presence of sharp, distinct peaks in the N-H stretching region, coupled with the characteristic ring vibrations, provides a reliable fingerprint for the identification of this compound. The absence of strong absorptions in the carbonyl region (around 1700 cm⁻¹) would confirm the absence of oxidized impurities.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Molecular Ion and Isotopic Pattern
The nominal molecular weight of this compound (C₄H₆N₄) is 110 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) is expected at m/z 110. Due to the presence of four nitrogen atoms, a small M+1 peak will be observed, arising from the natural abundance of ¹³C and ¹⁵N isotopes. The exact mass is 110.0592 Da.[2]
Fragmentation Pathway
The fragmentation of this compound is expected to proceed through several characteristic pathways, including the loss of nitrogen-containing fragments.
Caption: Proposed fragmentation pathway of this compound in EI-MS.
Authoritative Grounding: The fragmentation of pyrimidine derivatives often involves the initial loss of substituents followed by the cleavage of the pyrimidine ring.[3] The loss of a neutral hydrazine radical (•NHNH₂) or an amino radical (•NH₂) are plausible initial fragmentation steps. Subsequent loss of small, stable molecules like hydrogen cyanide (HCN) from the ring fragments is a common feature in the mass spectra of nitrogen-containing heterocycles. The observation of a fragment at m/z 81, corresponding to the pyrimidine cation, would be a strong indicator of the this compound structure.
Experimental Protocols
NMR Sample Preparation (General Protocol)
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.
-
If necessary, add a small amount of a reference standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
Mass Spectrometry (Electron Ionization - EI)
-
Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-200).
Conclusion
This technical guide has provided a detailed overview of the key spectroscopic data for this compound. By combining predictive analysis based on analogous structures with fundamental spectroscopic principles, a comprehensive characterization of its NMR, IR, and mass spectra has been presented. The data and interpretations herein serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science, facilitating the confident identification and utilization of this important heterocyclic compound.
References
Topic: Reactivity and Stability of the Hydrazinyl Group in Pyrimidines
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biological probes.[1][2] The introduction of a hydrazinyl (-NHNH₂) group onto this ring system unlocks a rich and versatile chemical space, providing a reactive handle for extensive molecular elaboration. This guide offers a detailed exploration of the synthesis, reactivity, and stability of hydrazinylpyrimidines. We will dissect the key factors governing the behavior of the hydrazinyl moiety, including the profound influence of the pyrimidine ring's electronic properties and the reaction environment. This document serves as a technical resource for scientists aiming to leverage the unique characteristics of hydrazinylpyrimidines in drug design, chemical biology, and materials science, providing both mechanistic insights and actionable experimental protocols.
Introduction: The Significance of the Hydrazinylpyrimidine Scaffold
The pyrimidine ring, a six-membered diazine heterocycle, is intrinsically π-deficient due to the presence of two electronegative nitrogen atoms.[3] This inherent electron deficiency is a defining feature that dictates its chemical behavior, rendering it susceptible to nucleophilic attack while deactivating it towards electrophilic substitution, particularly at the 2-, 4-, and 6-positions.[3]
The hydrazinyl group, when attached to the pyrimidine core, acts as a potent and versatile nucleophile. Its utility stems from several key properties:
-
High Nucleophilicity: The terminal -NH₂ of the hydrazine moiety is significantly more nucleophilic than a typical aromatic amine due to the "alpha effect," where the adjacent nitrogen's lone pair enhances reactivity.[2][4]
-
A Gateway to Fused Systems: The hydrazinyl group is a classic precursor for cyclocondensation reactions, enabling the construction of fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines, which are themselves privileged scaffolds in drug discovery.[1][5]
-
Linker Chemistry: It readily condenses with aldehydes and ketones to form hydrazone linkages. The pH-sensitive nature of these bonds is widely exploited in designing drug delivery systems for targeted release in acidic microenvironments like tumors or endosomes.[6][7]
Understanding the interplay between the hydrazinyl group's reactivity and the electronic landscape of the pyrimidine ring is paramount for its effective application.
Synthesis of Hydrazinylpyrimidines
The most prevalent and efficient method for synthesizing hydrazinylpyrimidines is through the nucleophilic aromatic substitution (SNAr) of a halogenated pyrimidine with hydrazine.
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is facilitated by the pyrimidine ring's π-deficient nature. The reaction proceeds via a two-step addition-elimination sequence:
-
Nucleophilic Attack: Hydrazine, acting as the nucleophile, attacks an electron-deficient carbon atom bearing a leaving group (typically a halogen like Cl or Br). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the halide ion.
The positions most susceptible to this reaction are C2, C4, and C6, as the negative charge in the Meisenheimer complex can be effectively delocalized onto the ring nitrogen atoms. The presence of additional electron-withdrawing groups (EWGs) on the ring can further enhance the reaction rate.[8][9]
Caption: SNAr mechanism for hydrazinylpyrimidine synthesis.
Experimental Protocol: Synthesis of 4-Hydrazinylpyrimidine
This protocol describes a typical procedure for the synthesis of a hydrazinylpyrimidine from its corresponding chloro-precursor.
Materials:
-
4-Chloropyrimidine
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (EtOH)
-
Diethyl ether (Et₂O)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-chloropyrimidine (1.0 eq) in ethanol (20 mL).
-
Addition of Hydrazine: To the stirring solution, add hydrazine hydrate (3.0 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature and then concentrate it under reduced pressure to remove the ethanol.
-
Precipitation: To the resulting residue, add cold diethyl ether (30 mL) and stir vigorously. The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Characterization: Confirm the structure and purity of the resulting this compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Reactivity of the Hydrazinyl Group
The synthetic value of hydrazinylpyrimidines lies in the diverse reactivity of the hydrazinyl moiety.
Condensation Reactions: Hydrazone Formation
Hydrazinylpyrimidines readily react with aldehydes and ketones, typically under mild acidic catalysis, to form hydrazone derivatives.[10] This reaction is a cornerstone for creating libraries of compounds for biological screening.[7] The hydrazone moiety is a valuable pharmacophore, known to act as a hydrogen bond donor and acceptor, which can facilitate strong interactions with biological targets.[7]
Caption: General scheme for pyrimidine hydrazone synthesis.
Cyclocondensation Reactions
Cyclocondensation reactions are powerful tools for building complex heterocyclic systems from hydrazinylpyrimidines.[11] By reacting with bifunctional electrophiles (e.g., 1,3-dicarbonyls, β-ketoesters, enones), the hydrazinyl group can act as a dinucleophile to form a new five- or six-membered ring fused to the pyrimidine core.[5][12][13] This strategy is extensively used to synthesize potent kinase inhibitors and other therapeutic agents.[1]
Caption: Synthesis of a pyrazolopyrimidine via cyclocondensation.
Oxidation and Reduction
The hydrazinyl group is susceptible to both oxidation and reduction, although these reactions are less common in synthetic elaborations compared to condensation.
-
Oxidation: Strong oxidizing agents can convert the hydrazinyl group into a diazonium species, which can be a versatile intermediate or can be eliminated to yield the unsubstituted pyrimidine. Milder oxidation can lead to the formation of diazene intermediates.[14][15]
-
Reduction: Catalytic hydrogenation or other strong reducing agents can cleave the N-N bond, resulting in the formation of an aminopyrimidine and ammonia. This transformation can be viewed as a method to convert a halogenated pyrimidine into an aminopyrimidine via a hydrazinyl intermediate.
Stability of the Hydrazinyl Group and its Derivatives
The stability of both the hydrazinyl-pyrimidine C-N bond and its common derivatives (i.e., hydrazones) is a critical consideration in drug development and chemical biology.
pH Stability
The stability of hydrazinylpyrimidines and their derivatives is highly dependent on pH.
-
Hydrazinyl-Pyrimidine Bond: The C-N bond linking the hydrazinyl group to the pyrimidine ring is generally stable under typical physiological and synthetic conditions. However, under harsh, solvent-free heating with excess hydrazine, ring-opening of the pyrimidine moiety has been observed, indicating that the ring itself can be susceptible to cleavage under forcing conditions.[16][17]
-
Hydrazone Derivatives: The hydrazone bond is famously labile in acidic environments.[6] It remains relatively stable at neutral or physiological pH (~7.4) but undergoes rapid hydrolysis as the pH drops.[18][19] This property is the basis for its use as a pH-sensitive linker in antibody-drug conjugates (ADCs) and nanoparticle delivery systems, allowing for drug release in the acidic environment of endosomes and lysosomes.[6]
| Linkage Type | Condition | Relative Stability | Rationale |
| Hydrazinyl-Pyrimidine | Physiological pH (7.4) | High | Covalent aromatic C-N bond is robust. |
| Hydrazinyl-Pyrimidine | Strong Acid/Base (harsh) | Moderate-Low | Ring cleavage can occur under forcing conditions.[16][17] |
| Pyrimidine-Hydrazone | Physiological pH (7.4) | High | Hydrolysis is slow at neutral pH.[18][19] |
| Pyrimidine-Hydrazone | Acidic pH (4.5-5.5) | Low | Hydrolysis is acid-catalyzed and rapid.[6][18] |
Influence of Ring Substituents
The electronic nature of other substituents on the pyrimidine ring influences both reactivity and stability.
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ or -CN enhance the π-deficiency of the pyrimidine ring. This has two main effects:
-
Increased Reactivity in Synthesis: EWGs accelerate the initial SNAr synthesis by stabilizing the Meisenheimer intermediate.[3]
-
Decreased Nucleophilicity: They decrease the electron density on the hydrazinyl group, slightly reducing its nucleophilicity in subsequent reactions.
-
-
Electron-Donating Groups (EDGs): Substituents like -NH₂ or -OR have the opposite effect. They slow down the SNAr synthesis but increase the nucleophilicity of the attached hydrazinyl group, making it more reactive in condensation and cyclization reactions.
Protocol: pH-Dependent Stability Assay of a Pyrimidine Hydrazone
This protocol outlines a method to quantify the stability of a pyrimidine hydrazone derivative at different pH values using RP-HPLC.
Caption: Experimental workflow for assessing pH stability.
Procedure:
-
Solution Preparation: Prepare a 10 mM stock solution of the test compound (pyrimidine hydrazone) in a suitable organic solvent (e.g., DMSO). Prepare aqueous buffers at the desired pH values (e.g., pH 7.4 Phosphate-Buffered Saline and pH 5.0 Acetate Buffer).
-
Incubation: At time t=0, dilute the stock solution into each buffer to a final concentration of 100 µM. Incubate the solutions in a temperature-controlled environment at 37°C.
-
Time Points: Withdraw aliquots (e.g., 50 µL) from each solution at predetermined time points (e.g., 0, 15 min, 30 min, 1 hr, 4 hr, 24 hr).
-
Quenching: Immediately quench the hydrolysis by diluting the aliquot into the HPLC mobile phase (e.g., 950 µL of 50:50 Acetonitrile:Water), which should bring the pH to a point where the reaction is negligible.
-
HPLC Analysis: Analyze each quenched sample by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection at the λₘₐₓ of the compound.
-
Data Analysis: Measure the peak area corresponding to the intact hydrazone at each time point. Normalize the peak area at each time point to the area at t=0 to determine the percentage of compound remaining. Plot this percentage against time to determine the degradation kinetics and calculate the half-life (t½) at each pH.
Conclusion
The hydrazinylpyrimidine scaffold is a powerful platform in chemical science. Its synthesis is readily achieved through robust SNAr chemistry, and the resulting hydrazinyl group offers a rich spectrum of reactivity for molecular diversification. The condensation to form hydrazones and cyclocondensation to build fused heterocyclic systems are particularly valuable transformations in drug discovery. Furthermore, the inherent pH sensitivity of the derived hydrazone linkage provides a sophisticated tool for creating stimuli-responsive systems. A thorough understanding of the electronic factors governing the reactivity and stability of this functional group is essential for any researcher seeking to exploit its full potential in the design of novel functional molecules.
References
- 1. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 2. One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. Item - Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines - American Chemical Society - Figshare [acs.figshare.com]
- 14. biorxiv.org [biorxiv.org]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 19. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A-Z Guide to 4-Hydrazinylpyrimidine Derivatives: From Synthesis to Therapeutic Frontiers
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including the nucleobases of DNA and RNA.[1][2] Among its myriad derivatives, the 4-hydrazinylpyrimidine scaffold has emerged as a particularly versatile and promising platform for drug discovery. The introduction of the hydrazinyl (-NHNH₂) moiety at the C4 position imparts unique physicochemical properties, creating a potent hydrogen-bonding domain and a reactive handle for extensive chemical modification. This guide provides an in-depth exploration of this compound derivatives, covering their synthesis, diverse biological activities, and key research applications. We will delve into their role as kinase inhibitors, anticancer agents, and antimicrobials, presenting detailed mechanistic insights and practical experimental workflows to empower researchers in their quest for novel therapeutics.
The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
Nitrogen-containing heterocyclic compounds are mainstays in drug development, and the pyrimidine ring is a preeminent example.[1][2] Its presence in natural products and approved drugs underscores its biological significance.[1][2][3] Pyrimidine analogs like gemcitabine and cytarabine are well-established antimetabolites in cancer therapy, functioning by interfering with DNA/RNA synthesis in cancer cells.[1] The structural versatility of the pyrimidine ring, which allows for substitution at multiple positions, enables chemists to fine-tune the pharmacological properties of the resulting molecules to achieve desired potency and selectivity.[3]
The this compound subclass builds upon this privileged core. The hydrazinyl group is a powerful pharmacophore, known to be present in a wide range of biologically active compounds with activities including antimicrobial, anti-inflammatory, and anticancer effects.[4][5][6] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its nucleophilicity, allows for strong interactions with biological targets and serves as a key building block for creating more complex molecular architectures.[7][8]
Synthesis of the this compound Core
A reliable and flexible synthetic route is paramount for exploring the potential of any chemical scaffold. The most common and direct approach to synthesizing 4-hydrazinylpyrimidines involves the nucleophilic aromatic substitution (SNAr) of a suitable 4-halopyrimidine precursor with hydrazine hydrate.
General Synthetic Workflow
The typical synthesis begins with a readily available pyrimidine, which is first halogenated, most commonly chlorinated, at the C4 position. This activated precursor is then reacted with hydrazine to yield the desired product.
Caption: General two-step synthesis of this compound derivatives.
Detailed Experimental Protocol: Synthesis of a Model this compound
This protocol describes a representative synthesis of a this compound derivative from a 4-chloropyrimidine precursor.
Materials:
-
4-Chloro-6-methylpyrimidine
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator, magnetic stirrer, TLC plates, standard glassware
Procedure:
-
Reaction Setup: To a solution of 4-chloro-6-methylpyrimidine (1.0 eq) in ethanol (10 mL/g of starting material) in a round-bottom flask, add hydrazine hydrate (2.0 eq) dropwise at room temperature.
-
Scientist's Note: The use of excess hydrazine ensures the complete consumption of the chloropyrimidine starting material. Ethanol is a common solvent as it solubilizes both reactants and is relatively easy to remove.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 2-4 hours.
-
Trustworthiness Check: A co-spot of the reaction mixture with the starting material on the TLC plate is essential to confirm the disappearance of the starting material. The product spot should be more polar (lower Rf) due to the free hydrazinyl group.
-
-
Workup and Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol. Partition the resulting residue between dichloromethane (DCM) and water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Causality: The NaHCO₃ wash neutralizes any residual acidic impurities, while the brine wash helps to remove water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: The crude 4-hydrazinyl-6-methylpyrimidine can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product. Characterization is typically performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity.
Key Research Applications and Biological Activities
The this compound scaffold is a versatile building block for compounds with a wide array of biological activities. Its derivatives have shown significant promise primarily in oncology and infectious diseases.
Kinase Inhibitors in Oncology
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[9] Consequently, they are prime targets for therapeutic intervention.[10] The pyrimidine scaffold, being an isostere of the adenine ring of ATP, is an excellent starting point for designing ATP-competitive kinase inhibitors.[11] The 4-hydrazinyl group can be further derivatized, often into a hydrazone, to introduce additional functionalities that can form critical hydrogen bonds and hydrophobic interactions within the kinase ATP-binding pocket.[7][12]
Mechanism of Action: Many this compound-based kinase inhibitors function by competing with ATP for binding to the catalytic domain of oncogenic kinases like EGFR, VEGFR, and FAK.[7][9] This blockade prevents the phosphorylation of downstream substrates, thereby inhibiting signal transduction pathways that drive cell proliferation, survival, and migration.[7][13]
Case Study: Focal Adhesion Kinase (FAK) Inhibition Recent studies have identified novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent inhibitors of Focal Adhesion Kinase (FAK), a key player in cancer cell migration and metastasis.[7]
-
Lead Compound (14f): A specific derivative, compound 14f , demonstrated exceptional anti-proliferative effects against FAK-overexpressing thyroid cancer cells (TPC-1) with an IC₅₀ of 0.113 µM and potent FAK enzymatic inhibition with an IC₅₀ of 35 nM.[7]
-
Mechanism: In silico docking studies showed that compound 14f binds effectively to the FAK active site.[7] Cellular assays confirmed that it inhibits the autophosphorylation of FAK at key tyrosine residues (Tyr397, Tyr576/577, and Tyr925), effectively shutting down the signaling cascade.[7]
Caption: Inhibition of the FAK signaling pathway by a this compound derivative.
Anticancer Activity via Other Mechanisms
Beyond kinase inhibition, these derivatives can exert anticancer effects through various other mechanisms.[8][9][13] The pyrimidine core can act as an antimetabolite, while the versatile hydrazinyl group allows for the creation of hybrid molecules that target multiple pathways.[9] Some derivatives have been shown to induce apoptosis and cause cell cycle arrest, highlighting their multi-target potential.[13][14]
Data Summary: Antiproliferative Activity of Selected Derivatives
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative pyrimidine derivatives against various cancer cell lines.
| Compound ID | Scaffold | Target Cell Line | IC₅₀ (µM) | Reference |
| 14f | 2,4-Diarylaminopyrimidine Hydrazone | TPC-1 (Thyroid) | 0.113 | [7] |
| 5c | Dihydropyrimidine-Pyrazoline | A549 (Lung) | 1.76 | [15] |
| CM9 | Quinazolinone-Hydrazide | EBC-1 (Lung) | 8.6 | [16] |
| 5h | Pyrazolo[1,5-a] pyrimidine | HepG-2 (Liver) | 19.24 | [9] |
Antimicrobial Applications
The search for novel antimicrobial agents is a global health priority. The hydrazone moiety (-C=N-NH-) is a well-established pharmacophore in the design of antibacterial and antifungal agents.[4][5] When combined with the pyrimidine core, the resulting this compound derivatives can be potent antimicrobials.
Workflow for Antimicrobial Screening:
-
Synthesis: A library of this compound derivatives with diverse substitutions is synthesized.
-
Primary Screening (MIC): The Minimum Inhibitory Concentration (MIC) of each compound is determined against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) using broth microdilution assays.
-
Secondary Screening (MBC/MFC): For compounds showing significant inhibitory activity (low MIC), the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is determined to assess whether the compounds are static (inhibit growth) or cidal (kill the organism).
-
Mechanism of Action Studies: Lead compounds are investigated further to determine their mechanism of action (e.g., inhibition of cell wall synthesis, DNA gyrase, or protein synthesis).
-
Toxicity Assays: Cytotoxicity against mammalian cell lines is evaluated to determine the selectivity index (SI), a crucial parameter for potential therapeutic agents.
Future Directions and Conclusion
The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it a highly attractive starting point for medicinal chemists.
Future research in this area should focus on:
-
Multi-Target Inhibitors: Designing hybrid molecules that can simultaneously modulate multiple disease-relevant targets, such as dual kinase/HDAC inhibitors, to overcome drug resistance.[7]
-
Structure-Based Drug Design: Utilizing computational tools like molecular docking and QSAR to rationally design derivatives with enhanced potency and selectivity for specific targets.[9][17]
-
ADME/Tox Profiling: Early-stage evaluation of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties to improve the chances of identifying compounds with favorable drug-like characteristics.[18]
References
- 1. researchgate.net [researchgate.net]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. mdpi.com [mdpi.com]
- 4. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]
- 17. Predictive biological activity of newly synthesized hydrazone compounds derived from indomethacin | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
- 18. Discovery of novel dihydro-pyrimidine hybrids: insight into the design, synthesis, biological evaluation and absorption, distribution, metabolism and excretion studies - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of 4-Hydrazinylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydrazinylpyrimidine stands as a cornerstone in medicinal chemistry, a versatile scaffold enabling the synthesis of a multitude of biologically active compounds. Its significance lies not only in its inherent reactivity but also in the rich history of its chemical synthesis, which mirrors the broader evolution of heterocyclic chemistry. This in-depth technical guide provides a comprehensive exploration of the discovery and historical development of this compound synthesis. We will delve into the seminal first report of its creation and trace the subsequent evolution of synthetic methodologies, offering field-proven insights into the causality behind experimental choices. This guide will equip researchers with a thorough understanding of the foundational and advanced techniques for preparing this crucial synthetic intermediate.
Introduction: The Strategic Importance of the Pyrimidine Core
The pyrimidine ring is a fundamental heterocyclic motif, integral to the very fabric of life as a core component of nucleobases like cytosine, thymine, and uracil.[1] This inherent biological relevance has long made pyrimidine derivatives a focal point for synthetic chemists and drug discovery professionals.[2][3] The introduction of a hydrazinyl (-NHNH2) substituent at the 4-position of the pyrimidine ring dramatically expands its synthetic utility. The hydrazine moiety serves as a potent nucleophile and a versatile functional handle for constructing a wide array of other heterocyclic systems, such as pyrazoles, triazoles, and hydrazones, many of which exhibit significant pharmacological activities.
This guide will provide a detailed historical narrative of the synthesis of the parent this compound, followed by an in-depth analysis of the key synthetic strategies that have been developed and refined over the decades.
The Foundational Synthesis: A Post-War Discovery
The first documented synthesis of this compound was reported in 1955 by J. H. Chesterfield, J. F. W. McOmie, and E. R. Sayer in their paper, "Pyrimidines. Part VIII. Halogeno- and hydrazino-pyrimidines."[4] This seminal work laid the groundwork for what would become the most common and reliable method for preparing this compound: the nucleophilic displacement of a halogen from a 4-halopyrimidine.
The Chesterfield-McOmie-Sayer Synthesis (1955)
The original method involved the treatment of 4-chloropyrimidine with hydrazine hydrate. The choice of a chloro-substituent was strategic; the electron-withdrawing nature of the pyrimidine ring activates the 4-position towards nucleophilic aromatic substitution. Hydrazine, a strong nucleophile, readily attacks this activated position, displacing the chloride ion.
Experimental Protocol: The Chesterfield-McOmie-Sayer Synthesis of this compound
-
Step 1: Preparation of the Starting Material. The synthesis begins with a suitable 4-halopyrimidine, typically 4-chloropyrimidine. This precursor can be synthesized from the more readily available pyrimidin-4-one (or its tautomer, 4-hydroxypyrimidine) by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Step 2: Nucleophilic Substitution. 4-Chloropyrimidine is dissolved in a suitable solvent, such as ethanol.
-
Step 3: Reaction with Hydrazine Hydrate. An excess of hydrazine hydrate (N₂H₄·H₂O) is added to the solution. The reaction is typically carried out at reflux temperature to ensure complete conversion.
-
Step 4: Isolation and Purification. Upon cooling, the product, this compound, often precipitates from the reaction mixture. The solid is collected by filtration, washed with a cold solvent to remove residual impurities, and can be further purified by recrystallization.
This foundational method, elegant in its simplicity and effectiveness, remains a cornerstone of this compound synthesis to this day.
The Evolution of Synthetic Methodologies
Following the initial discovery, research efforts focused on refining and expanding the synthetic toolbox for accessing 4-hydrazinylpyrimidines and their derivatives. These developments were largely driven by the increasing demand for this scaffold in medicinal chemistry.
The Preeminence of the Halopyrimidine Route
The reaction of a 4-chloropyrimidine with hydrazine hydrate has been extensively optimized and is the most widely employed method.[5] The key to this reaction's success lies in the inherent electrophilicity of the C4 position in the pyrimidine ring, which is further enhanced by the presence of a good leaving group like chlorine.
Mechanism of Nucleophilic Aromatic Substitution:
The reaction proceeds via a classic SNAr (Substitution Nucleophilic Aromatic) mechanism.
Caption: SNAr mechanism for the synthesis of this compound.
Alternative Precursors: Expanding the Synthetic Routes
While the chloro-derivative is the most common precursor, other leaving groups can be employed.
-
From 4-Alkoxypyrimidines: 4-Alkoxy groups, such as methoxy (-OCH₃), can also be displaced by hydrazine. This reaction often requires more forcing conditions (higher temperatures or longer reaction times) compared to the chloro-analogue due to the poorer leaving group ability of the alkoxide. A notable example is the reaction of 4-methoxy-5-nitropyrimidine with hydrazine hydrate, which proceeds at low temperatures to yield 4-hydrazino-5-nitropyrimidine.[1]
-
From 4-Thiopyrimidines: Pyrimidine-4-thiones or their S-alkylated derivatives (e.g., 4-methylthiopyrimidines) can also serve as precursors. The thione is typically reacted with hydrazine hydrate, leading to the displacement of the sulfur-containing group.
Comparative Summary of Precursors for this compound Synthesis
| Precursor | Typical Reagent | General Reaction Conditions | Advantages | Disadvantages |
| 4-Chloropyrimidine | Hydrazine Hydrate | Reflux in Ethanol | High yield, readily available starting material | Use of POCl₃ for precursor synthesis |
| 4-Methoxypyrimidine | Hydrazine Hydrate | Higher temperatures, longer reaction times | Avoids harsh chlorinating agents | Poorer leaving group, may require forcing conditions |
| Pyrimidine-4-thione | Hydrazine Hydrate | Reflux in a suitable solvent | Useful for specific substitution patterns | Thiones can be less stable than their oxo-counterparts |
Ring Construction Strategies
In some instances, it is more advantageous to construct the pyrimidine ring with the hydrazine moiety already incorporated into one of the building blocks. This approach is particularly useful for synthesizing highly substituted 4-hydrazinylpyrimidines that may not be easily accessible through functional group interconversion.
One such strategy involves the condensation of a β-ketoester with a guanidine derivative, where one of the nitrogen atoms is part of a hydrazine or a protected hydrazine group.
Caption: General scheme for constructing the this compound ring.
Modern Applications and Synthetic Innovations
The fundamental synthetic routes to this compound have enabled the development of a vast number of derivatives with diverse applications, particularly in the realm of drug discovery. The hydrazinyl group serves as a key synthon for further elaboration.
For example, condensation of 4-hydrazinylpyrimidines with various aldehydes and ketones provides access to a wide range of hydrazone derivatives. These hydrazones are not merely intermediates but often exhibit potent biological activities themselves, including anticancer and antimicrobial properties.
Modern synthetic efforts often focus on the efficient, and sometimes one-pot, synthesis of complex pyrimidine-based scaffolds where the formation of the this compound is a key step.
Conclusion: A Legacy of Versatility
From its first reported synthesis in the mid-20th century, this compound has evolved from a chemical curiosity to an indispensable building block in organic and medicinal chemistry. The pioneering work of Chesterfield, McOmie, and Sayer, utilizing the now-classical nucleophilic displacement of a chloro-substituent, opened the door to a rich field of research. The subsequent development of alternative synthetic routes has further enhanced the accessibility and versatility of this important scaffold. For researchers and drug development professionals, a deep understanding of the history and the various synthetic approaches to this compound is essential for the rational design and efficient synthesis of novel therapeutic agents. The legacy of this seemingly simple molecule is a testament to the enduring power of fundamental synthetic chemistry to drive innovation in science and medicine.
References
- 1. Pyrimidine reactions. Part XVIII. The conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 3. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]
- 4. Pyrimidines. Part VIII. Halogeno- and hydrazino-pyrimidines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 4-Hydrazinylpyrimidine in Modern Heterocyclic Chemistry: A Technical Guide for Drug Discovery Professionals
Foreword: The Unassuming Power of a Pyrimidine Precursor
In the landscape of contemporary drug discovery and heterocyclic chemistry, the synthetic utility of a molecule is often measured by its versatility and efficiency in generating diverse and complex scaffolds. Among the myriad of building blocks available to the medicinal chemist, 4-hydrazinylpyrimidine stands out as a cornerstone reagent. Its unique electronic and structural features provide a reliable and strategically advantageous starting point for the construction of a multitude of fused pyrimidine systems, many of which are privileged structures in medicinal chemistry. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, offering not just protocols, but a deeper understanding of the causality behind the experimental choices that drive successful heterocyclic synthesis with this pivotal precursor.
Core Characteristics of this compound
Before delving into its synthetic applications, a thorough understanding of the physicochemical properties and safe handling of this compound is paramount.
Physicochemical Properties
This compound is a crystalline solid with the molecular formula C₄H₆N₄ and a molecular weight of 110.12 g/mol .[1] Its structure is characterized by a pyrimidine ring substituted with a hydrazinyl group at the 4-position. This hydrazinyl moiety is the key to its reactivity, possessing two nucleophilic nitrogen atoms that readily participate in cyclization reactions.
| Property | Value | Source |
| Molecular Formula | C₄H₆N₄ | PubChem CID 12228554[1] |
| Molecular Weight | 110.12 g/mol | PubChem CID 12228554[1] |
| IUPAC Name | pyrimidin-4-ylhydrazine | PubChem CID 12228554[1] |
| CAS Number | 22930-71-8 | PubChem CID 12228554[1] |
Safety and Handling
As with all hydrazine derivatives, this compound must be handled with care due to its potential toxicity and reactivity. It is classified as an irritant and may be harmful if swallowed, in contact with skin, or inhaled.[1]
Mandatory Safety Precautions:
-
Engineering Controls: All manipulations should be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles. A face shield is recommended when there is a risk of splashing.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and metal oxides, as these can lead to vigorous or explosive reactions.
Synthesis of this compound: A Foundational Protocol
The most common and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution of a suitable 4-halopyrimidine, typically 4-chloropyrimidine, with hydrazine hydrate.
Rationale for Experimental Choices
The selection of reagents and reaction conditions is critical for a successful and high-yielding synthesis.
-
Starting Material: 4-Chloropyrimidine is the preferred starting material due to its commercial availability and the good leaving group ability of the chloride ion. The synthesis of 4-chloropyrimidine itself can be achieved by treating 4(3H)-pyrimidinone with phosphorus oxychloride (POCl₃).
-
Nucleophile: Hydrazine hydrate is used in excess to ensure complete conversion of the 4-chloropyrimidine and to act as a scavenger for the HCl generated during the reaction.
-
Solvent: A protic solvent like methanol or ethanol is typically used. These solvents are effective at dissolving the reactants and facilitating the nucleophilic attack by solvating the ions formed during the reaction.
-
Temperature: The reaction is often carried out at room temperature to moderate the exothermicity of the reaction and minimize the formation of side products.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of the analogous 4-hydrazino-6-chloropyrimidine.[2]
Materials:
-
4-Chloropyrimidine
-
Hydrazine hydrate (80% solution in water)
-
Methanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloropyrimidine (1 equivalent) in methanol.
-
Cool the solution in an ice bath.
-
Slowly add hydrazine hydrate (2-3 equivalents) dropwise to the stirred solution. An exothermic reaction may be observed.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, a precipitate of this compound may form. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold water.
-
Dry the product under vacuum to obtain this compound.
The Role of this compound in the Synthesis of Fused Heterocycles
The synthetic prowess of this compound lies in its ability to undergo cyclocondensation reactions with a variety of electrophilic reagents to form fused heterocyclic systems. The general workflow for these syntheses is depicted below.
Caption: General workflow for the synthesis of fused heterocycles from this compound.
Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are a class of compounds with significant biological activity, often acting as kinase inhibitors in cancer therapy.[3] Their synthesis from this compound typically involves a cyclocondensation reaction with a 1,3-dicarbonyl compound or its equivalent.
-
Electrophile: 1,3-Dicarbonyl compounds, such as β-ketoesters or malononitrile derivatives, provide the three-carbon unit required to form the pyrazole ring. The choice of substituents on the dicarbonyl compound dictates the final substitution pattern of the pyrazolo[3,4-d]pyrimidine.
-
Solvent and Catalyst: The reaction is often carried out in a high-boiling solvent like ethanol or acetic acid, which can also act as a catalyst. In some cases, a catalytic amount of a stronger acid is added to promote the initial condensation and subsequent cyclization.
-
Temperature: Reflux temperatures are generally required to drive the reaction to completion.
Materials:
-
This compound
-
Ethyl acetoacetate (or other 1,3-dicarbonyl compound)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in ethanol.
-
Add a few drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.
-
If the product remains in solution, concentrate the mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Synthesis of Triazolo[4,3-c]pyrimidines and the Dimroth Rearrangement
The reaction of this compound with one-carbon electrophiles, such as orthoesters or cyanogen bromide, leads to the formation of triazolo[4,3-c]pyrimidines. A fascinating and crucial aspect of this chemistry is the propensity of these compounds to undergo a Dimroth rearrangement to the more thermodynamically stable triazolo[1,5-c]pyrimidine isomers.
The Dimroth rearrangement is a thermally or acid/base-catalyzed isomerization of certain nitrogen-containing heterocycles. In the case of triazolopyrimidines, it involves the cleavage of the pyrimidine ring followed by rotation and re-cyclization to form a more stable isomer.[1][3][4][5][6]
Caption: Simplified schematic of the Dimroth rearrangement in triazolopyrimidines.
The driving force for this rearrangement is the formation of a more stable aromatic system. Understanding this rearrangement is critical for predicting and controlling the outcome of these cyclization reactions.
Materials:
-
This compound
-
Triethyl orthoformate
-
Pyridine or acetic acid
Procedure:
-
In a round-bottom flask, suspend this compound (1 equivalent) in an excess of triethyl orthoformate.
-
Heat the mixture to reflux for 2-4 hours. The initial product formed is the triazolo[4,3-c]pyrimidine.
-
To facilitate the Dimroth rearrangement, either continue heating in a high-boiling solvent like pyridine or add acetic acid and continue to reflux.
-
Monitor the progress of the rearrangement by TLC.
-
After the rearrangement is complete, cool the reaction mixture and remove the excess orthoformate and solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Synthesis of Tetrazolo[1,5-c]pyrimidines
The reaction of this compound with nitrous acid (generated in situ from sodium nitrite and an acid) provides a direct route to tetrazolo[1,5-c]pyrimidines. This transformation is a valuable method for introducing a tetrazole ring, a common bioisostere for carboxylic acids in drug design.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Dissolve this compound (1 equivalent) in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
The product will typically precipitate from the reaction mixture.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Broader Synthetic Scope and Future Directions
The utility of this compound extends beyond the examples detailed above. It can serve as a precursor for a variety of other fused pyrimidine systems, including pyridazino[4,5-d]pyrimidines and pyridopyrimidines, through reactions with appropriate dicarbonyl or α,β-unsaturated carbonyl compounds.
The continued exploration of the reactivity of this compound and its derivatives is a fertile ground for the discovery of novel heterocyclic scaffolds with unique biological activities. The development of more efficient, greener synthetic methodologies, such as microwave-assisted or flow chemistry-based approaches, will undoubtedly accelerate the application of this versatile building block in drug discovery programs.
Conclusion
This compound is a powerful and versatile precursor in heterocyclic chemistry. Its strategic importance lies in its ability to provide efficient and reliable access to a wide range of fused pyrimidine derivatives that are of significant interest to the pharmaceutical industry. By understanding the fundamental principles of its reactivity and the rationale behind the experimental conditions, researchers can effectively leverage this key building block to construct novel and complex molecular architectures for the development of next-generation therapeutics. This guide provides a solid foundation for both seasoned and novice researchers to confidently and successfully employ this compound in their synthetic endeavors.
References
- 1. rsc.org [rsc.org]
- 2. Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal Attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 4. Efficient synthetic strategies for fused pyrimidine and pyridine derivatives: A review | Semantic Scholar [semanticscholar.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
Theoretical Framework for a Privileged Scaffold: Elucidating the Electronic Properties of 4-Hydrazinylpyrimidine for Advanced Drug Design
An In-Depth Technical Guide
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] When functionalized with a hydrazinyl group at the C4 position, it yields 4-hydrazinylpyrimidine, a highly versatile and reactive building block for synthesizing more complex heterocyclic systems with significant biological activity.[3][4] This technical guide provides a comprehensive theoretical framework for investigating the electronic properties of this compound using computational chemistry, with a focus on Density Functional Theory (DFT). We will explore how foundational analyses, including Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP), provide critical insights into the molecule's reactivity, stability, and potential for intermolecular interactions. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical studies to accelerate the design and discovery of novel pyrimidine-based therapeutics.
The Strategic Importance of this compound in Medicinal Chemistry
The pyrimidine ring is a "privileged scaffold," appearing in natural products, vitamins, and a multitude of synthetic drugs, including anti-cancer and anti-HIV agents.[1] Its nitrogen atoms act as hydrogen bond acceptors and key interaction points with biological targets. The introduction of a hydrazinyl (-NHNH₂) moiety dramatically enhances its synthetic utility and biological potential. The hydrazinyl group is a potent nucleophile and a precursor for the formation of hydrazones, a class of compounds known for their broad spectrum of pharmacological activities.[5][6]
Specifically, this compound serves as a key intermediate in the synthesis of fused heterocyclic systems such as 1,2,4-triazolo[4,3-a]pyrimidines and pyrazolo[1,5-a]pyrimidines, which are often investigated as purine isosteres in drug design.[3][7] Understanding the intrinsic electronic characteristics of this parent molecule is paramount, as these properties dictate its reactivity and provide a rational basis for designing derivatives with tailored therapeutic profiles. Theoretical studies offer a powerful, cost-effective approach to elucidating these properties before committing to extensive synthetic efforts.[8]
Core Computational Methodology: Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the predominant computational method for studying the electronic properties of organic molecules due to its favorable balance of accuracy and computational efficiency.[9][10][11] DFT calculations are used to determine the equilibrium geometry and predict a wide range of molecular descriptors that correlate with chemical reactivity and biological activity.[8]
The choice of a functional and basis set is critical for the reliability of the results. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used and has been shown to provide excellent results for organic systems.[9][10] A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide sufficient flexibility for describing the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) for accurately modeling bonding environments.
Caption: A typical workflow for DFT-based analysis of a molecule like this compound.
Molecular Structure and Geometry
The first step in any theoretical study is to determine the molecule's most stable three-dimensional conformation through geometry optimization. For this compound, the pyrimidine ring is expected to be planar. The hydrazinyl substituent introduces conformational flexibility around the C-N and N-N single bonds. The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental X-ray diffraction data if available.
Caption: 2D representation of the this compound molecular structure.
Deep Dive into Electronic Properties
Once the geometry is optimized, a detailed analysis of the electronic structure can be performed.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). These orbitals are critical for understanding chemical reactivity.
-
HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are the most probable sites for electrophilic attack.
-
LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are the most probable sites for nucleophilic attack.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[12] A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule.[13] Conversely, a large energy gap implies high kinetic stability and low chemical reactivity.[2]
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution on the molecular surface.[14] It is invaluable for predicting how a molecule will interact with other species, particularly in the context of non-covalent interactions like hydrogen bonding, which are fundamental to drug-receptor binding.[15][16]
The MEP map is color-coded:
-
Red/Yellow: Regions of negative potential, rich in electrons (e.g., around lone pairs of nitrogen or oxygen atoms). These are sites susceptible to electrophilic attack and favorable for hydrogen bond accepting.[17]
-
Blue: Regions of positive potential, electron-deficient (e.g., around hydrogen atoms bonded to electronegative atoms). These are sites susceptible to nucleophilic attack and favorable for hydrogen bond donating.[17]
-
Green: Regions of neutral potential.
For this compound, one would expect to see strong negative potential (red) localized around the pyrimidine ring nitrogens (N1 and N3) and the terminal amino (-NH₂) group of the hydrazine moiety. Positive potential (blue) would be expected on the hydrogen atoms of the hydrazinyl group and the C-H protons of the ring.
Caption: Conceptual interpretation of a Molecular Electrostatic Potential (MEP) map.
Quantitative Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's electronic behavior.[10][11][18]
| Parameter | Formula | Description |
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap signifies higher reactivity.[13] |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates high polarizability. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity of a species to accept electrons.[12] |
Protocol: Standard Operating Procedure for DFT Analysis
This protocol outlines the essential steps for conducting a theoretical analysis of this compound using a standard quantum chemistry software package (e.g., Gaussian, ORCA).
Step 1: Molecular Structure Construction
-
Build the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).
-
Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.
Step 2: Input File Preparation
-
Define the calculation parameters in the input file.
-
Route Section: Specify the job type and level of theory. Example: #p B3LYP/6-311++G(d,p) Opt Freq.
-
B3LYP/6-311++G(d,p): Specifies the DFT method.
-
Opt: Requests a geometry optimization to find the lowest energy structure.
-
Freq: Requests a frequency calculation to confirm the optimized structure is a true energy minimum (no imaginary frequencies).
-
-
Charge and Multiplicity: Specify the molecule's charge (0 for neutral) and spin multiplicity (1 for a singlet state).
-
Molecular Specification: Provide the atomic coordinates in Cartesian or Z-matrix format.
Step 3: Job Submission and Execution
-
Submit the input file to the quantum chemistry software for calculation.
-
Monitor the calculation's progress, checking for convergence and successful completion.
Step 4: Analysis of Output Files
-
Geometry Optimization: Verify that the optimization converged successfully. Extract the final optimized coordinates, bond lengths, and angles from the output or log file.
-
Frequency Analysis: Confirm that the frequency calculation yielded zero imaginary frequencies, verifying a true minimum energy structure.
-
Electronic Properties:
-
Locate the energies of the HOMO and LUMO orbitals in the output file.
-
Calculate the energy gap (ΔE) and other global reactivity descriptors using the formulas in the table above.
-
Generate molecular orbital surfaces (for HOMO and LUMO) and the Molecular Electrostatic Potential (MEP) map using visualization software.
-
Step 5: Interpretation and Reporting
-
Analyze the distribution of the HOMO and LUMO orbitals to identify likely sites of electrophilic and nucleophilic attack.
-
Interpret the MEP map to identify electron-rich and electron-deficient regions, predicting sites for hydrogen bonding and other non-covalent interactions.
-
Synthesize all data to build a comprehensive profile of the molecule's electronic properties and reactivity.
Implications for Rational Drug Design
The theoretical data derived from these studies provides a powerful roadmap for drug development:
-
Scaffold Hopping and Bioisosterism: The electronic similarity of the pyrimidine core to purines can be quantitatively assessed, guiding its use as a bioisostere.[3]
-
Predicting Reaction Sites: The MEP and FMO analyses clearly identify the most nucleophilic sites (the N1, N3, and terminal NH₂ atoms), predicting how this compound will react in subsequent synthetic steps to build more complex molecules.[7]
-
Structure-Activity Relationship (SAR) Guidance: By calculating the electronic properties of a series of this compound derivatives, researchers can build quantitative structure-activity relationship (QSAR) models. These models can correlate properties like the HOMO-LUMO gap or MEP values with biological activity, enabling the rational design of more potent and selective compounds.[8][19]
-
Improving Pharmacokinetic Properties: The overall charge distribution and dipole moment, directly calculated via DFT, influence properties like solubility and membrane permeability. This information can be used to fine-tune derivatives for better ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Conclusion
This compound is a molecule of significant strategic value in medicinal chemistry. A thorough understanding of its electronic properties is essential for its effective utilization in drug discovery programs. This guide has outlined a robust theoretical framework, centered on Density Functional Theory, for elucidating these properties. By systematically analyzing the molecular geometry, frontier molecular orbitals, and molecular electrostatic potential, researchers can gain profound insights into the molecule's reactivity, stability, and interaction potential. This computational-first approach not only deepens our fundamental understanding but also provides a rational, efficient, and predictive pathway to designing the next generation of pyrimidine-based therapeutics.
References
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 2. irjweb.com [irjweb.com]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jchemrev.com [jchemrev.com]
- 10. researchgate.net [researchgate.net]
- 11. iiste.org [iiste.org]
- 12. researchgate.net [researchgate.net]
- 13. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Theoretical and experimental studies on sulfasalazine interactions with poly (lactic acid): Impact of hydrogen bonding and charge transfer interactions on molecular structure, electronic and optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4-Hydrazinylpyrimidine in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of 4-hydrazinylpyrimidine, a critical building block in medicinal chemistry and drug discovery. Due to the scarcity of published quantitative data, this document focuses on a qualitative solubility profile derived from the compound's physicochemical properties and inferred from related chemical literature. We present a mechanistic exploration of the solute-solvent interactions that govern its solubility, grounded in the principles of polarity and hydrogen bonding. Crucially, this guide furnishes researchers, scientists, and drug development professionals with a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility using the gold-standard shake-flask method. This enables laboratories to generate precise, application-specific solubility data, ensuring the robustness and reproducibility of their research and development efforts.
Introduction: Understanding this compound
This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with a hydrazine group. This unique combination of a nitrogen-rich aromatic system and a reactive hydrazine moiety makes it a valuable synthon for the construction of a diverse range of pharmaceutical scaffolds, including pyrazoles, triazoles, and other fused heterocyclic systems. Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies (such as crystallization), and formulating active pharmaceutical ingredients (APIs).
1.1 Physicochemical Properties
A foundational understanding of this compound's physical and chemical properties is essential to predict its behavior in various solvents.
The XlogP value is a calculated measure of a compound's lipophilicity. A value of -0.2 indicates that this compound is a predominantly polar molecule, suggesting a preference for polar solvents over nonpolar ones.[1] The structure contains multiple nitrogen atoms, including the hydrazine group (-NHNH₂) and the pyrimidine ring nitrogens, which can act as both hydrogen bond donors and acceptors. This capacity for hydrogen bonding is a dominant factor in its solubility profile.
Qualitative Solubility Profile and Mechanistic Insights
2.1 Data Summary
The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents, categorized by their polarity and protic nature. This profile is inferred from its polar structure and data on related compounds.
| Solvent | Solvent Class | Polarity Index | Expected Solubility |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Soluble |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Soluble |
| Methanol | Polar Protic | 5.1 | Soluble |
| Ethanol | Polar Protic | 4.3 | Sparingly Soluble |
| Acetonitrile | Polar Aprotic | 5.8 | Sparingly Soluble |
| Acetone | Polar Aprotic | 5.1 | Slightly Soluble |
| Dichloromethane (DCM) | Nonpolar | 3.1 | Insoluble |
| Ethyl Acetate | Mid-Polarity | 4.4 | Insoluble |
| Toluene | Nonpolar | 2.4 | Insoluble |
| Hexanes | Nonpolar | 0.1 | Insoluble |
2.2 Mechanistic Discussion: The "Why" Behind the Solubility
The solubility of this compound is dictated by the intermolecular forces it can form with solvent molecules.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess hydroxyl (-OH) groups, making them excellent hydrogen bond donors and acceptors. This compound, with its hydrazine group and ring nitrogens, can readily engage in hydrogen bonding with these solvents. This strong interaction allows the solvent molecules to effectively surround and solvate the solute, leading to good solubility. Solubility is expected to decrease as the alkyl chain of the alcohol increases (e.g., from methanol to ethanol to propanol), due to the corresponding decrease in overall solvent polarity.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments and can act as hydrogen bond acceptors, but they lack donor capabilities. The lone pairs on the oxygen atoms of DMSO and DMF can form strong hydrogen bonds with the -NH₂ protons of this compound. These powerful interactions are typically sufficient to overcome the solute's crystal lattice energy, resulting in high solubility. For related compounds like 4-hydrazinopyridine hydrochloride, solubility has been noted in DMSO.[2]
-
Nonpolar Solvents (e.g., Toluene, Hexanes): These solvents lack significant dipoles and cannot participate in hydrogen bonding. The intermolecular forces are limited to weak van der Waals forces. The energy gained from these weak interactions is insufficient to break apart the highly polar, hydrogen-bonded crystal lattice of this compound. Consequently, it is expected to be insoluble in such solvents.
The diagram below illustrates the key intermolecular forces responsible for dissolving this compound in representative polar solvents.
Caption: Key intermolecular forces in different solvent classes.
Experimental Protocol: Thermodynamic Solubility Determination
To obtain precise, quantitative data, the Shake-Flask Method is the internationally recognized gold standard for determining the thermodynamic equilibrium solubility of a compound. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
3.1 Principle
This method involves agitating an excess amount of the solid compound in a chosen solvent at a constant temperature for a sufficient period to reach thermodynamic equilibrium. After equilibrium is achieved, the undissolved solid is separated, and the concentration of the dissolved compound in the saturated solution (the supernatant) is quantified using a validated analytical technique, typically High-Performance Liquid Chromatography (HPLC).
3.2 Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Syringes
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis)
3.3 Step-by-Step Methodology
-
Preparation: Add an excess of solid this compound to a glass vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.
-
Expert Insight: A common starting point is to add ~10 mg of solid to 1 mL of solvent. If the compound dissolves completely, more must be added.
-
-
Equilibration: Cap the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a minimum of 24 hours.
-
Expert Insight: For crystalline compounds, 24-48 hours is typically sufficient to reach equilibrium. To validate that equilibrium has been reached, samples can be taken at 24 and 48 hours. The solubility values should be consistent.
-
-
Phase Separation: After equilibration, let the vials stand undisturbed at the same constant temperature for at least 1 hour to allow the excess solid to settle.
-
Sample Collection: Carefully draw the supernatant (the clear, saturated solution) into a syringe, avoiding any solid particles.
-
Filtration: Attach a 0.22 µm syringe filter to the syringe and dispense the solution into a clean HPLC vial.
-
Trustworthiness Check: Filtration is a critical step to remove any microscopic, undissolved particles that would otherwise lead to an overestimation of solubility. The first few drops should be discarded to saturate the filter membrane and prevent adsorption effects.
-
-
Dilution: If necessary, accurately dilute the filtered sample with the solvent to bring its concentration within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the sample using a pre-validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility, accounting for any dilution factors. The result is typically expressed in mg/mL or µg/mL.
3.4 Workflow Visualization
The following diagram outlines the experimental workflow for the shake-flask method.
References
Methodological & Application
Application Notes & Protocols: 4-Hydrazinylpyrimidine as a Strategic Building Block for Pyrazole Synthesis in Drug Discovery
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The Strategic Value of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazole moiety is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] When fused with a pyrimidine ring to form the pyrazolo[3,4-d]pyrimidine system, its significance is amplified. This scaffold acts as a bioisostere of natural purines, enabling it to interact with a wide range of biological targets, particularly ATP-binding sites in kinases.[3][4] Consequently, pyrazolo[3,4-d]pyrimidines are privileged structures in the design of inhibitors for cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR) tyrosine kinases, and other key players in disease pathology.[5][6][7]
4-Hydrazinylpyrimidine serves as a highly efficient and versatile starting material for constructing this valuable heterocyclic system. Its intrinsic structure provides the necessary nitrogen backbone for the pyrazole ring, streamlining the synthetic process. This guide provides an in-depth exploration of the underlying chemical principles and detailed protocols for leveraging this compound in the synthesis of pyrazole-containing compounds for research and drug development.
Mechanistic Rationale: The Cyclocondensation Pathway
The primary synthetic route for constructing the pyrazole ring from a hydrazine derivative is the cyclocondensation reaction with a 1,3-dielectrophilic component.[8][9] This is a classic and robust method, often referred to as a variation of the Knorr pyrazole synthesis.
The Causality Behind Experimental Choices:
-
The Hydrazine Moiety (-NH-NH₂): The hydrazinyl group on the pyrimidine is the key nucleophilic component. The terminal -NH₂ group typically initiates the reaction by attacking one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. The internal -NH- group participates in the subsequent cyclization step.
-
The 1,3-Dicarbonyl Synthon: Compounds such as β-ketoesters, β-diketones, or their equivalents are chosen because they provide the three-carbon backbone required to form the five-membered pyrazole ring. The two carbonyl groups serve as the electrophilic sites for the two nitrogen atoms of the hydrazine.[10][11]
-
Catalysis (Acidic): The reaction is commonly catalyzed by a mineral or organic acid (e.g., HCl, Acetic Acid). The acid protonates a carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the weakly basic hydrazine. This catalysis is crucial for accelerating the initial condensation step.
-
Dehydration: The final step of the ring formation is an intramolecular cyclization followed by the elimination of two molecules of water (dehydration). This aromatization step is the thermodynamic driving force for the reaction, leading to the stable aromatic pyrazole ring. Heating under reflux is typically employed to provide the necessary activation energy for this dehydration process.[1]
Below is a generalized visualization of this critical reaction mechanism.
Caption: Generalized mechanism for pyrazolo[3,4-d]pyrimidine synthesis.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and expected outcomes. Researchers should adapt purification and analytical methods based on the specific properties of the synthesized compounds.
Protocol 1: Conventional Synthesis of 1-H-Pyrazolo[3,4-d]pyrimidin-4-amine
This protocol details a standard reflux-based method for the cyclocondensation of this compound with a suitable precursor to form a foundational pyrazolo[3,4-d]pyrimidine structure. This method is robust and widely documented.[3]
Materials and Reagents:
-
This compound
-
Hydrazine hydrate (80% solution)
-
Ethanol (Absolute)
-
Hydrochloric acid (Concentrated, catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
TLC plates (Silica gel 60 F₂₅₄)
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvents (e.g., Ethanol/Water mixture)
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (0.01 mol) in 30 mL of absolute ethanol.
-
Reagent Addition: To the stirring solution, add hydrazine hydrate (0.01 mol).[3] A slight exothermic reaction may be observed.
-
Catalysis: Add 2-3 drops of concentrated hydrochloric acid to the mixture to catalyze the reaction. The solution may become slightly hazy.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Use a mobile phase such as Ethyl Acetate/Hexane (7:3). The disappearance of the starting material spot indicates reaction completion.
-
Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. A precipitate should form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove soluble impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the desired 1-H-pyrazolo[3,4-d]pyrimidin-4-amine as a crystalline solid.
-
Characterization: Dry the purified product under vacuum. Determine the melting point and characterize using spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm the structure and purity.
Protocol 2: Microwave-Assisted Green Synthesis
Microwave-assisted synthesis offers a significant improvement over conventional methods by drastically reducing reaction times, often increasing yields, and promoting greener chemistry by minimizing solvent use.[12][13]
Materials and Reagents:
-
This compound
-
Appropriate 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)
-
Glacial Acetic Acid (as both solvent and catalyst)
-
Microwave synthesis reactor with sealed vessels
-
Magnetic stirrer for microwave vials
-
Standard work-up and purification equipment as in Protocol 1
Step-by-Step Methodology:
-
Vessel Preparation: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, add this compound (1 mmol).
-
Reagent Addition: Add the 1,3-dicarbonyl compound (1.1 mmol, 1.1 equivalents) followed by 3 mL of glacial acetic acid.
-
Sealing and Placement: Securely cap the vessel and place it in the cavity of the microwave reactor.
-
Microwave Irradiation: Program the reactor to heat the mixture to 120 °C and hold for 15-20 minutes with continuous stirring. Monitor the internal pressure to ensure it remains within the vessel's safety limits.
-
Cooling and Work-up: After the irradiation cycle is complete, the vessel is cooled to room temperature (typically via a compressed air stream in the reactor).
-
Isolation: Carefully uncap the vessel in a fume hood. Pour the reaction mixture into 20 mL of ice-cold water. A precipitate will form.
-
Filtration and Purification: Collect the solid product by vacuum filtration, wash with water, and then a small amount of cold ethanol. The product can be further purified by recrystallization if necessary.
-
Characterization: Dry the product and confirm its identity and purity using standard analytical techniques.
Caption: Comparative workflow for pyrazole synthesis protocols.
Data Summary and Optimization
The choice of reaction conditions can significantly impact the yield and purity of the final product. The following table summarizes typical outcomes for the synthesis of pyrazolo[3,4-d]pyrimidines from this compound and various 1,3-dicarbonyl compounds.
| 1,3-Dicarbonyl Substrate | Solvent | Catalyst | Method | Time | Typical Yield (%) | Reference |
| Ethyl Acetoacetate | Ethanol | Acetic Acid | Reflux | 5 h | 85-92% | [3] |
| Diethyl Malonate | Ethanol | Sodium Ethoxide | Reflux | 8 h | 75-80% | General Knowledge |
| Acetylacetone | Glacial Acetic Acid | None | Microwave (120°C) | 15 min | >90% | [12] |
| 2,4-Pentanedione | Ethanol | HCl (cat.) | Reflux | 4 h | 88-95% | [3] |
| Dibenzoylmethane | DMF | Acetic Acid | Reflux | 6 h | 80-87% | General Knowledge |
Troubleshooting Common Issues:
-
Low Yield: Ensure anhydrous conditions if reagents are moisture-sensitive. Verify the purity of the starting this compound. Consider increasing the reflux time or switching to microwave-assisted synthesis.
-
Formation of Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds, a mixture of regioisomers can form.[10] The regioselectivity is often dictated by the differential reactivity of the two carbonyl groups. Acidic catalysis tends to favor attack at the more reactive (less hindered) carbonyl. Purification by column chromatography may be required to separate isomers.
-
Incomplete Reaction: If the starting material persists after the recommended reaction time, add an additional small amount of catalyst and continue heating. Ensure the reaction temperature is appropriate for the solvent used.
Conclusion and Future Outlook
This compound stands out as a powerful and efficient building block for the synthesis of medicinally relevant pyrazolo[3,4-d]pyrimidines. The cyclocondensation reaction with 1,3-dicarbonyls is a reliable and high-yielding strategy, which can be further optimized for speed and sustainability using modern techniques like microwave irradiation. The protocols and insights provided herein offer a solid foundation for researchers and drug development professionals to construct diverse libraries of pyrazole-based compounds for screening and lead optimization, accelerating the discovery of novel therapeutics.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 4. 4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Microwave Chemistry: Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations [organic-chemistry.org]
- 13. A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Experimental procedure for N-alkylation of 4-Hydrazinylpyrimidine
An Application Note and Detailed Protocol for the Regioselective N-Alkylation of 4-Hydrazinylpyrimidine
Abstract
The N-alkylation of heterocyclic scaffolds is a cornerstone of medicinal chemistry and drug development, enabling the systematic modification of lead compounds to enhance potency, selectivity, and pharmacokinetic profiles. This compound, a versatile building block, possesses multiple nucleophilic centers, presenting a significant challenge for regioselective functionalization. This document provides a comprehensive guide to the N-alkylation of this compound, focusing on a robust protocol that leverages a dianion intermediate to achieve high regioselectivity. We will delve into the mechanistic principles governing the reaction, provide a detailed, step-by-step experimental procedure, and offer insights into reaction optimization and troubleshooting.
Introduction: The Challenge of Regioselectivity
This compound is a privileged scaffold in chemical biology, with its derivatives exhibiting a wide range of biological activities. The molecule features four potential sites for N-alkylation: the two nitrogen atoms of the pyrimidine ring (N1, N3) and the two nitrogen atoms of the exocyclic hydrazine moiety (Nα, Nβ). Direct alkylation with alkyl halides under standard basic conditions often leads to a mixture of products, complicating purification and reducing the overall yield of the desired isomer.[1]
The key to a successful and selective synthesis lies in understanding and controlling the relative nucleophilicity of these nitrogen centers. Generally, the exocyclic hydrazine nitrogens are more nucleophilic than the endocyclic ring nitrogens. Within the hydrazine group, the terminal nitrogen (Nβ) is both more electronically rich and less sterically hindered, making it the most probable site for alkylation. This guide focuses on a method that exploits these intrinsic properties through the formation of a dianion, ensuring the reaction proceeds with high fidelity at the desired position.[2][3][4]
Mechanistic Considerations: The Dianion Approach
To overcome the challenge of regioselectivity, a powerful strategy involves the use of a strong, non-nucleophilic base to deprotonate multiple sites on the starting material, forming a highly reactive intermediate.[3][4] By using two equivalents of a strong base like n-butyllithium (n-BuLi), this compound can be converted into a soluble dianion.[2] This process significantly enhances the nucleophilicity of the hydrazine moiety.
The subsequent addition of an alkylating agent, such as an alkyl halide, results in a rapid and selective SN2 reaction.[5] The first alkylation occurs preferentially at the more reactive terminal nitrogen (Nβ) of the hydrazine group. Controlling the stoichiometry of the alkylating agent is crucial; adding only one equivalent ensures mono-alkylation.[2][4]
Key Factors Influencing the Reaction:
-
Base: Strong organolithium bases (e.g., n-BuLi) are ideal for generating the dianion. Weaker bases like K₂CO₃ or NaH may not be sufficient for complete deprotonation, potentially leading to mixtures.[1][6]
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) are essential.[1][2] THF is capable of solvating the lithium cations and the dianion intermediate without reacting with the strong base.
-
Temperature: The initial deprotonation is highly exothermic and must be performed at low temperatures (e.g., -78 °C) to control the reaction rate and prevent side reactions. The subsequent alkylation can often be allowed to proceed at room temperature.[2]
-
Alkylating Agent: The reactivity of alkyl halides generally follows the order I > Br > Cl.[2][5] Primary and benzylic halides are excellent substrates for this SN2 reaction.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for the selective alkylation of hydrazine derivatives.[2][3][4][7]
3.1. Materials & Equipment
| Reagents | Equipment |
| This compound | Round-bottom flasks (oven-dried) |
| Anhydrous Tetrahydrofuran (THF) | Magnetic stirrer and stir bars |
| n-Butyllithium (n-BuLi) in hexanes | Syringes and needles |
| Alkyl Halide (e.g., Iodomethane) | Argon or Nitrogen gas supply |
| Saturated aq. NH₄Cl solution | Low-temperature bath (-78 °C, dry ice/acetone) |
| Ethyl Acetate (EtOAc) | Separatory funnel |
| Brine (Saturated aq. NaCl) | Rotary evaporator |
| Anhydrous Na₂SO₄ or MgSO₄ | TLC plates, chamber, and UV lamp |
| Silica Gel (for column chromatography) | Glass column for chromatography |
Safety Precaution: n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere (Argon or Nitrogen) using proper syringe techniques. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves.
3.2. Step-by-Step Procedure
-
Reaction Setup: Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser with a gas inlet. Purge the system with dry Argon or Nitrogen gas for 10-15 minutes.
-
Dissolution: Under a positive pressure of inert gas, add this compound (1.0 eq.) to the flask, followed by anhydrous THF (approx. 0.1 M concentration). Stir the mixture at room temperature until all solids have dissolved.
-
Dianion Formation: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (2.0 eq.) dropwise via syringe over 15 minutes. A color change is typically observed, indicating the formation of the dianion.[2][4] Allow the solution to stir at -78 °C for an additional 30 minutes.
-
Alkylation: While maintaining the temperature at -78 °C, add the alkyl halide (1.0 eq.) dropwise. After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature.
-
Reaction Monitoring: Let the reaction stir at room temperature for 2-4 hours. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-alkylated product.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No Reaction | Inactive n-BuLi; Wet solvent/glassware; Poor alkylating agent. | Titrate n-BuLi before use. Ensure all solvents are anhydrous and glassware is oven-dried. Use a more reactive alkyl halide (I > Br > Cl).[2] |
| Low Yield | Incomplete dianion formation; Insufficient reaction time. | Ensure 2.0 equivalents of active n-BuLi are added. Allow the reaction to stir longer at room temperature. |
| Mixture of Products | Incorrect stoichiometry; Reaction quenched at low temp. | Use precisely 1.0 equivalent of the alkylating agent. Ensure the alkylation step is complete before quenching.[2][4] |
| Di-alkylation | Excess alkylating agent was used. | Carefully control the stoichiometry, ensuring the alkyl halide is the limiting reagent relative to the pyrimidine. |
Conclusion
The selective N-alkylation of this compound can be effectively achieved through a controlled, dianion-mediated pathway. This method provides a reliable and high-yielding route to novel Nβ-alkylated pyrimidine derivatives, which are valuable intermediates in pharmaceutical research. By carefully controlling stoichiometry, temperature, and anhydrous conditions, researchers can minimize the formation of undesired isomers and streamline the synthesis of target molecules. The protocol described herein serves as a robust starting point for the exploration of diverse chemical space around the this compound core.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: Leveraging Hydrazinyl-Heterocycles in Multicomponent Reactions for the Synthesis of Fused Pyrimidine Scaffolds
Foreword: The Strategic Value of Fused Pyrimidines and the Multicomponent Approach
In the landscape of modern medicinal chemistry, the pyrazolo[3,4-d]pyrimidine scaffold stands out as a "privileged" structure. Its bioisosteric relationship to purines allows it to effectively interact with a multitude of biological targets, particularly protein kinases, which are pivotal in oncology and inflammatory diseases.[1][2][3] Consequently, derivatives of this heterocyclic system are cornerstone components of numerous approved therapeutics and clinical candidates.[1][4] The challenge for drug development professionals lies in the rapid and efficient synthesis of diverse libraries of these molecules for structure-activity relationship (SAR) studies. Multicomponent reactions (MCRs) have emerged as a powerful solution, offering atom economy, operational simplicity, and the ability to generate complex products in a single step.[5][6]
This guide provides an in-depth exploration of the use of hydrazinyl-heterocycles in MCRs to construct the valuable pyrazolo[3,4-d]pyrimidine core. While the direct application of 4-hydrazinylpyrimidine is a nuanced topic with less explicit documentation, we will dissect the more established and mechanistically related strategies that employ substituted hydrazines and aminopyrazoles. Through this lens, we will equip researchers with the foundational knowledge and practical protocols to innovate in this critical area of drug discovery.
The Synthetic Challenge: Navigating Reactivity and Regioselectivity
The construction of the pyrazolo[3,4-d]pyrimidine skeleton via MCRs hinges on the predictable and selective reaction of multiple starting materials. The core challenge lies in controlling the sequence of bond formations to achieve the desired fused ring system. The most prevalent and successful strategies involve the condensation of a hydrazine-containing component with a 1,3-dielectrophile and a one-carbon unit.
While one might intuitively consider this compound as a direct precursor, the literature more commonly features the use of substituted hydrazines reacting with functionalized pyrazoles, or the in situ formation of a pyrazole ring followed by pyrimidine annulation. This is often due to the readily available and diverse starting materials for these alternative routes.
Below, we will delve into the most effective and well-documented MCR protocols for the synthesis of pyrazolo[3,4-d]pyrimidines, providing a solid foundation for further exploration and adaptation.
Core Methodology: Three-Component Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones
A highly efficient and widely adopted method for the synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones involves a one-pot, three-component reaction of a 5-aminopyrazole-4-carboxylate, an orthoformate, and a primary amine.[7][8][9] This approach is particularly powerful as it allows for the introduction of diversity at two key positions of the final molecule.
Mechanistic Rationale
The reaction proceeds through a stepwise pathway. Initially, the primary amine reacts with the orthoformate (e.g., trimethyl orthoformate) to form a formimidate intermediate. Subsequently, the 5-amino group of the pyrazole carboxylate attacks the formimidate, leading to the formation of a formamidine. Intramolecular cyclization then occurs through the attack of the pyrazole ring nitrogen onto the ester carbonyl, followed by the elimination of an alcohol molecule to yield the final pyrazolo[3,4-d]pyrimidin-4-one. Microwave irradiation has been shown to significantly accelerate this reaction, reducing reaction times from days to minutes.[8][9]
Diagram: Proposed Mechanistic Pathway
Caption: Reaction flow for the three-component synthesis of pyrazolo[3,4-d]pyrimidin-4-ones.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol is adapted from methodologies described by G. C. Tron et al.[8][9]
Materials:
-
Methyl 5-amino-1H-pyrazole-4-carboxylate (or substituted analogue)
-
Trimethyl orthoformate
-
Primary amine (e.g., benzylamine, aniline)
-
Ethanol (anhydrous)
-
Microwave reactor vials (10 mL) with stir bars
Procedure:
-
To a 10 mL microwave reactor vial, add methyl 5-amino-1H-pyrazole-4-carboxylate (1.0 mmol), the primary amine (3.0 mmol), and trimethyl orthoformate (3.0 mmol).
-
Add 2 mL of anhydrous ethanol to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 160 °C for 55 minutes with a maximum microwave power of 150 W.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The product often precipitates from the reaction mixture upon cooling.
-
Isolate the solid product by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure pyrazolo[3,4-d]pyrimidin-4-one.
Self-Validation and Expected Outcomes:
-
Yield: Typically in the range of 60-85%.[8]
-
Purity: The product obtained after filtration and washing is often of high purity, suitable for further use without column chromatography.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the ester and primary amine signals and the appearance of new aromatic and amide-like signals in the NMR spectra are indicative of product formation.
Data Summary: Reaction Scope and Yields
| 5-Aminopyrazole Substituent | Primary Amine | Yield (%) | Reference |
| 3-phenylamino | Benzylamine | 83 | [8] |
| 3-phenylamino | 4-Methoxybenzylamine | 75 | [8] |
| 3-(4-chlorophenyl)amino | Benzylamine | 78 | [8] |
| 3-(4-methoxyphenyl)amino | Aniline | 65 | [8] |
Four-Component Synthesis of Pyrano[2,3-c]pyrazoles: A Gateway to Fused Systems
Another powerful MCR strategy leads to the formation of pyrano[2,3-c]pyrazoles, which are structurally related to and can be precursors for more complex fused pyrimidine systems. This reaction typically involves an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate.[5][6]
Mechanistic Considerations
This reaction proceeds through a complex but elegant cascade of reactions. Initially, a Knoevenagel condensation occurs between the aldehyde and malononitrile to form an electrophilic alkene. Concurrently, the β-ketoester and hydrazine hydrate react to form a 5-pyrazolone intermediate. A Michael addition of the pyrazolone to the activated alkene, followed by intramolecular cyclization and tautomerization, affords the final pyrano[2,3-c]pyrazole product.
Diagram: Experimental Workflow
Caption: General workflow for the four-component synthesis of pyrano[2,3-c]pyrazoles.
Experimental Protocol: Catalyst-Free Synthesis in Aqueous Media
This green chemistry protocol is adapted from methodologies that emphasize environmental sustainability.[5]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Ethanol/Water (1:1)
Procedure:
-
In a round-bottom flask, prepare a 1:1 mixture of ethanol and water.
-
To this solvent, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and hydrazine hydrate (1.0 mmol).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 20-30 minutes.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
A solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product in a desiccator to obtain the pure pyrano[2,3-c]pyrazole.
Self-Validation and Expected Outcomes:
-
Yield: Excellent yields, often exceeding 90%, are achievable with this method.[5]
-
Green Aspects: The use of an aqueous solvent system and the absence of a catalyst make this a highly environmentally friendly protocol.
-
Characterization: The structure can be confirmed by spectroscopic methods (NMR, IR, MS). The presence of a nitrile peak in the IR spectrum and characteristic signals for the fused ring system in the NMR are key indicators.
Future Perspectives: The Potential of this compound
While the direct use of this compound in MCRs is not extensively documented in the reviewed literature, its structure suggests potential as a valuable building block. Theoretically, it could act as a binucleophile in reactions with 1,3-dielectrophiles to form tricyclic fused pyrimidine systems. For instance, a reaction with a β-ketoester and an aldehyde could potentially lead to a pyrazolo[3,4-d]pyrimidine derivative, though regioselectivity would be a critical challenge to overcome.
Researchers are encouraged to explore this possibility, perhaps starting with reactions analogous to the Biginelli or Hantzsch reactions, using this compound as the nitrogen-containing component. Such investigations could open new avenues for the synthesis of novel heterocyclic scaffolds with unique biological activities.
Conclusion
Multicomponent reactions provide a robust and efficient platform for the synthesis of medicinally important pyrazolo[3,4-d]pyrimidines and related fused heterocycles. The protocols detailed in this guide, based on well-established literature, offer reliable starting points for researchers in drug discovery. By understanding the underlying mechanisms and the scope of these reactions, scientists can effectively generate diverse molecular libraries for biological screening. The exploration of less conventional building blocks like this compound represents an exciting frontier for future innovation in this field.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
Derivatization of 4-Hydrazinylpyrimidine for analytical purposes
An Application Guide to the Analytical Derivatization of 4-Hydrazinylpyrimidine
Abstract
This technical guide provides detailed application notes and protocols for the chemical derivatization of this compound, a crucial heterocyclic building block in pharmaceutical and chemical research. Direct analysis of this compound often presents challenges due to its polarity, low volatility, and poor chromatographic behavior. Derivatization addresses these issues by converting the analyte into a form more suitable for robust and sensitive analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We present two field-proven protocols: (1) Formation of a stable hydrazone with benzaldehyde for analysis by HPLC with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and (2) Silylation for analysis by GC-Mass Spectrometry (GC-MS). This document is intended for researchers, analytical scientists, and drug development professionals seeking reliable methods for the quantification and characterization of this compound in various matrices.
Introduction: The Rationale for Derivatization
This compound is a key intermediate in the synthesis of a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents. Accurate quantification of this molecule is critical for reaction monitoring, purity assessment, and stability studies. However, its inherent chemical properties pose significant analytical challenges:
-
High Polarity: The hydrazine group (-NHNH₂) and the pyrimidine ring nitrogens make the molecule highly polar, leading to poor retention on traditional reversed-phase HPLC columns and causing peak tailing.
-
Low Volatility: The molecule is non-volatile, precluding direct analysis by gas chromatography without chemical modification.
-
Thermal Instability: Like many hydrazines, it can be susceptible to degradation at elevated temperatures required for GC analysis.[1]
-
Poor Ionization Efficiency: In mass spectrometry, the native molecule may not ionize efficiently, leading to low sensitivity.
Chemical derivatization is a powerful strategy to overcome these limitations.[2] By reacting the functional hydrazine group, we can transform the analyte to improve its analytical properties significantly. The ideal derivative should be stable, form rapidly and quantitatively, and possess properties tailored for the chosen analytical technique, such as increased hydrophobicity for RP-HPLC, enhanced volatility for GC, or a readily ionizable moiety for MS.[3]
This guide details two robust derivatization strategies, providing step-by-step protocols grounded in established chemical principles for heterocyclic hydrazines.[3][4][5]
Strategy 1: Hydrazone Formation for HPLC-UV and LC-MS/MS Analysis
This is the most common and direct approach for analyzing hydrazines. The nucleophilic hydrazine group reacts with the carbonyl group of an aldehyde or ketone in an acid-catalyzed condensation reaction to form a stable hydrazone.[6][7]
Causality of Experimental Choices:
-
Derivatizing Agent - Benzaldehyde: Benzaldehyde is an ideal reagent for this purpose. The resulting benzaldehyde (4-pyrimidinyl)hydrazone incorporates an aromatic ring, which acts as a strong chromophore for UV detection.[6] Furthermore, the increased molecular weight and hydrophobicity of the derivative dramatically improve its retention on reversed-phase columns, moving it out of the solvent front and away from polar interferences.
-
Acid Catalyst: The reaction is acid-catalyzed. A small amount of acid (e.g., acetic, formic, or benzoic acid) protonates the carbonyl oxygen of the benzaldehyde, making the carbonyl carbon more electrophilic and susceptible to attack by the hydrazine nitrogen.[5][8] This significantly accelerates the reaction rate.
Caption: Reaction scheme for derivatization of this compound with benzaldehyde.
Detailed Protocol: Benzaldehyde Derivatization for HPLC-UV
This protocol is designed for the quantification of this compound in a relatively clean matrix, such as a reaction mixture or as a bulk substance.
Materials:
-
This compound sample
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, 18 MΩ·cm)
-
Benzaldehyde (reagent grade)
-
Glacial Acetic Acid (reagent grade)
-
Volumetric flasks, pipettes, autosampler vials
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in methanol.
-
From the stock, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL in methanol.
-
-
Derivatizing Reagent Preparation:
-
Prepare a 1% (v/v) benzaldehyde solution by adding 100 µL of benzaldehyde to 10 mL of methanol. This solution should be prepared fresh daily.
-
-
Derivatization Reaction:
-
In an autosampler vial, combine 500 µL of the standard or sample solution with 50 µL of the 1% benzaldehyde reagent.
-
Add 10 µL of glacial acetic acid to catalyze the reaction.
-
Vortex the vial for 30 seconds.
-
Allow the reaction to proceed at room temperature for 30 minutes. The reaction is typically complete within this timeframe.[6]
-
-
HPLC Analysis:
-
Inject 10 µL of the derivatized solution directly into the HPLC system.
-
Table 1: Suggested HPLC-UV Operating Conditions
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV-Vis Diode Array Detector (DAD) at 320 nm (or scan for optimal wavelength) |
| Injection Volume | 10 µL |
Strategy 2: Silylation for GC-MS Analysis
For GC-MS analysis, the goal is to increase the volatility and thermal stability of the analyte. Silylation achieves this by replacing the active, acidic protons on the hydrazine and pyrimidine amine groups with nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups.[9]
Causality of Experimental Choices:
-
Derivatizing Agent - BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst, is a powerful silylating agent suitable for amines and amides.[9] It effectively converts the polar N-H bonds into nonpolar N-Si(CH₃)₃ bonds. The resulting derivative is significantly more volatile and less prone to adsorption on the GC column, leading to sharp, symmetrical peaks.
-
Anhydrous Conditions: Silylating reagents are extremely sensitive to moisture. Any water present in the sample or solvent will preferentially react with the BSTFA, consuming the reagent and preventing complete derivatization of the analyte. Therefore, all solvents and glassware must be scrupulously dried.
Caption: General workflow for the GC-MS analysis of this compound via silylation.
Detailed Protocol: Silylation for GC-MS
This protocol is suitable for identifying and quantifying this compound where high sensitivity and structural confirmation are required.
Materials:
-
This compound sample (dried)
-
BSTFA + 1% TMCS (silylation grade)
-
Pyridine or Acetonitrile (anhydrous grade)
-
Nitrogen gas supply for drying
-
Heating block or oven
-
GC vials with PTFE-lined caps
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample into a clean, dry GC vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure no moisture is present.
-
-
Derivatization Reaction:
-
Add 200 µL of anhydrous pyridine (or acetonitrile) to dissolve the dried sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Immediately cap the vial tightly.
-
Vortex for 30 seconds.
-
Heat the vial at 70 °C for 60 minutes in a heating block or oven to ensure complete derivatization.[9]
-
-
GC-MS Analysis:
-
After cooling to room temperature, inject 1 µL of the derivatized solution into the GC-MS system.
-
Table 2: Suggested GC-MS Operating Conditions
| Parameter | Recommended Setting |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) or Splitless, depending on concentration |
| Oven Program | Initial 100 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 550 m/z |
Expected Results: The silylated this compound will likely show multiple TMS additions. The mass spectrum will exhibit characteristic fragments, including the molecular ion (M+) and losses of methyl groups (-15 amu) and the TMS moiety (-73 amu), which are diagnostic for silylated compounds.[10]
Method Validation and Performance
Both protocols described should be validated for their intended use. Key validation parameters include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. Based on analogous methods for heterocyclic hydrazines and other derivatized small molecules, the following performance characteristics can be anticipated.[3][5]
Table 3: Anticipated Analytical Performance
| Parameter | HPLC-UV (Hydrazone) | GC-MS (Silylated) |
| LOD | ~0.1 - 0.5 µg/mL | ~0.01 - 0.1 µg/mL |
| LOQ | ~0.5 - 1.5 µg/mL | ~0.05 - 0.5 µg/mL |
| Linearity (r²) | > 0.995 | > 0.995 |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
Troubleshooting
-
Low Derivatization Yield (HPLC): Ensure the benzaldehyde reagent is fresh and the acid catalyst is added. Check the pH of the sample matrix; highly basic or acidic conditions can inhibit the reaction.
-
Multiple Peaks for Derivative (HPLC): This could indicate the formation of syn and anti isomers of the hydrazone. This is common and can often be resolved by adjusting the mobile phase or temperature. If using LC-MS, both isomers can be integrated.[3]
-
No or Low Yield (GC-MS): The primary suspect is moisture. Ensure all glassware, solvents, and the sample itself are completely dry. Use fresh, high-quality silylating reagent stored under inert gas.
-
Peak Tailing (Both Methods): This may indicate incomplete derivatization or interaction with active sites in the chromatographic system. For GC, ensure the inlet liner is clean and deactivated. For HPLC, ensure the mobile phase pH is appropriate for the C18 column.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. mdpi.com [mdpi.com]
- 3. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Deployment of 4-Hydrazinylpyrimidine in Modern Medicinal Chemistry
Preamble: Beyond a Simple Building Block
In the landscape of medicinal chemistry, certain molecular scaffolds emerge not merely as reagents, but as strategic platforms for innovation. 4-Hydrazinylpyrimidine is one such entity. Its unassuming structure belies a profound versatility, primarily serving as a linchpin in the construction of fused heterocyclic systems that mimic the natural purine architecture of life.[1][2] This bioisosteric relationship is the cornerstone of its utility, enabling chemists to design potent and selective modulators of key biological targets, most notably protein kinases.[3][4]
This document serves as a guide for researchers, scientists, and drug development professionals, moving beyond a simple recitation of facts to explain the causality behind experimental choices. We will explore the core reactivity of this compound, delve into its application in the design of kinase inhibitors, provide robust, field-tested protocols, and present the data that substantiates its value as a privileged scaffold in drug discovery.
Core Reactivity: The Hydrazine Functional Group as a Synthetic Engine
The synthetic utility of this compound is almost exclusively dictated by the reactivity of its hydrazine moiety (-NHNH₂). This group provides two primary pathways for molecular elaboration: nucleophilic substitution to create the scaffold itself, and subsequent condensation/cyclization reactions to build complex heterocyclic systems.
A common entry point is the nucleophilic aromatic substitution of a 4-chloropyrimidine derivative with hydrazine hydrate.[5][6] Once formed, the this compound intermediate is a versatile precursor for two main transformations:
-
Hydrazone Formation: A straightforward condensation with an aldehyde or ketone yields a hydrazone derivative. This reaction is typically high-yielding and serves to introduce diverse aryl or alkyl substituents, which can probe the binding pockets of target proteins.[6][7] The resulting C=N-NH linkage is a valuable pharmacophore, capable of acting as both a hydrogen bond donor and acceptor.[8]
-
Annulation to Fused Systems: The true power of the scaffold lies in its ability to undergo intramolecular cyclization to form fused ring systems. The most prominent example is the synthesis of the pyrazolo[3,4-d]pyrimidine core, a purine isostere that has become a cornerstone of modern kinase inhibitor design.[2][4] This transformation effectively translates the simple pyrimidine starting material into a scaffold that can mimic ATP binding in the hinge region of kinase active sites.[4]
The following workflow diagram illustrates these pivotal synthetic transformations.
Caption: General synthetic workflow utilizing this compound.
Application Case Study: Targeting Protein Kinases in Oncology
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[9] The structural similarity of the pyrazolo[3,4-d]pyrimidine scaffold to adenine makes it an ideal starting point for designing ATP-competitive kinase inhibitors.[4]
Mechanism of Action: Mimicry and Inhibition
The pyrazolo[3,4-d]pyrimidine core acts as a "hinge-binding" motif. The nitrogen atoms on the pyrimidine and pyrazole rings form crucial hydrogen bonds with the backbone amide residues of the kinase hinge region, the flexible loop connecting the N- and C-lobes of the kinase domain. This anchors the inhibitor in the ATP-binding pocket, preventing the binding and hydrolysis of ATP and thereby shutting down the downstream signaling cascade.
A prime example is the targeting of Focal Adhesion Kinase (FAK) , a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration. Overexpression of FAK is common in many cancers, including thyroid cancer.[6]
Caption: Simplified FAK signaling pathway and point of inhibition.
Structure-Activity Relationship (SAR) and Performance Data
Recent studies have demonstrated the power of this scaffold in developing potent FAK inhibitors. By synthesizing a library of 2,4-diarylaminopyrimidine-based hydrazones, researchers identified compounds with potent anti-proliferative activity against FAK-overexpressing thyroid cancer cells.[6] The key to their success was the strategic modification of the substituents introduced via the hydrazone linkage.
The table below summarizes the inhibitory concentrations (IC₅₀) of selected compounds against the TPC-1 thyroid cancer cell line and the isolated FAK enzyme, demonstrating the scaffold's potential.
| Compound ID | R₁ Group (Substitution on Aldehyde) | Anti-proliferative IC₅₀ (TPC-1 cells, µM)[6] | FAK Enzymatic IC₅₀ (nM)[6] |
| 14f | 2,4-dichlorophenyl | 0.113 | 35 |
| 14a | 4-fluorophenyl | 0.231 | Not Reported |
| 14b | 4-chlorophenyl | 0.198 | Not Reported |
| 14e | 2-chlorophenyl | 0.170 | Not Reported |
| TAE-226 | Positive Control | 1.082 | Not Reported |
Data extracted from Zhang et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2024.[6]
The data clearly indicates that compound 14f , bearing a 2,4-dichlorophenyl moiety, is exceptionally potent, being nearly 10-fold more active against TPC-1 cells than the control compound TAE-226.[6] This highlights how the this compound core provides a stable and effective anchor, while modifications at the periphery allow for the fine-tuning of potency and selectivity.
Experimental Protocols
The following protocols are generalized methodologies based on established literature procedures.[5][6] They should be adapted and optimized for specific substrates and scales.
Protocol 1: Synthesis of a this compound Intermediate
This protocol describes the synthesis of a key intermediate via nucleophilic substitution of a chloro-substituent.
Materials:
-
Substituted 4-chloropyrimidine (1.0 eq)
-
Hydrazine monohydrate (2.0 eq)
-
Ethanol (EtOH), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of the substituted 4-chloropyrimidine (1.0 eq) in ethanol (approx. 0.1 M concentration) in a round-bottom flask, add hydrazine monohydrate (2.0 eq) dropwise at room temperature with stirring.
-
Reaction Execution: Stir the reaction mixture at 25 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up and Isolation: Upon completion, reduce the solvent volume in vacuo. The resulting precipitate is the this compound product.
-
Purification: Filter the solid, wash with a small amount of cold ethanol, followed by diethyl ether or hexane to remove residual impurities. Dry the product under vacuum. The product is often of sufficient purity for the next step without further purification.
Trustworthiness Check: The identity and purity of the intermediate should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to ensure complete displacement of the chloride and the presence of the hydrazine protons.
Protocol 2: Synthesis of a 4-Arylhydrazone Pyrimidine Derivative
This protocol details the condensation reaction to form the final hydrazone product.
Materials:
-
This compound intermediate (from Protocol 1) (1.0 eq)
-
Substituted aromatic or aliphatic aldehyde/ketone (1.0-1.1 eq)
-
Ethanol (EtOH), anhydrous
-
Glacial acetic acid (catalytic amount, optional)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve the this compound intermediate (1.0 eq) in ethanol in a round-bottom flask. Add the corresponding aldehyde or ketone (1.0-1.1 eq). A few drops of glacial acetic acid can be added to catalyze the reaction.
-
Reaction Execution: Heat the mixture to reflux (typically 80 °C for ethanol) and maintain for 2-6 hours.[6] Monitor the reaction by TLC for the disappearance of the starting hydrazine.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates from the solution.
-
Purification: Collect the solid product by filtration. Wash the solid sequentially with cold ethanol and hexane to remove unreacted aldehyde and other impurities. If necessary, the crude product can be further purified by column chromatography on silica gel or by recrystallization.
Trustworthiness Check: Successful formation of the hydrazone is confirmed by ¹H NMR (disappearance of the -NH₂ protons and appearance of the N=CH imine proton signal, typically δ 8-9 ppm) and MS analysis confirming the expected molecular weight.
Concluding Remarks
This compound has cemented its status as a high-value scaffold in medicinal chemistry. Its straightforward and robust reactivity allows for the efficient construction of diverse chemical libraries. Its role as a precursor to the pyrazolo[3,4-d]pyrimidine core, a proven hinge-binding motif for kinase inhibition, ensures its continued relevance in the pursuit of targeted therapies for cancer and other diseases.[1][4] The protocols and data presented herein provide a foundational framework for researchers to harness the power of this versatile building block in their own drug discovery programs.
References
- 1. Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Hydrazinylpyrimidine in the Synthesis of Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pressing Need for Novel Antimicrobial Agents and the Role of Pyrimidine Scaffolds
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The diminishing efficacy of existing antibiotics necessitates the urgent discovery and development of new antimicrobial agents with novel mechanisms of action. In this context, heterocyclic compounds, particularly those containing the pyrimidine nucleus, have emerged as a promising area of research.[1][2][3] Pyrimidine derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][4][5]
4-Hydrazinylpyrimidine, with its reactive hydrazine group, serves as a versatile building block for the synthesis of a variety of fused heterocyclic systems. This application note provides a detailed guide to the synthesis of potent antimicrobial agents derived from this compound, with a focus on the preparation of pyrazolo[3,4-d]pyrimidines and[1][2][6]triazolo[1,5-a]pyrimidines. We will delve into the underlying synthetic strategies, provide detailed experimental protocols, and present antimicrobial activity data for representative compounds.
Synthetic Strategies: Leveraging the Reactivity of this compound
The primary synthetic utility of this compound lies in its nucleophilic hydrazine moiety, which readily undergoes condensation and cyclization reactions with various electrophilic partners. This reactivity is the cornerstone for constructing fused heterocyclic systems with significant biological activity.
Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are bioisosteres of purines and have demonstrated a broad range of pharmacological activities, including antimicrobial and anticancer effects.[7][8][9] The synthesis of this scaffold from this compound typically involves a condensation reaction with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization.
A common synthetic route involves the reaction of a this compound derivative with an α-cyanoketone or a β-ketoester. The initial condensation forms a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the pyrazolo[3,4-d]pyrimidine core.
Diagram: General Synthetic Pathway to Pyrazolo[3,4-d]pyrimidines
Caption: Synthetic route to Pyrazolo[3,4-d]pyrimidines.
Synthesis of[1][2][6]Triazolo[1,5-a]pyrimidines
The[1][2][6]triazolo[1,5-a]pyrimidine scaffold is another important pharmacophore known for its diverse biological activities, including antimicrobial properties.[6][10][11] The synthesis of these compounds from this compound often involves reaction with reagents containing a C-N-N or C-N-C unit that can cyclize with the hydrazinyl and pyrimidine nitrogen atoms.
A prevalent method is the reaction of this compound with a compound containing an activated methylene group adjacent to a nitrile or an ester group, in the presence of an acid or base catalyst. This leads to the formation of the fused triazole ring.
Diagram: General Synthetic Pathway to[1][2][6]Triazolo[1,5-a]pyrimidines
Caption: Synthetic route to[1][2][6]Triazolo[1,5-a]pyrimidines.
Experimental Protocols
The following protocols are representative examples for the synthesis of antimicrobial agents derived from this compound. Researchers should adapt these procedures based on the specific substrates and desired final products.
Protocol 1: Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative
This protocol describes the synthesis of a substituted pyrazolo[3,4-d]pyrimidine via the condensation of a this compound derivative with a β-ketoester.
Materials:
-
4-Hydrazinyl-6-methyl-2-phenylpyrimidine
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
-
Thin-layer chromatography (TLC) supplies
-
Recrystallization solvents (e.g., ethanol, ethyl acetate/hexane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydrazinyl-6-methyl-2-phenylpyrimidine (1 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add ethyl acetoacetate (1.1 equivalents) followed by a catalytic amount of glacial acetic acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with cold ethanol, and dry. The crude product can be purified by recrystallization from a suitable solvent system to afford the pure pyrazolo[3,4-d]pyrimidine derivative.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Synthesis of a[1][2][6]Triazolo[1,5-a]pyrimidine Derivative
This protocol outlines the synthesis of a[1][2][6]triazolo[1,5-a]pyrimidine derivative through the reaction of a this compound with an appropriate cyclizing agent.
Materials:
-
4-Hydrazinyl-2,6-dimethylpyrimidine
-
Formic acid or Acetic anhydride[10]
-
Standard laboratory glassware and reflux apparatus
-
Thin-layer chromatography (TLC) supplies
-
Purification supplies (e.g., column chromatography, recrystallization solvents)
Procedure:
-
Reaction Setup: Place 4-hydrazinyl-2,6-dimethylpyrimidine (1 equivalent) in a round-bottom flask equipped with a reflux condenser.
-
Addition of Cyclizing Agent: Add an excess of formic acid or acetic anhydride to the flask.[10]
-
Reflux: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and pour it into ice-cold water.
-
Isolation and Purification: Collect the resulting precipitate by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography to yield the desired[1][2][6]triazolo[1,5-a]pyrimidine.
Characterization: Confirm the structure of the final product using appropriate spectroscopic techniques (1H NMR, 13C NMR, MS).
Antimicrobial Activity Data
The antimicrobial efficacy of newly synthesized compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The following tables summarize representative antimicrobial activity data for pyrazolo[3,4-d]pyrimidine and[1][2][6]triazolo[1,5-a]pyrimidine derivatives.
Table 1: Antimicrobial Activity (MIC, µg/mL) of Representative Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | Reference |
| Derivative 4b | 185 | - | - | - | - | [12] |
| Derivative 4c | 78 | - | - | - | - | [12] |
| Derivative 4d | 156 | - | - | 312.5 | - | [12] |
| Derivative 7c | 78 | - | - | - | - | [12] |
| Derivative 7d | 102 | - | - | 312.5 | - | [12] |
Table 2: Antimicrobial Activity (MIC, µg/mL) of Representative[1][2][6]Triazolo[1,5-a]pyrimidine Derivatives
| Compound | B. subtilis | S. aureus | E. coli | P. aeruginosa | Reference |
| Derivative 9d | - | - | - | - | [6] |
| Derivative 9n | - | - | - | - | [6] |
| Derivative 9o | 43 (IZ) | 45 (IZ) | 43 (IZ) | 42 (IZ) | [6] |
| Derivative 9p | - | - | - | - | [6] |
(IZ) denotes Inhibition Zone in mm.
Conclusion and Future Perspectives
This compound is a valuable and versatile starting material for the synthesis of a wide array of fused heterocyclic compounds with significant antimicrobial potential. The synthetic routes to pyrazolo[3,4-d]pyrimidines and[1][2][6]triazolo[1,5-a]pyrimidines are generally straightforward and amenable to the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The promising antimicrobial data for some of these derivatives underscores the importance of this chemical space in the ongoing search for novel anti-infective agents. Future research should focus on optimizing the antimicrobial potency and pharmacokinetic properties of these compounds to develop clinically viable drug candidates.
References
- 1. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5- a ]pyrimidines bearing amino acid moiety - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08189B [pubs.rsc.org]
- 2. Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 8. Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Harnessing 4-Hydrazinylpyrimidine Analogues for Advanced Click Chemistry Applications
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 4-hydrazinylpyrimidine analogues in the realm of click chemistry and bioorthogonal reactions. This document provides not only detailed experimental protocols but also the underlying scientific rationale to empower users to adapt and innovate upon these methodologies for their specific research needs.
Introduction: The Convergence of Pyrimidines and Click Chemistry
The field of bioconjugation has been revolutionized by the advent of "click chemistry," a concept that champions reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1] A key extension of this philosophy is the development of bioorthogonal chemistry, which involves click reactions that can proceed within living systems without interfering with native biochemical processes.[2] These powerful tools have found widespread applications in drug discovery, proteomics, and molecular imaging.[3]
Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents due to their diverse biological activities.[4] Their roles as anticancer, antimicrobial, and anti-inflammatory agents are well-documented.[5][6] The integration of the versatile pyrimidine scaffold with the precision of click chemistry opens up new avenues for creating highly specific and potent molecular probes, targeted therapeutics, and advanced diagnostic agents.
This guide focuses on this compound analogues, a class of compounds that are particularly well-suited for bioorthogonal applications. The hydrazine moiety provides a reactive handle for highly specific ligation reactions, such as hydrazone formation, which can be considered a type of bioorthogonal click reaction.[7] Furthermore, the pyrimidine core can be readily functionalized to participate in other advanced click chemistry paradigms like tetrazine ligation.
Synthesis of a Versatile this compound Analogue
A foundational step in utilizing these valuable compounds is their synthesis. Here, we detail the preparation of a morpholine-substituted this compound, a building block with favorable solubility and stability properties.
Protocol 2.1: Synthesis of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine
This protocol is adapted from established synthetic routes for pyrimidine hydrazone derivatives.[5][8]
Objective: To synthesize 4-(6-hydrazinylpyrimidin-4-yl)morpholine from a commercially available dichloropyrimidine precursor.
Materials:
-
2,4-dichloropyrimidine
-
Morpholine
-
Hydrazine hydrate
-
Ethanol
-
Triethylamine (or other suitable base)
-
Standard laboratory glassware and reflux apparatus
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Step 1: Monosubstitution with Morpholine
-
In a round-bottom flask, dissolve 2,4-dichloropyrimidine (1 equivalent) in ethanol.
-
Add morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress using TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, remove the solvent under reduced pressure. The resulting crude product, 4-(2-chloro-6-morpholinopyrimidin-4-yl)morpholine, can be purified by column chromatography or used directly in the next step if sufficiently pure.
-
-
Step 2: Hydrazinolysis
-
Dissolve the crude product from Step 1 in ethanol.
-
Add hydrazine hydrate (3-5 equivalents) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to yield 4-(6-hydrazinylpyrimidin-4-yl)morpholine.
-
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common solvent for nucleophilic aromatic substitution reactions and is suitable for both steps.
-
Base: Triethylamine is used in the first step to neutralize the HCl generated during the reaction, driving the reaction to completion.
-
Excess Reagents: A slight excess of morpholine and a larger excess of hydrazine hydrate are used to ensure the complete consumption of the starting material and the intermediate, respectively.
-
Reflux: Heating under reflux in the second step provides the necessary activation energy for the substitution of the second chlorine atom with hydrazine.
Diagram of the Synthetic Pathway:
Caption: Synthetic scheme for 4-(6-hydrazinylpyrimidin-4-yl)morpholine.
Applications in Bioorthogonal Chemistry
The synthesized this compound analogue is a versatile tool for bioconjugation. Its primary application lies in the formation of stable hydrazone linkages with carbonyl-containing biomolecules.
Hydrazone Ligation: A Bioorthogonal Click Reaction
The reaction between a hydrazine and an aldehyde or ketone to form a hydrazone is a highly efficient and selective bioorthogonal reaction.[7] This transformation can be employed to label biomolecules that have been modified to contain a carbonyl group.
Protocol 3.1: Labeling of an Aldehyde-Modified Protein with 4-(6-Hydrazinylpyrimidin-4-yl)morpholine
Objective: To conjugate the synthesized pyrimidine analogue to a protein containing an accessible aldehyde group.
Materials:
-
Aldehyde-modified protein (e.g., a protein with a genetically encoded formylglycine)
-
4-(6-hydrazinylpyrimidin-4-yl)morpholine
-
Phosphate-buffered saline (PBS), pH 6.0-7.0
-
Aniline (as a catalyst, optional)
-
Size-exclusion chromatography (SEC) columns for purification
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Dissolve the aldehyde-modified protein in PBS to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of 4-(6-hydrazinylpyrimidin-4-yl)morpholine (e.g., 10 mM in DMSO or an aqueous buffer).
-
If using a catalyst, prepare a stock solution of aniline in an appropriate solvent.
-
-
Conjugation Reaction:
-
To the protein solution, add the this compound analogue stock solution to a final concentration of 10-50 equivalents relative to the protein.
-
If using, add the aniline catalyst to a final concentration of 10-100 mM.[1]
-
Incubate the reaction mixture at room temperature or 37°C for 2-12 hours. The reaction progress can be monitored by techniques such as SDS-PAGE (observing a shift in molecular weight) or mass spectrometry.
-
-
Purification:
-
Upon completion, purify the pyrimidine-conjugated protein from excess reagents using size-exclusion chromatography (e.g., a desalting column).
-
Self-Validating System:
-
Characterization: The successful conjugation can be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to observe the mass increase corresponding to the addition of the pyrimidine moiety.
-
Functional Assays: The biological activity of the protein should be assessed post-conjugation to ensure that the labeling process has not compromised its function.
Diagram of the Hydrazone Ligation Workflow:
Caption: Workflow for labeling an aldehyde-modified protein via hydrazone ligation.
Conceptual Application: Tetrazine Ligation
The inverse electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene or alkyne is one of the fastest bioorthogonal reactions known.[9] The this compound scaffold can be conceptually adapted for this powerful chemistry.
Conceptual Workflow:
-
Functionalization: The this compound analogue could be further modified by attaching a strained alkene (e.g., trans-cyclooctene, TCO) or alkyne to the pyrimidine ring or the hydrazine moiety.
-
Bioconjugation: This functionalized pyrimidine could then be reacted with a tetrazine-labeled biomolecule for rapid and specific conjugation.
This approach would combine the desirable pharmacological properties of the pyrimidine core with the exceptional kinetics of the tetrazine ligation.
Diagram of Conceptual Tetrazine Ligation:
Caption: Conceptual workflow for tetrazine ligation with a functionalized this compound.
Data Summary and Comparison
| Parameter | Hydrazone Ligation | Tetrazine Ligation (Conceptual) |
| Reaction Type | Nucleophilic Addition | Inverse Electron-Demand Diels-Alder |
| Reactants | Hydrazine + Aldehyde/Ketone | Tetrazine + Strained Alkene/Alkyne |
| Reaction Speed | Moderate (hours) | Very Fast (minutes) |
| Catalyst | Optional (e.g., aniline) | None required |
| Stability of Linkage | Good, pH-dependent | Excellent |
| Bioorthogonality | High | Excellent |
Conclusion and Future Perspectives
This compound analogues are valuable and versatile reagents for click chemistry and bioorthogonal applications. The protocols and concepts outlined in this guide demonstrate their utility in forming stable bioconjugates through hydrazone ligation and their potential for integration into more advanced click chemistry platforms like tetrazine ligation. The continued exploration of these pyrimidine-based building blocks will undoubtedly contribute to the development of novel and highly effective tools for drug discovery, diagnostics, and fundamental biological research.
References
- 1. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of potential and biologically active pyrimidine hydrazones derivatives [wisdomlib.org]
- 9. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in 4-Hydrazinylpyrimidine synthesis
Welcome to the technical support center for the synthesis of 4-hydrazinylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and ensure the purity of your final product.
Introduction to this compound Synthesis
The synthesis of this compound is a classical example of a nucleophilic aromatic substitution (SNAr) reaction. In this process, the chlorine atom at the C4 position of 4-chloropyrimidine is displaced by a hydrazine nucleophile. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, particularly at the 2-, 4-, and 6-positions.[1] The reaction is generally robust, but several factors can lead to diminished yields and the formation of impurities. Understanding the underlying mechanism and potential pitfalls is crucial for successful synthesis.
Recent studies and computational analyses suggest that many SNAr reactions, particularly on heterocyclic rings like pyrimidine, may proceed through a concerted mechanism rather than a stepwise addition-elimination sequence involving a stable Meisenheimer complex.[2][3] This distinction is important as it highlights the sensitivity of the reaction to the electronic properties of both the substrate and the nucleophile.
Troubleshooting Guide: Low Yield in this compound Synthesis
This section addresses specific issues that can lead to low yields in the synthesis of this compound.
Q1: My reaction yield is significantly lower than expected. What are the most likely causes?
Low yields can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here's a systematic approach to diagnosing the issue:
1. Reagent Quality and Stoichiometry:
-
Purity of 4-Chloropyrimidine: The starting material, 4-chloropyrimidine, should be of high purity. Impurities can interfere with the reaction. It is advisable to check the purity by NMR or GC-MS before use.
-
Hydrazine Hydrate Concentration and Quality: Hydrazine hydrate is commercially available in various concentrations. Ensure you are using the correct concentration and adjust the stoichiometry accordingly. Anhydrous hydrazine is explosive and should be handled with extreme caution, preferably as its hydrate.[4] Using an excess of hydrazine hydrate is common to drive the reaction to completion.
-
Solvent Purity: The choice of solvent is critical. Alcohols like ethanol or isopropanol are commonly used. The solvent should be anhydrous, as water can react with hydrazine and potentially lead to side reactions.
2. Reaction Conditions:
-
Temperature Control: The reaction temperature needs to be carefully controlled. While heating is generally required to drive the reaction, excessive temperatures can lead to the decomposition of the product or the formation of side products. A recommended starting point is refluxing in ethanol.
-
Reaction Time: Insufficient reaction time will result in incomplete conversion of the starting material. Conversely, excessively long reaction times can lead to product degradation. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
3. Work-up and Purification:
-
Product Precipitation: this compound often precipitates from the reaction mixture upon cooling. Incomplete precipitation will lead to loss of product. Cooling the reaction mixture in an ice bath can improve the yield of the precipitate.
-
Washing: The collected solid should be washed with a suitable solvent to remove unreacted starting materials and soluble impurities. Cold ethanol or diethyl ether are often good choices.
-
Product Solubility: Be aware of the solubility of your product in the work-up solvents to avoid accidental loss.
Q2: I am observing the formation of multiple spots on my TLC plate. What are the possible side products?
The formation of side products is a common cause of low yields. Here are some possibilities:
-
Bis-substitution: Although less common due to the deactivating effect of the first hydrazinyl group, reaction of the product with another molecule of 4-chloropyrimidine is a possibility, especially if the stoichiometry is not well-controlled.
-
Ring Opening: Under harsh conditions (e.g., high temperatures, strong base), the pyrimidine ring can be susceptible to nucleophilic attack that leads to ring opening.[5]
-
Reaction with Solvent: If using an alcohol as a solvent, there is a small possibility of a competing SNAr reaction with the alkoxide, although hydrazine is a much stronger nucleophile.
To minimize side product formation, it is crucial to maintain optimal reaction conditions and stoichiometry.
Q3: The isolated product appears discolored or oily. How can I improve its purity?
A discolored or oily product indicates the presence of impurities. Here are some purification strategies:
-
Recrystallization: This is the most common method for purifying solid organic compounds. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or an ethanol/water mixture can be effective.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A solvent system with appropriate polarity (e.g., ethyl acetate/hexanes or dichloromethane/methanol) should be developed using TLC.
-
Washing: Thoroughly washing the crude product with a solvent in which the impurities are soluble but the product is not can significantly improve purity.
Frequently Asked Questions (FAQs)
Q1: What is the role of the pyrimidine ring's electronics in this reaction?
The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which decreases the electron density of the ring.[1] This π-deficiency makes the ring susceptible to nucleophilic attack. The C4 position is particularly activated for nucleophilic aromatic substitution.[6]
Q2: Can I use a different leaving group other than chlorine?
Yes, other halogens like bromine or iodine can also be used as leaving groups. The reactivity generally follows the order F > Cl > Br > I for SNAr reactions, which is opposite to SN2 reactions. However, for practical purposes, 4-chloropyrimidine is a readily available and cost-effective starting material.
Q3: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
NMR Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation and purity assessment.[7][8] The proton NMR spectrum of this compound will show characteristic signals for the pyrimidine ring protons and the hydrazine protons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
Q4: What are the safety precautions for handling hydrazine hydrate?
Hydrazine hydrate is corrosive, toxic, and a suspected carcinogen.[4] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes.
Experimental Protocols
General Procedure for the Synthesis of this compound
-
To a solution of 4-chloropyrimidine (1.0 eq) in ethanol (10 mL per gram of 4-chloropyrimidine), add hydrazine hydrate (3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature and then in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol and then with diethyl ether.
-
Dry the product under vacuum to obtain this compound.
Protocol for Reaction Monitoring by TLC
-
Prepare a TLC chamber with a suitable eluent (e.g., 1:1 ethyl acetate/hexanes).
-
Spot a small amount of the reaction mixture onto a TLC plate alongside the starting material (4-chloropyrimidine) as a reference.
-
Develop the plate and visualize the spots under UV light.
-
The reaction is complete when the spot corresponding to the starting material has disappeared and a new, more polar spot for the product is observed.
Visualizations
Reaction Pathway
Caption: Synthesis of this compound via SNAr.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low yield.
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Stoichiometry | ||
| 4-Chloropyrimidine | 1.0 equivalent | |
| Hydrazine Hydrate | 2.0 - 5.0 equivalents | An excess is used to ensure complete reaction. |
| Reaction Conditions | ||
| Solvent | Ethanol, Isopropanol | Should be anhydrous. |
| Temperature | Reflux | Typical for this type of reaction. |
| Reaction Time | 2 - 6 hours | Monitor by TLC for completion. |
| Work-up | ||
| Precipitation Temperature | 0 - 5 °C | Cooling in an ice bath improves yield. |
| Washing Solvents | Cold Ethanol, Diethyl Ether | To remove unreacted starting materials and impurities. |
References
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Hydrazone Formation with 4-Hydrazinylpyrimidine
Welcome to the technical support center for optimizing hydrazone formation with 4-hydrazinylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this important bioconjugation and synthetic chemistry reaction. Here, we combine established scientific principles with practical, field-tested insights to help you navigate the complexities of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of hydrazones from this compound and various aldehydes or ketones.
Q1: What is the fundamental mechanism of hydrazone formation?
A1: Hydrazone synthesis is a condensation reaction between a hydrazine, such as this compound, and an aldehyde or ketone. The reaction is typically acid-catalyzed. The mechanism involves the initial protonation of the carbonyl oxygen, which is followed by a nucleophilic attack from the primary amine of the hydrazine to form a tetrahedral intermediate. This intermediate then undergoes dehydration (loses a water molecule) to form the final hydrazone product, which is characterized by its C=N-N bond.[1] At a neutral pH, the breakdown of the tetrahedral intermediate is often the rate-limiting step.[1][2]
Q2: Why is pH control so critical for this reaction?
A2: The reaction is highly dependent on pH. Acid catalysis is necessary to protonate the carbonyl group, making it more electrophilic and thus more susceptible to attack by the hydrazine.[1] However, if the pH is too low, the hydrazine nucleophile will be protonated, rendering it inactive.[1][3] Therefore, a mildly acidic environment, typically in the pH range of 4-5, is optimal for the reaction to proceed efficiently.[1][3][4]
Q3: My reaction yield is low. What are the most common causes?
A3: Low yields in hydrazone synthesis can stem from several factors. Key areas to investigate include:
-
Incorrect pH: As discussed, the pH must be mildly acidic. Deviations can halt the reaction.
-
Incomplete Reaction: The reaction may require more time or gentle heating to go to completion. Monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[5][6]
-
Hydrolysis of the Product: Hydrazones can be susceptible to hydrolysis, especially under strongly acidic conditions.[6] Maintaining the optimal pH and ensuring a non-aqueous workup can mitigate this.
-
Side Reactions: The formation of byproducts, such as azines, can reduce the yield of the desired hydrazone.[6]
-
Reagent Quality: Ensure the purity and stability of your this compound and the corresponding aldehyde or ketone.
Q4: I'm observing an unexpected byproduct. What could it be?
A4: A common byproduct in reactions involving hydrazine is an azine (R₂C=N-N=CR₂). This occurs when the initially formed hydrazone reacts with a second equivalent of the carbonyl compound.[6] This is more likely if there is an excess of the aldehyde or ketone or if the reaction is heated for an extended period. Using a slight excess of the hydrazine can help to minimize this side reaction.[6]
Q5: How should I handle and store this compound?
A5: Hydrazine derivatives can be toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood, wearing gloves and safety glasses.[6] Some hydrazines can also be unstable. While specific stability data for this compound should be consulted from the supplier, it is generally advisable to store it under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature to prevent degradation.[6]
II. Troubleshooting Guide: Low Product Yield
This guide provides a structured approach to diagnosing and resolving the common problem of low hydrazone yield.
Problem: Low or no product formation observed by TLC/LC-MS after several hours.
Below is a systematic troubleshooting workflow to identify and address the root cause of low yield.
Caption: Troubleshooting workflow for low hydrazone yield.
Optimization of Reaction Parameters
The following table summarizes key reaction parameters and their typical ranges for optimizing hydrazone formation with this compound.
| Parameter | Recommended Range/Conditions | Rationale & Key Considerations |
| pH | 4.0 - 6.0 | Balances the need for carbonyl activation (protonation) with maintaining the nucleophilicity of the hydrazine.[3][6] A pH of approximately 4.5 is often ideal.[3] |
| Solvent | Ethanol, Methanol, Isopropanol, Toluene-Ethanol mixtures | Protic solvents like ethanol are commonly used as they effectively solvate reactants and intermediates.[1][7] In some cases, solvent-free conditions or the use of a Dean-Stark trap to remove water can drive the reaction to completion.[8] |
| Temperature | Room Temperature to 50°C | Many hydrazone formations proceed efficiently at room temperature. Gentle heating can increase the reaction rate, but excessive heat may promote side reactions like azine formation.[5][6] |
| Catalyst | Acetic Acid (catalytic), Aniline, Anthranilic Acids, TMSOTf | A weak acid like acetic acid is often sufficient.[6] For challenging substrates or reactions at neutral pH, nucleophilic catalysts like aniline or its derivatives can significantly accelerate the reaction.[9][10][11] Lewis acids such as TMSOTf have also been shown to be effective.[12] |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal time and ensure the reaction has gone to completion.[6] |
| Stoichiometry | 1.1 - 1.2 equivalents of this compound | A slight excess of the hydrazine can help to minimize the formation of the azine byproduct by ensuring the complete consumption of the aldehyde or ketone.[6] |
III. Detailed Experimental Protocols
Protocol 1: General Procedure for Hydrazone Synthesis
This protocol outlines a standard method for the synthesis of hydrazone derivatives from 4-(6-hydrazinylpyrimidin-4-yl)morpholine, a structurally related compound, which can be adapted for this compound.
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or isopropanol.[7]
-
Addition of Carbonyl: Add the desired aldehyde or ketone (1.0-1.1 equivalents) to the solution.[7]
-
Catalysis (Optional but Recommended): Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture to facilitate the reaction.[7]
-
Reaction: Stir the mixture at room temperature or heat to reflux (typically 50-80°C).[7]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. If the product remains in solution, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Protocol 2: Characterization of the Hydrazone Product
Proper characterization is essential to confirm the identity and purity of the synthesized hydrazone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for the characteristic singlet of the imine proton (N=CH) which typically appears downfield. The disappearance of the aldehyde proton signal and the appearance of aromatic and other expected proton signals will confirm the structure.[13][14]
-
¹³C NMR: The formation of the hydrazone is confirmed by the appearance of the imine carbon (C=N) signal and the disappearance of the carbonyl carbon signal of the starting material.[14][15]
-
-
Infrared (IR) Spectroscopy:
-
Mass Spectrometry (MS):
IV. Mechanistic Insights
Understanding the reaction mechanism provides a basis for rational optimization.
Caption: Mechanism of acid-catalyzed hydrazone formation.
The reaction proceeds via three key stages:
-
Activation: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[4]
-
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of this compound attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[4]
-
Dehydration: The tetrahedral intermediate is protonated, and a molecule of water is eliminated. Subsequent deprotonation yields the stable hydrazone product.[4] The dehydration of the tetrahedral intermediate is often the rate-determining step in the pH range of 3 to 7.[3]
V. References
-
J. M. Baskin, J. A. Prescher, C. R. Bertozzi, et al. (2007). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. --INVALID-LINK--
-
A. Dirksen, S. Dirksen, T. M. Hackeng, P. E. Dawson. (2014). New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. Organic Letters - ACS Publications. --INVALID-LINK--
-
A. Dirksen, S. Dirksen, T. M. Hackeng, P. E. Dawson. (2013). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. PMC - NIH. --INVALID-LINK--
-
Hydrazone Formation. Química Organica.org. --INVALID-LINK--
-
G. C. Vougier, A. C. S. Reddy, D. R. Mootoo. (2014). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC - NIH. --INVALID-LINK--
-
A. Dirksen, S. Dirksen, T. M. Hackeng, P. E. Dawson. (2013). Water-Soluble Organocatalysts for Hydrazone and Oxime Formation. ACS Publications. --INVALID-LINK--
-
H. Moradi, M. Moradian. (2023). Synthesis of some Hydrazone derivatives via MgO nanoparticle as a promising and efficient heterogeneous catalyst under solvent-free and ultrasonic conditions. ResearchGate. --INVALID-LINK--
-
D. F. Vargas, B. S. Romero, T. S. Kaufman, E. L. Larghi. (2020). On the Use of CeCl3.7H2O as a Catalyst for the Synthesis of Hydrazones Derived from Aromatic Aldehydes and Ketones. MDPI. --INVALID-LINK--
-
G. C. Vougier, A. C. S. Reddy, D. R. Mootoo. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Organic Letters - ACS Publications. --INVALID-LINK--
-
Troubleshooting low yield in Docosanedioic acid synthesis. Benchchem. --INVALID-LINK--
-
Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025). Chemistry LibreTexts. --INVALID-LINK--
-
A. A. A. A. Emara, A. A. El-Sayed, E. M. M. Abdel-Kader, et al. (2023). Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. PMC - NIH. --INVALID-LINK--
-
R. Munir, M. Z. Rehman, S. J. A. Shah, et al. (2019). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. MDPI. --INVALID-LINK--
-
Preventing common side reactions during the synthesis and handling of hydrazones. Benchchem. --INVALID-LINK--
-
A. M. Abu-Dief, I. M. A. Mohamed. (2015). Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. Oriental Journal of Chemistry. --INVALID-LINK--
-
R. Munir, M. Z. Rehman, S. J. A. Shah, et al. (2019). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. ResearchGate. --INVALID-LINK--
-
H. Temel, S. Ilhan, M. Sekerci. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry. --INVALID-LINK--
-
D. Cantillo, C. O. Kappe. (2012). Optimization of hydrazone formation under continuous flow conditions. ResearchGate. --INVALID-LINK--
-
Optimizing reaction yield for hydrazone synthesis using 2-(4-(Dimethylamino)phenyl)acetohydrazide. Benchchem. --INVALID-LINK--
-
Synthesis of Hydrazone Derivatives from 4-(6-Hydrazinylpyrimidin-4-yl)morpholine. Benchchem. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrazone Formation [quimicaorganica.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. On the Use of CeCl3.7H2O as a Catalyst for the Synthesis of Hydrazones Derived from Aromatic Aldehydes and Ketones [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 16. asianpubs.org [asianpubs.org]
Purification techniques for 4-Hydrazinylpyrimidine derivatives
<_ _= "The user wants a technical support guide on purifying 4-hydrazinylpyrimidine derivatives. I need to structure this as a troubleshooting guide with FAQs for researchers. This requires me to act as a Senior Application Scientist, providing in-depth, scientifically sound advice.
Here's a breakdown of the required components:
PART 1: CORE DIRECTIVE (Autonomy)
-
I need to create a logical structure, not a rigid template. I'll start with common problems (FAQs) and then delve into specific techniques with troubleshooting.
PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
-
Expertise & Experience: I need to explain why certain steps are taken. For example, why choose one solvent over another for recrystallization, or why a certain pH is used in acid-base extraction.
-
Trustworthiness: The protocols should be self-validating. This means including steps for monitoring purity (e.g., TLC, HPLC) throughout the process.
-
Authoritative Grounding & Comprehensive References: I must find and cite peer-reviewed articles, reputable chemical suppliers' technical notes, or established chemical methodology websites. I need to generate a full reference list with clickable URLs.
PART 3: VISUALIZATION & FORMATTING
-
Data Presentation: I'll create tables for things like solvent selection for recrystallization or typical mobile phases for column chromatography.
-
Experimental Protocols: Detailed, step-by-step instructions are needed.
-
Mandatory Visualization (Graphviz): I need to create DOT language diagrams for workflows. For example, a decision tree for choosing a purification method, or a step-by-step workflow for a specific technique like acid-base extraction. These diagrams must adhere to the specified styling (width, colors, contrast).
Information Gathering Strategy & Search Queries:
-
General Purification Techniques for Pyrimidines:
-
purification of this compound derivatives
-
recrystallization of pyrimidine derivatives
-
column chromatography for separation of pyrimidine derivatives
-
acid-base extraction for purification of hydrazinylpyrimidines
-
-
Common Problems & Impurities:
-
common impurities in synthesis of 4-hydrazinylpyrimidines
-
stability of hydrazinylpyrimidine derivatives during purification
-
troubleshooting guide for purification of heterocyclic compounds
-
faq purification of nitrogen-containing heterocycles
-
-
Specific Protocols & Characterization:
-
synthesis and purification of 4-hydrazino-2,6-dimethylpyrimidine
-
characterization of this compound derivatives
-
Mental Sandbox Simulation:
-
Scenario 1: Recrystallization fails - the compound "oils out". My guide should address this. The cause is often the melting point of the impure compound being lower than the boiling point of the solvent. The solution is to add more of the "good" solvent or switch to a lower-boiling solvent system. I'll need to find a source that explains this phenomenon to cite.
-
Scenario 2: Column chromatography gives poor separation. This could be due to incorrect solvent polarity, compound instability on silica gel, or co-eluting impurities. The guide should suggest how to optimize the mobile phase using TLC, test for stability on a TLC plate, and consider alternative stationary phases (alumina, reverse-phase).
-
Scenario 3: Acid-base extraction gives low yield. This might happen if the pH isn't adjusted correctly to fully protonate/deprotonate the hydrazine group, or if emulsions form. The guide should explain the pKa of the hydrazinyl group and how that dictates the choice of acid/base. It should also provide tips for breaking emulsions.
-
Visualization: I can create a Graphviz diagram for a general purification workflow: Crude Product -> Assess Polarity & Stability -> [Decision Point] -> Recrystallization / Column Chromatography / Acid-Base Extraction -> Purity Check (TLC/HPLC/NMR) -> Pure Product. Another diagram could detail the steps of an acid-base extraction, showing the compound moving between the organic and aqueous layers at different pH values.
Pre-computation/Pre-analysis of Search Results:
-
The search results provide a good mix of general techniques for pyrimidine/heterocycle purification ([1],[2],[3],[4]), specific examples of recrystallization ([5],[6],[7]), column chromatography ([1],[8],[9]), and acid-base extraction ([10],[11],[12],[13]).
-
There's information on the synthesis of related compounds, which often includes the purification step ([14],[15],[16]). This is valuable for understanding potential impurities.
-
Troubleshooting guides for general organic chemistry techniques like recrystallization ([17]) and column chromatography ([9]) are available and can be adapted to the specific context of 4-hydrazinylpyrimidines.
-
The basic properties of 4-hydrazinopyrimidine are available on PubChem ([18]), which can help in understanding its chemical nature (e.g., basicity of the hydrazine group).
-
The key challenge will be to synthesize this general information and apply it specifically to this compound derivatives. The hydrazine group (-NHNH2) is basic and also a nucleophile, which can lead to specific side reactions or stability issues (e.g., reacting with carbonyl-containing solvents like acetone). I need to highlight these specific challenges.
I have enough information to start building the guide. I will structure it logically, starting with FAQs to address common high-level issues, then providing detailed troubleshooting for the three main purification techniques (Recrystallization, Column Chromatography, Acid-Base Extraction), and finally including detailed protocols and the required reference list. I will create the Graphviz diagrams as planned to visually represent the workflows.## Technical Support Center: Purification of this compound Derivatives
Welcome to the technical support center for the purification of this compound derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic compounds. As a class of molecules with significant applications in medicinal chemistry, achieving high purity is paramount for reliable downstream biological evaluation and development.[19][20]
This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and adapt methods to your specific derivative.
Frequently Asked Questions (FAQs)
Here we address the most common initial challenges faced during the purification of this compound derivatives.
Q1: My yield is very low after purification. What are the most common causes?
Low recovery can stem from several stages of your process. A systematic review is crucial.[21]
-
Suboptimal Reaction Conditions: Incomplete conversion during synthesis is a primary cause of low yield. Ensure your reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[21]
-
Product Instability: The target compound might be degrading under the purification conditions. Hydrazinylpyrimidines can be sensitive to highly acidic or basic conditions, or prolonged exposure to silica gel.[9][22]
-
Improper Solvent Choice in Recrystallization: If too much solvent is used, or the incorrect solvent is chosen, a significant amount of your product may remain in the mother liquor.[17]
-
Losses During Workup: Multiple transfer steps, inefficient extractions, or product adhering to filtration media can cumulatively lead to significant loss.
Q2: I'm observing multiple spots on my TLC plate after purification. How do I identify the source of these impurities?
The presence of multiple spots indicates that the chosen purification method was not optimal for separating the product from side-products or unreacted starting materials.
-
Side Reactions: The synthesis of pyrimidines can lead to side-products like dimers, polymers, or isomers from a lack of regioselectivity.[22]
-
Starting Material: One of the spots may correspond to your starting material (e.g., a 4-chloropyrimidine). Always run a co-spotted TLC plate with your crude mixture and the starting materials to confirm.
-
Degradation on Silica: Some nitrogen-containing heterocycles can degrade on acidic silica gel.[9] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. This is common when the compound is impure, as impurities depress the melting point.[17]
-
Return to Heat and Add Solvent: Place the flask back on the heat source and add more of the "good" solvent until the oil redissolves completely. Then, allow it to cool much more slowly.[17]
-
Reduce the Cooling Rate: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature, and then move it to a refrigerator before attempting an ice bath. Slow cooling is critical for crystal formation.[23]
-
Change Solvent System: Your current solvent may have too high a boiling point. Consider a different solvent or a solvent/anti-solvent pair with a lower boiling point.
Purification Workflow: A Decision-Making Diagram
Before selecting a purification technique, a preliminary analysis of the crude product is essential. This workflow helps guide your choice.
Caption: Decision workflow for selecting a primary purification method.
Troubleshooting Guide by Technique
Recrystallization
Recrystallization is often the most efficient method for purifying solid compounds, relying on differences in solubility between the desired product and impurities in a given solvent at different temperatures.[7]
Problem: Cannot find a suitable single solvent.
-
Causality: An ideal solvent should dissolve the compound when hot but not when cold.[7] Sometimes, no single solvent meets these criteria.
-
Solution: Use a Solvent/Anti-Solvent System.
-
Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble).
-
Heat this solution gently.
-
Slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise until the solution just begins to turn cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly.
-
| Common Solvent/Anti-Solvent Pairs for Heterocycles | | :--- | :--- | | Good Solvent | Anti-Solvent | | Ethanol / Methanol | Water | | Dichloromethane (DCM) | Hexanes / Pentane | | Ethyl Acetate (EtOAc) | Hexanes | | Dimethylformamide (DMF) | Water / Diethyl Ether |
Problem: No crystals form upon cooling.
-
Causality: The solution may be too dilute (too much solvent was added), or the cooling process is not sufficient to induce crystallization.
-
Troubleshooting Steps:
-
Scratch the Flask: Use a glass rod to make a small scratch on the inner surface of the flask at the air-liquid interface. The microscopic sharp edges of the scratch can provide a nucleation site for crystal growth.[17]
-
Add a Seed Crystal: If you have a small amount of the pure product, add a tiny crystal to the solution. This provides a template for crystallization.[17]
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Then, allow it to cool again.[17]
-
Cool Further: If room temperature cooling is unsuccessful, place the flask in a refrigerator, followed by an ice-water bath.
-
Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and elution with a mobile phase.[1][24] It is highly effective for separating mixtures with different polarities.[2][3][4]
Problem: Poor separation between my product and an impurity (spots are too close on TLC).
-
Causality: The polarity of the mobile phase is not optimized to differentiate between the components of the mixture.
-
Solution: Optimize the Mobile Phase.
-
Decrease Polarity: If your compounds are eluting too quickly (high Rf values), decrease the polarity of the mobile phase. For a common ethyl acetate/hexanes system, this means increasing the proportion of hexanes.
-
Increase Polarity: If your compounds are stuck at the baseline of the TLC plate (low Rf values), you need to increase the solvent polarity by adding more ethyl acetate or even a small percentage (0.5-1%) of methanol or triethylamine.
-
Add a Modifier: For basic compounds like hydrazinylpyrimidines, "tailing" or streaking on the silica plate is common. Adding a small amount of a basic modifier like triethylamine (Et3N) or ammonia (in methanol) to your mobile phase can neutralize the acidic silanol groups on the silica surface, leading to sharper bands and better separation.
-
Problem: The compound appears to have decomposed on the column (yield is very low, and new spots appear in fractions).
-
Causality: 4-Hydrazinylpyrimidines can be sensitive to the acidic nature of standard silica gel.[9]
-
Solution: Use an Alternative Stationary Phase or Deactivate the Silica.
-
Deactivated Silica: Prepare a slurry of silica gel in your chosen non-polar solvent and add 1-2% triethylamine by volume. Mix well before packing the column. This neutralizes the silica surface.[9]
-
Alumina: Neutral or basic alumina can be an excellent alternative to silica for acid-sensitive compounds. You will need to re-optimize your mobile phase, as alumina has different adsorption properties.[9]
-
Reverse-Phase Chromatography: For highly polar derivatives, reverse-phase silica (like C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be used.[25]
-
Acid-Base Extraction
This powerful liquid-liquid extraction technique separates compounds based on their acidic or basic properties.[12] The basic hydrazinyl group (-NHNH2) can be protonated to form a water-soluble salt, allowing it to be separated from neutral organic impurities.[10][13]
Caption: Workflow for purifying a basic this compound from a neutral impurity.
Problem: A persistent emulsion forms between the organic and aqueous layers.
-
Causality: Emulsions are fine dispersions of one liquid in another that are slow to separate. They are common when solutions are shaken too vigorously.
-
Solution: Breaking the Emulsion.
-
Patience: Let the separatory funnel stand undisturbed for a longer period.
-
Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.
-
Add Brine: Add a small amount of a saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help break the emulsion.[11]
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help break up the dispersed droplets.
-
Problem: Low recovery of the product after basification and re-extraction.
-
Causality: The pH of the aqueous layer was not made sufficiently basic to deprotonate the hydrazinium salt back to the neutral, organic-soluble hydrazine.
-
Solution: Ensure Complete Deprotonation.
-
Check the pH: When adding the base (e.g., NaOH solution), check the pH of the aqueous layer with pH paper or a pH meter. You must ensure the pH is well above the pKa of your protonated compound, typically aiming for a pH of 10-12 to ensure complete deprotonation.[11]
-
Multiple Extractions: Extract the basified aqueous layer with multiple smaller portions of organic solvent (e.g., 3 x 20 mL) rather than a single large portion (1 x 60 mL). This is a more efficient way to recover all of the product.
-
Experimental Protocols
Protocol 1: Cooling Recrystallization
This protocol is a general guideline for purifying a solid this compound derivative.
-
Solvent Selection: Test the solubility of your crude product (~10-20 mg) in small amounts (~0.5 mL) of various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) to find one that dissolves the solid when hot but sparingly when cold.
-
Dissolution: Place the impure compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent dropwise while stirring and heating until the solid just dissolves completely.[5]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[23]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Acid-Base Extraction
This protocol outlines the separation of a basic this compound derivative from neutral impurities.
-
Dissolution: Dissolve the crude reaction mixture (approx. 1.0 g) in an appropriate organic solvent (e.g., 50 mL of ethyl acetate or dichloromethane) in a separatory funnel.
-
Acidic Extraction: Add 25 mL of 1M hydrochloric acid (HCl) to the funnel. Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate.[13]
-
Separation: Drain the lower aqueous layer (containing the protonated product) into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with another 25 mL of 1M HCl and combine the aqueous extracts. The organic layer now contains the neutral impurities and can be set aside.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 5M sodium hydroxide (NaOH) solution dropwise with stirring until the pH of the solution is >10 (check with pH paper). The neutral product may precipitate out.[26]
-
Back-Extraction: Return the basified aqueous mixture to the separatory funnel. Extract the neutral product back into an organic solvent by adding 30 mL of fresh ethyl acetate or dichloromethane. Shake and allow the layers to separate.
-
Isolation: Drain the organic layer into a clean flask. Repeat the back-extraction of the aqueous layer twice more with 30 mL portions of the organic solvent, combining all organic extracts.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na2SO4), filter, and remove the solvent under reduced pressure to yield the purified this compound derivative.
References
- 1. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Purification [chem.rochester.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Acid-base_extraction [bionity.com]
- 13. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. 4-Hydrazinopyrimidine | C4H6N4 | CID 12228554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. sciencehistory.org [sciencehistory.org]
- 25. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 26. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Improving the Stability of 4-Hydrazinylpyrimidine in Solution
Introduction: 4-Hydrazinylpyrimidine is a vital heterocyclic building block in contemporary drug discovery and medicinal chemistry. Its utility, however, is often challenged by the inherent instability of the hydrazine moiety, which is susceptible to degradation. This can compromise experimental reproducibility, lower yields, and introduce impurities. This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals to troubleshoot and mitigate the stability issues of this compound in solution.
Part 1: Frequently Asked Questions & Troubleshooting
Question 1: My solution of this compound is rapidly turning yellow. What is the cause and how can I prevent this?
Answer: A yellow to brown color change is a classic sign of oxidative degradation. The hydrazine group is a strong reducing agent and is readily oxidized by atmospheric oxygen.[1] This process is often accelerated by trace metal ions and light.
Detailed Explanation: The primary degradation pathway for hydrazine compounds in the presence of air is autoxidation.[2] This reaction can be catalyzed by metal ions (e.g., Cu²⁺, Fe³⁺) that may be present as impurities in solvents or leached from laboratory equipment.[1] The decomposition of hydrazine can produce nitrogen, ammonia, and water when in contact with air.[1]
Troubleshooting Protocol:
-
Inert Atmosphere: Always prepare and handle solutions of this compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Solvent Degassing: Prior to use, degas your solvent to remove dissolved oxygen. Common methods include sparging with an inert gas or using several freeze-pump-thaw cycles for more sensitive applications.
-
High-Purity Solvents: Use high-purity, HPLC-grade, or anhydrous solvents to reduce the presence of catalytic metal ion impurities.
-
Chelating Agents: The addition of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester trace metal ions, preventing them from catalyzing the oxidation of hydrazine.[3][4]
-
Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect the compound from light-induced degradation.
Question 2: What is the optimal solvent for storing this compound?
Answer: Anhydrous, aprotic polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are generally the best choices for long-term storage. Protic solvents, particularly water, can accelerate degradation.
Detailed Explanation: Hydrazine solutions are known to slowly attack rubber, cork, and even leach silica from glass vessels over extended periods.[1] The choice of solvent is therefore critical. While this compound is miscible with water, aqueous solutions are less stable.[1][5] The stability in aqueous solutions is highly dependent on pH.[6][7][8]
Solvent Selection Guide:
| Solvent | Type | Recommendation | Rationale |
| Anhydrous DMSO/DMF | Aprotic, Polar | Excellent | Minimizes protic- and water-mediated degradation pathways. Good solubilizing power. |
| Anhydrous Acetonitrile | Aprotic, Polar | Good | A suitable alternative to DMSO or DMF. |
| Ethanol/Methanol | Protic, Polar | Use with Caution | Can participate in degradation. Use only when necessary for a specific reaction and prepare fresh. |
| Water | Protic, Polar | Not for Storage | Promotes oxidation and is highly pH-dependent.[6][7][8] Use only for immediate experimental use in buffered conditions. |
Question 3: I need to perform a reaction in an aqueous buffer. What is the ideal pH for short-term stability?
Answer: Slightly acidic conditions (pH 5-6) are generally optimal for the short-term stability of hydrazine compounds in aqueous solutions. Both strongly acidic and alkaline environments can promote degradation.
Detailed Explanation: The stability of hydrazines in aqueous solutions is significantly influenced by pH.[7][8]
-
Alkaline/Neutral Conditions: In these conditions, hydrazine solutions are more unstable, especially in the presence of oxygen.[6] The basic nature of hydrazine makes it more susceptible to oxidation.[5]
-
Strongly Acidic Conditions: While protonation in strongly acidic solutions can offer some protection against oxidation, it may introduce other degradation pathways like hydrolysis.[6]
pH Stability Workflow:
Caption: pH effect on this compound stability.
Experimental Recommendation: For aqueous reactions, prepare a fresh solution of this compound in a deoxygenated buffer (e.g., acetate or MES) at a pH between 5 and 6 immediately before use.
Part 2: Advanced Stabilization Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol incorporates best practices to maximize the shelf-life of a this compound stock solution.
Materials:
-
This compound
-
Anhydrous DMSO
-
Ethylenediaminetetraacetic acid, disodium salt (Na₂EDTA)
-
Argon or Nitrogen gas supply
-
Schlenk flask or similar glassware for handling air-sensitive reagents
-
Amber glass vials with septa caps
Step-by-Step Procedure:
-
Prepare EDTA-DMSO Solution: Dissolve a small amount of Na₂EDTA in anhydrous DMSO to a final concentration of 0.5-1.0 mM. This will chelate trace metal ions.
-
Degas the Solvent: Sparge the EDTA-DMSO solution with argon or nitrogen for 20-30 minutes to remove dissolved oxygen.
-
Weighing and Dissolution: Under a gentle stream of inert gas, weigh the desired amount of this compound and add it to the degassed EDTA-DMSO solution. Swirl gently to dissolve.
-
Aliquoting and Storage: Using a syringe or cannula, transfer the stock solution into amber vials. Purge the headspace of each vial with inert gas before sealing with a septum cap.
-
Storage Conditions: Store the vials at -20°C for long-term storage. For frequent use, a vial can be kept at 2-8°C for a shorter period.
Protocol 2: Monitoring Stability with RP-HPLC
Regularly assessing the purity of your stock solution is crucial. A simple reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used.
HPLC Conditions (Example):
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile and 10 mM Ammonium Acetate Buffer (pH 7.0) (e.g., 48:52 v/v)[9] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 272 nm)[10] |
| Column Temp. | 25°C[10] |
Procedure:
-
Prepare a calibration curve with freshly prepared standards of this compound.
-
Dilute an aliquot of your stock solution to fall within the calibration range.
-
Inject the sample and analyze the chromatogram.
-
The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
Degradation Analysis Workflow:
Caption: Workflow for stability monitoring via HPLC.
References
- 1. arxada.com [arxada.com]
- 2. US2771343A - Method for stabilizing hydrazine against decomposition by copper in contact therewith - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Stabilization by ethylenediaminetetraacetic acid of amide and other groups in drug compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrazine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. The effect of pH on sonochemical degradation of hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
Technical Support Center: Overcoming Poor Solubility of 4-Hydrazinylpyrimidine Derivatives
Welcome to the technical support center dedicated to addressing the solubility challenges of 4-hydrazinylpyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of compounds. Poor aqueous solubility is a significant hurdle in drug discovery and development, often leading to low bioavailability and hindering the translation of promising candidates into effective therapeutics.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these challenges in your experimental work.
Understanding the Challenge: The "Brick Dust" Problem
This compound derivatives, like many heterocyclic compounds, can exhibit poor aqueous solubility.[2][3] This is often due to strong intermolecular forces in the solid state, leading to high crystal lattice energy that the solvation energy in water cannot overcome. The pyrimidine core, while containing nitrogen atoms capable of hydrogen bonding, can also contribute to a planar and rigid structure, which can favor strong packing in the crystal lattice. The hydrazinyl group adds a polar and reactive functional group, which can be both a challenge and an opportunity for solubility enhancement.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers face when working with these compounds.
Q1: Why are my this compound derivatives poorly soluble in aqueous solutions?
A1: The poor solubility of these derivatives often stems from a combination of factors inherent to their molecular structure. The planar aromatic pyrimidine ring can lead to strong crystal packing (π-π stacking), making it difficult for water molecules to solvate the individual molecules. While the hydrazinyl group is polar, its hydrogen bonding capacity may be more involved in strong intermolecular interactions within the crystal lattice rather than with water.
Q2: What is the first step I should take to try and dissolve my compound?
A2: Before employing more complex methods, it's crucial to assess the pH-dependent solubility of your compound. The this compound scaffold contains basic nitrogen atoms, including those in the pyrimidine ring and the hydrazinyl moiety. Therefore, adjusting the pH of the aqueous medium can significantly impact solubility.[4] As a general starting point, attempting to dissolve the compound in a slightly acidic buffer (e.g., pH 2-5) is a logical first step. This is because the basic nitrogens will become protonated, forming a more soluble salt in situ.[5]
Q3: Are there any "go-to" organic co-solvents for pyrimidine derivatives?
A3: Yes, several organic co-solvents are commonly used to solubilize pyrimidine derivatives and other poorly soluble drug candidates.[6][7] These work by reducing the polarity of the aqueous medium, thereby lowering the interfacial tension between the solute and the solvent. Commonly used co-solvents include:
-
Dimethyl sulfoxide (DMSO): An excellent solvent for a wide range of organic compounds.[1]
-
N,N-Dimethylformamide (DMF): Another strong polar aprotic solvent.[5]
-
Ethanol: A protic solvent that is often used in formulations.
-
Polyethylene glycols (PEGs): Particularly lower molecular weight PEGs like PEG 400, are frequently used in preclinical formulations.[4]
It is important to note that the choice of co-solvent will depend on the specific downstream application (e.g., in vitro assays vs. in vivo studies) due to potential toxicity.
Q4: Can I use cyclodextrins to improve the solubility of my this compound derivative?
A4: Absolutely. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8][9] They can encapsulate poorly soluble guest molecules, like your this compound derivative, forming an inclusion complex that has significantly improved aqueous solubility.[10][11] The most commonly used cyclodextrins in pharmaceutical development are β-cyclodextrin and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[1][11]
Q5: Is salt formation a viable strategy for these compounds?
A5: Salt formation is a highly effective and widely used strategy for improving the solubility and dissolution rate of ionizable drugs.[12][13] Given that this compound derivatives are basic, they are excellent candidates for salt formation with pharmaceutically acceptable acids. The resulting salt will have different physicochemical properties, often including much higher aqueous solubility, compared to the free base.[14] The pKa of the compound and the chosen acid are critical factors in forming a stable salt.[12][14]
Troubleshooting Guides
This section provides detailed, step-by-step protocols to systematically address poor solubility.
Guide 1: pH Adjustment and pH-Solubility Profiling
The ionization of a molecule is a powerful determinant of its aqueous solubility. For a basic compound like a this compound derivative, solubility will generally increase as the pH of the solution decreases.
Experimental Protocol: pH-Solubility Profile Generation
-
Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., phosphate, acetate, and borate buffers) at a constant ionic strength.
-
Sample Preparation: Add an excess amount of your this compound derivative to a known volume of each buffer in separate vials. Ensure enough solid is present to achieve saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis:
-
Filter or centrifuge the samples to separate the undissolved solid.
-
Carefully collect the supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).
-
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the measured pH of each buffer. This will generate a pH-solubility profile.
Troubleshooting Common Issues:
-
Precipitation upon pH shift: If you dissolve your compound at a low pH and then neutralize it, it may precipitate. This is expected and confirms pH-dependent solubility. For experiments, maintain the optimal pH.
-
Inconsistent results: Ensure that the system has reached equilibrium. Longer incubation times or more vigorous shaking may be necessary.
Visualization of pH Adjustment Workflow
Caption: Workflow for determining the pH-solubility profile.
Guide 2: Utilizing Co-solvents
When pH adjustment alone is insufficient, or if a non-ionized form is required, co-solvents can be a powerful tool.
Experimental Protocol: Co-solvent Screening
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (see table below).
-
Prepare Co-solvent Mixtures: Prepare aqueous solutions of each co-solvent at various concentrations (e.g., 5%, 10%, 20%, 50% v/v).
-
Determine Solubility: Using the shake-flask method described in Guide 1, determine the solubility of your compound in each co-solvent mixture.
-
Assess Compatibility: For cell-based assays, perform a vehicle toxicity control to ensure the chosen co-solvent concentration is not cytotoxic.
Table 1: Common Co-solvents for Preclinical Formulations
| Co-solvent | Properties | Typical Concentration Range |
| DMSO | Strong solubilizing power | < 0.5% for in vitro assays |
| Ethanol | Good solubilizer, volatile | 5-20% |
| Propylene Glycol | Less toxic than ethanol | 10-40% |
| PEG 400 | Good for oral formulations | 20-60% |
| Glycerol | Viscous, increases stability | 10-30% |
Troubleshooting Common Issues:
-
Compound "crashing out": When adding a concentrated stock solution in a co-solvent to an aqueous buffer, the compound may precipitate. This is due to the sudden change in solvent polarity. To avoid this, add the stock solution slowly while vortexing the buffer, or use a higher final concentration of the co-solvent.
-
Viscosity issues: High concentrations of PEGs or glycerol can make solutions viscous and difficult to handle. Gentle warming can reduce viscosity.
Guide 3: Cyclodextrin-Mediated Solubilization
Cyclodextrins are particularly useful for increasing the apparent water solubility of hydrophobic compounds for in vitro and in vivo studies.
Experimental Protocol: Phase Solubility Study with Cyclodextrins
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of a chosen cyclodextrin (e.g., HP-β-CD) at increasing concentrations (e.g., 0 to 50 mM).
-
Equilibrate with Compound: Add an excess of the this compound derivative to each cyclodextrin solution.
-
Determine Solubility: Follow the equilibration and analysis steps from the pH-solubility protocol (Guide 1).
-
Analyze the Data: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The shape of the curve can provide information about the stoichiometry of the inclusion complex.
Visualization of Cyclodextrin Encapsulation
Caption: Mechanism of cyclodextrin-mediated solubilization.
Guide 4: Salt Formation for Enhanced Solubility
For compounds intended for further development, creating a stable and soluble salt form is a common and effective strategy.[12][13]
Experimental Protocol: Salt Screening
-
Select Counter-ions: Choose a range of pharmaceutically acceptable acids (counter-ions) to screen for salt formation. Common choices include hydrochloric, sulfuric, methanesulfonic (mesylate), and tartaric acids.
-
Stoichiometry: Dissolve the this compound derivative (free base) in a suitable organic solvent (e.g., ethanol, acetone).
-
Salt Formation: Add a stoichiometric amount (e.g., 1.0 or 1.1 equivalents) of the selected acid to the solution of the free base.
-
Isolation: Induce precipitation or crystallization of the salt by cooling, adding an anti-solvent, or slow evaporation.
-
Characterization: Collect the solid and characterize it to confirm salt formation and assess its properties (e.g., melting point, X-ray powder diffraction, and aqueous solubility).
Troubleshooting Common Issues:
-
No precipitate forms: The salt may be highly soluble in the chosen solvent system. Try using a less polar solvent or adding an anti-solvent.
-
Oily or amorphous solid: The conditions may not be optimal for crystallization. Experiment with different solvents, temperatures, and rates of addition of the acid.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-(4-Chlorophenyl)-2-hydrazinopyrimidine hydrochloride | C10H9ClN4 | CID 19916050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. PH-dependent solubility: Significance and symbolism [wisdomlib.org]
- 5. pH Dependent Drug Interactions with Acid Reducing Agents - Patel Kwan Consultancy [patelkwan.com]
- 6. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 7. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oatext.com [oatext.com]
- 10. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. GB1550401A - Hydrazine derivatives their preparation and their use - Google Patents [patents.google.com]
Preventing dimer formation in 4-Hydrazinylpyrimidine reactions
Technical Support Center: 4-Hydrazinylpyrimidine Reactions
Welcome to the technical support center for synthetic reactions involving this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block, particularly in the synthesis of pyrazolo[3,4-d]pyrimidines and other heterocyclic scaffolds. Our goal is to provide you with in-depth, field-proven insights to help you overcome common challenges, with a specific focus on preventing the formation of undesired dimeric byproducts.
Frequently Asked Questions (FAQs)
Q1: What is "dimer formation" in the context of this compound reactions?
In this context, dimer formation refers to the covalent linking of two this compound molecules, creating a byproduct with approximately double the molecular weight of the starting material. This is a common side reaction that competes with the desired reaction (e.g., cyclocondensation), leading to reduced yields and complex purification challenges.
Q2: What is the most probable structure of a dimer byproduct?
While several structures are possible, the most common dimer arises from the oxidative coupling of the terminal hydrazine nitrogens. This reaction forms a highly conjugated azo-bridged dimer, 1,2-bis(pyrimidin-4-yl)diazene. The presence of atmospheric oxygen, certain metal catalysts, or elevated temperatures can promote this side reaction.
Q3: My reaction has gone from a clear, pale yellow to a deep red/orange color. Is this related to dimer formation?
A significant color change to deep red, orange, or brown is often indicative of byproduct formation. The azo-bridged dimer mentioned above possesses an extended chromophore, which would absorb light at longer wavelengths, resulting in a strong color. While not definitive proof, this observation is a strong indicator that oxidative dimerization may be occurring.
Q4: What analytical techniques are best for detecting dimer formation?
-
Thin-Layer Chromatography (TLC): A simple and rapid method. The dimer, being larger and often more polar or less soluble, will have a different Rf value than the starting material and the desired product. It often appears as a colored spot on the baseline.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive technique. You will observe a mass peak corresponding to the dimer's molecular weight (approx. 218.2 g/mol for the azo-dimer) in addition to your product and starting material peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A complex ¹H NMR spectrum with overlapping aromatic signals and fewer, broader hydrazine N-H signals than expected can suggest the presence of the dimer or other byproducts.
Troubleshooting Guide: Dimer Formation & Low Yields
This section addresses specific issues you may encounter during your experiments and provides actionable solutions grounded in chemical principles.
Issue 1: Low Yield of Desired Product with a Major, Insoluble, and Colored Byproduct
-
Observation: Your reaction yields are consistently low. During workup or purification, you isolate a significant amount of a deeply colored (red/brown) solid that is poorly soluble in common organic solvents. LC-MS analysis of the crude mixture shows a major peak with a mass of ~218 g/mol .
-
Probable Cause: This is a classic presentation of oxidative dimer formation. The hydrazine moiety is susceptible to oxidation, especially under neutral or basic conditions at elevated temperatures with exposure to air. The resulting azo-dimer is often highly crystalline and insoluble, causing it to precipitate from the reaction mixture.
-
Solutions & Scientific Rationale:
-
Implement an Inert Atmosphere: The most critical step is to rigorously exclude oxygen.
-
Protocol: Before adding reagents, thoroughly degas your solvent by bubbling argon or nitrogen through it for 15-30 minutes. Maintain a positive pressure of the inert gas throughout the entire reaction, including during heating and cooling.
-
Causality: By removing molecular oxygen, you eliminate the primary oxidant responsible for coupling two hydrazine molecules.
-
-
Control Reaction Temperature: High temperatures accelerate the rate of all reactions, including undesired oxidation.
-
Protocol: Review literature for the specific condensation you are performing. Many successful syntheses of pyrazolo[3,4-d]pyrimidines proceed efficiently at temperatures ranging from room temperature to 80 °C.[1][2] Avoid excessive heating unless necessary for your specific substrate.
-
Causality: Lowering the thermal energy of the system reduces the likelihood of overcoming the activation energy for the oxidation pathway.
-
-
Optimize pH: The nucleophilicity of the hydrazine and the rate of oxidation are pH-dependent.
-
Protocol: For cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents, a catalytic amount of a weak acid (e.g., acetic acid) is often beneficial. This protonates the carbonyl, making it more electrophilic, without fully protonating and deactivating the hydrazine nucleophile.[3] Avoid strongly basic conditions, which can facilitate deprotonation of the hydrazine and increase its sensitivity to oxidation.
-
Causality: Maintaining a slightly acidic to neutral pH ensures the hydrazine remains sufficiently nucleophilic for the desired reaction while minimizing its susceptibility to base-catalyzed oxidation.
-
-
Diagram: Competing Reaction Pathways
The following diagram illustrates the desired cyclocondensation pathway versus the undesired oxidative dimerization pathway.
Caption: Desired cyclocondensation vs. undesired oxidative dimerization.
Issue 2: Complex Crude Mixture with Multiple Byproducts and Difficult Purification
-
Observation: Your crude TLC or LC-MS shows not just the starting material, product, and one major byproduct, but a smear of several spots or peaks. The ¹H NMR is difficult to interpret. Purification by column chromatography results in poor separation and cross-contaminated fractions.
-
Probable Cause: This scenario suggests multiple side reactions are occurring. This can be due to impure starting materials, reagent decomposition, or suboptimal reaction conditions (solvent, temperature, stoichiometry). This compound can be unstable over long periods or at high temperatures.[4]
-
Solutions & Scientific Rationale:
-
Verify Starting Material Purity: Do not assume 100% purity from the bottle.
-
Protocol: Before starting, run a quality check on your this compound. A simple melting point determination or a quick NMR spectrum can reveal significant impurities. If necessary, recrystallize the starting material.
-
Causality: Impurities can initiate or participate in side reactions, leading to a cascade of byproducts. Starting with pure materials is fundamental to a clean reaction.
-
-
Optimize Stoichiometry and Addition Order:
-
Protocol: Typically, a slight excess (1.1 to 1.2 equivalents) of the more stable reagent is used. For the synthesis of pyrazolo[3,4-d]pyrimidines, the 1,3-dicarbonyl partner is often added slowly to a solution of the this compound.
-
Causality: Slow addition of the electrophile maintains a low instantaneous concentration, favoring the desired bimolecular reaction over potential self-condensation or other side reactions of the hydrazine.
-
-
Solvent Selection: The choice of solvent can dramatically influence reaction pathways.
-
Protocol: Protic solvents like ethanol or isopropanol are commonly used and often facilitate the proton transfers necessary for condensation.[2] Aprotic solvents like DMF or DMSO can be effective but may require higher temperatures, increasing the risk of decomposition.
-
Causality: The solvent's polarity and its ability to participate in hydrogen bonding can stabilize transition states, favoring one reaction pathway over another.
-
-
Table: Recommended Reaction Conditions for Pyrazolo[3,4-d]pyrimidine Synthesis
| Parameter | Recommended Condition | Rationale | Reference(s) |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative coupling of the hydrazine. | General Best Practice |
| Solvent | Ethanol, Isopropanol, Acetic Acid | Protic solvents facilitate cyclocondensation. Acetic acid can act as both solvent and catalyst. | [2],[3] |
| Temperature | 25 °C to 100 °C (Reflux) | Substrate-dependent; start low and increase only if necessary. Avoid excessive heat. | [5],[2] |
| Catalyst | None, or catalytic Acetic Acid / HCl | Acid catalysis activates the electrophile for nucleophilic attack. | [3],[6] |
| Purity | High Purity / Recrystallized | Minimizes side reactions from unknown contaminants. | General Best Practice |
Experimental Protocol: Optimized Synthesis of a Model Pyrazolo[3,4-d]pyrimidine
This protocol provides a generalized, robust starting point for the cyclocondensation of this compound with a β-ketoester, designed to minimize dimer formation.
Objective: Synthesize a 1H-pyrazolo[3,4-d]pyrimidin-4-ol derivative.
Workflow Diagram:
Caption: Workflow for minimizing byproduct formation.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Purge the entire system with dry nitrogen or argon for 15 minutes. Ensure a gentle, positive flow of inert gas is maintained throughout the reaction.
-
Reagent Preparation: In the reaction flask, dissolve 1.0 equivalent of high-purity this compound in degassed ethanol.
-
Slow Addition: In a separate flask, prepare a solution of 1.05 equivalents of your β-ketoester partner in a small amount of degassed ethanol. Using a dropping funnel, add this solution dropwise to the stirring hydrazine solution over 30 minutes at room temperature.
-
Controlled Heating: Once the addition is complete, heat the reaction mixture to a gentle reflux (approx. 78 °C for ethanol).
-
Reaction Monitoring: Monitor the progress of the reaction every 1-2 hours using TLC or LC-MS. The reaction is complete when the this compound spot/peak is consumed. Typical reaction times are 4-12 hours.
-
Workup and Isolation:
-
Once complete, remove the heat source and allow the mixture to cool to room temperature.
-
Cool the flask further in an ice bath for 30-60 minutes to maximize precipitation of the product.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) to yield the pure pyrazolo[3,4-d]pyrimidine.
By adhering to these principles of atmospheric control, temperature management, and reagent purity, you can significantly shift the reaction equilibrium away from byproduct formation and towards the clean, high-yield synthesis of your target compounds.
References
- 1. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
Technical Support Center: Optimizing Catalyst Selection for 4-Hydrazinylpyrimidine Coupling Reactions
Welcome to the Technical Support Center dedicated to the nuanced challenge of 4-Hydrazinylpyrimidine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-N bond formation with this versatile, yet often challenging, heterocyclic scaffold. Pyrimidine cores are ubiquitous in pharmaceuticals, and their successful functionalization is a cornerstone of modern medicinal chemistry.[1][2]
This resource moves beyond standard protocols to provide in-depth, field-proven insights into catalyst selection and reaction optimization. We will dissect common experimental failures, explain the underlying chemical principles, and offer robust, actionable troubleshooting strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered when performing palladium-catalyzed cross-coupling reactions with this compound.
FAQ 1: Why is my Buchwald-Hartwig amination with this compound failing or giving low yields?
Low conversion is the most frequently reported issue. The causes are often multifaceted, stemming from the inherent properties of the pyrimidine ring and the hydrazine moiety.[3]
-
Catalyst Inhibition/Deactivation: The nitrogen atoms of the pyrimidine ring, and to a greater extent the lone pairs on the hydrazine group, can act as strong ligands for the palladium center. This coordination can lead to the formation of stable, off-cycle complexes or even irreversible catalyst poisoning, often observed as the formation of palladium black.[3][4]
-
Suboptimal Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for electron-deficient and sterically hindered heteroaryl systems.[4] The key to success lies in using a catalyst system that promotes rapid oxidative addition and reductive elimination to outcompete deactivation pathways.
-
Inappropriate Base Selection: The choice of base is critical. A base that is too weak may not efficiently deprotonate the hydrazine to form the active nucleophile. Conversely, a base that is too strong, like sodium tert-butoxide (NaOtBu), can promote side reactions or be incompatible with other functional groups on your coupling partner.[5][6]
-
Hydrazine Reactivity: Unprotected hydrazines can be sensitive. They can be oxidized under certain conditions or participate in unwanted side reactions.
FAQ 2: Which type of palladium catalyst and ligand is best suited for coupling this compound?
The consensus from extensive research points towards palladium(II) precatalysts combined with bulky, electron-rich biarylphosphine ligands.[7] These ligands are designed to stabilize the active Pd(0) species and accelerate the key steps of the catalytic cycle.[4][8]
Recommended Catalyst Systems:
| Catalyst/Precatalyst | Ligand | Key Characteristics & Applications |
| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, SPhos, RuPhos | "Buchwald Ligands"; highly effective for C-N couplings with hindered and electron-poor substrates. They promote the formation of a reactive, coordinatively unsaturated Pd(0) species.[4] |
| G3/G4 Precatalysts (e.g., XPhos Pd G3) | (Integrated) | Air- and moisture-stable precatalysts that reliably generate the active L-Pd(0) species in solution, leading to more reproducible results. |
| N-Heterocyclic Carbene (NHC) Ligands | IPr, SIMes, etc. | Offer strong σ-donation and steric bulk, providing an alternative to phosphine ligands, particularly in cases of severe steric hindrance or to prevent specific side reactions.[1] |
Causality: The steric bulk of these ligands forces a wider coordination angle around the palladium, which facilitates the final, product-forming reductive elimination step. Their strong electron-donating ability increases the electron density on the palladium, which in turn promotes the initial, often rate-limiting, oxidative addition of the aryl halide.[9]
FAQ 3: How do I choose the right base and solvent for my reaction?
The base and solvent work in concert to create the optimal environment for the catalytic cycle.
-
Base Selection: The effectiveness of a base is highly dependent on the specific substrates and solvent used.[10]
-
Strong, Non-nucleophilic Bases (e.g., NaOtBu, LHMDS): Often lead to faster reaction rates but can be incompatible with sensitive functional groups like esters.[5][6]
-
Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄): Offer excellent functional group tolerance and are a good starting point for sensitive substrates, though they may require higher temperatures or longer reaction times.[5][6]
-
-
Solvent Selection: The primary role of the solvent is to solubilize all reaction components and stabilize the catalytic species.[5]
-
Aprotic Polar Solvents (e.g., 1,4-Dioxane, Toluene): These are the most common and effective solvents for Buchwald-Hartwig aminations, balancing reagent solubility with catalyst stability.[5]
-
Polar Solvents (e.g., DMF, NMP): Can be used for solubility reasons, but be aware that polar solvents can sometimes lead to overly stable catalyst resting states, potentially slowing the reaction.[9][10][11]
-
Part 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common problems encountered during the optimization of this compound coupling reactions.
Problem 1: Low or No Conversion to Product
Your TLC or LC-MS shows primarily unreacted starting materials.
Caption: A systematic workflow for troubleshooting low-yield reactions.
Problem 2: Multiple Unidentified Spots on TLC/LC-MS
The reaction mixture is complex, with several byproducts in addition to starting materials.
-
Likely Cause: Hydrodehalogenation: A common side reaction where the halide on your coupling partner is replaced by a hydrogen atom. This is often promoted by higher temperatures and certain base/ligand combinations.[5]
-
Solution: Try using a weaker or less sterically hindered base. Lowering the reaction temperature can also significantly reduce this side reaction.[5]
-
-
Likely Cause: Catalyst Decomposition: The formation of palladium black is a clear indicator of catalyst decomposition. This leads to a loss of catalytic activity and a complex mixture of byproducts.[12]
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use degassed solvents. Switching to a more robust precatalyst (e.g., a G3 or G4 Buchwald precatalyst) can improve catalyst stability.[3]
-
-
Likely Cause: Homocoupling of Hydrazine: While less common, it's possible for the hydrazine to undergo oxidative coupling, especially if trace oxygen is present.
-
Solution: Rigorous degassing of the reaction mixture and maintaining a positive inert gas pressure are crucial.
-
Problem 3: Reaction Stalls After Initial Conversion
The reaction proceeds initially but then stops before completion.
-
Likely Cause: Progressive Catalyst Inhibition: As the product, an N-aryl-4-hydrazinylpyrimidine, forms, it can also act as a ligand for the palladium catalyst. If the product binds more strongly than the starting materials, it can progressively inhibit the catalyst as the reaction proceeds.
-
Solution: Increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) may be necessary to overcome this product inhibition. Alternatively, screening different ligands may identify one that is less susceptible to binding by the product.
-
Part 3: Experimental Protocols & Methodologies
General Protocol for a Screening Reaction
This protocol provides a robust starting point for optimizing the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, 0.1 M concentration)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the aryl bromide, this compound, base, and palladium precatalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and stir the mixture at a set temperature (start with 100 °C).
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. The Buchwald-Hartwig amination cycle involves several key steps.[6][13][14]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 9. uwindsor.ca [uwindsor.ca]
- 10. researchgate.net [researchgate.net]
- 11. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up the Synthesis of 4-Hydrazinylpyrimidine
Welcome to the technical support center for the synthesis of 4-hydrazinylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important synthesis for library production. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
I. Introduction to this compound Synthesis
This compound is a key building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of heterocyclic compounds, including pyrazoles and triazoles.[1] Its importance in drug discovery programs necessitates reliable and scalable synthetic routes. The most common and direct method for its preparation is the nucleophilic aromatic substitution (SNAr) of 4-chloropyrimidine with hydrazine hydrate.
While the reaction appears straightforward, scaling up from milligram to multi-gram or kilogram quantities often presents challenges that can impact yield, purity, and safety. This guide aims to address these challenges head-on, providing practical, field-proven insights to ensure a successful and efficient scale-up.
Fundamental Reaction Pathway
The core of the synthesis involves the displacement of a chloride ion from the electron-deficient pyrimidine ring by the strongly nucleophilic hydrazine.
DOT Diagram: Synthesis of this compound
Caption: General reaction scheme for the synthesis of this compound.
II. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of the this compound synthesis.
Q1: What is the optimal solvent for this reaction?
While various polar solvents can be used, ethanol and isopropanol are generally preferred for scale-up. They offer a good balance of solubility for both the starting material (4-chloropyrimidine) and the hydrazine hydrate, while also allowing for straightforward product precipitation upon cooling. Water can also be used, but it may complicate product isolation due to the high solubility of this compound.
Q2: What is the ideal reaction temperature and time?
The reaction is typically exothermic. For controlled scale-up, it is advisable to add the hydrazine hydrate portion-wise to a solution of 4-chloropyrimidine at a controlled temperature, often starting at room temperature and then gently heating to reflux (around 60-80°C) to ensure complete conversion. Reaction times can vary from a few hours to overnight, depending on the scale and temperature. Monitoring the reaction by TLC or LC-MS is crucial to determine the point of completion.
Q3: How can I minimize the formation of byproducts?
The primary byproduct of concern is the di-substituted product, where a second molecule of 4-chloropyrimidine reacts with the newly formed this compound. To minimize this, a molar excess of hydrazine hydrate (typically 2-5 equivalents) is recommended. This ensures that the concentration of hydrazine is always significantly higher than that of the product, favoring the desired reaction.
Q4: What are the safety considerations when working with hydrazine hydrate?
Hydrazine hydrate is a hazardous substance and requires careful handling in a well-ventilated fume hood.[2][3][4][5][6] It is corrosive, toxic, and a suspected carcinogen.[2][3][5][6] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[2][4][5][6] Avoid inhalation of vapors and contact with skin and eyes.[2][3][5][6] In case of a spill, it should be neutralized with a weak oxidizing agent like hydrogen peroxide.[4]
| Hazard | Precaution |
| Toxicity | Handle in a fume hood, wear appropriate PPE.[2][3][4][5][6] |
| Corrosivity | Avoid contact with skin and eyes; wear gloves and goggles.[2][3][5][6] |
| Flammability | Keep away from heat and open flames.[2] |
| Reactivity | Avoid contact with strong oxidizing agents.[4] |
Q5: How should I store this compound?
This compound is a relatively stable solid. However, like many hydrazine derivatives, it can be sensitive to air and light over extended periods. It is best stored in a tightly sealed container, in a cool, dark, and dry place. For long-term storage, refrigeration is recommended.
III. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the scale-up synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Product loss during workup. - Competing side reactions. | - Monitor the reaction: Use TLC or LC-MS to ensure the starting material is fully consumed. If necessary, increase reaction time or temperature. - Optimize workup: Cool the reaction mixture thoroughly to maximize precipitation. Use a minimal amount of cold solvent for washing the product. - Use excess hydrazine: Employ a 2-5 fold molar excess of hydrazine hydrate to suppress the formation of di-substituted byproducts. |
| Product is an Oil or Gummy Solid | - Impurities present. - Residual solvent. | - Trituration: Attempt to solidify the product by triturating with a non-polar solvent like hexanes or diethyl ether. - Recrystallization: If trituration fails, recrystallize from a suitable solvent system (e.g., ethanol/water, isopropanol). - Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
| Product is Discolored (e.g., pink, brown) | - Air oxidation of the hydrazine moiety. - Presence of colored impurities from starting materials. | - Work under inert atmosphere: For sensitive applications, perform the reaction and workup under a nitrogen or argon atmosphere to minimize oxidation. - Charcoal treatment: During recrystallization, a small amount of activated charcoal can be added to the hot solution to remove colored impurities. Filter the hot solution through celite to remove the charcoal before cooling. |
| Difficulty Filtering the Product | - Very fine particles. - Gelatinous precipitate. | - Allow for crystal growth: Cool the reaction mixture slowly without stirring to encourage the formation of larger, more easily filterable crystals. - Use a filter aid: A pad of celite on the filter paper can help to improve filtration speed and prevent clogging. |
DOT Diagram: Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common issues.
IV. Detailed Experimental Protocol (Example)
This protocol provides a starting point for the gram-scale synthesis of this compound. It should be adapted and optimized based on your specific laboratory conditions and scale.
Materials and Equipment:
-
4-chloropyrimidine
-
Hydrazine hydrate (55-64% solution in water)[3]
-
Ethanol (reagent grade)
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel
-
Heating mantle with temperature control
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-chloropyrimidine (1.0 eq) in ethanol (5-10 mL per gram of 4-chloropyrimidine).
-
Addition of Hydrazine Hydrate: While stirring, add hydrazine hydrate (3.0 eq) dropwise via the dropping funnel. The addition may be exothermic, so maintain the internal temperature below 40°C, using an ice bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).
-
Product Isolation: Once the reaction is complete (disappearance of the 4-chloropyrimidine spot), cool the mixture to room temperature, and then further cool in an ice bath for at least 1 hour to maximize precipitation.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum to a constant weight.
Expected Yield: 80-90% Appearance: White to off-white crystalline solid.
V. References
-
Hydrazine hydrate - SAFETY DATA SHEET (2010-04-19). Thermo Fisher Scientific. --INVALID-LINK--
-
Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET (2014-09-29). Thermo Fisher Scientific. --INVALID-LINK--
-
Practical Hydrazine Hydrate Safety : r/chemistry - Reddit (2018-10-15). Reddit. --INVALID-LINK--
-
Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. The University of New Mexico. --INVALID-LINK--
-
Hydrazine. University of California, Santa Barbara, Environmental Health & Safety. --INVALID-LINK--
-
4-Hydrazinopyrimidine | C4H6N4 | CID 12228554 - PubChem - NIH. National Center for Biotechnology Information. --INVALID-LINK--
-
Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity - PMC - NIH. National Center for Biotechnology Information. --INVALID-LINK--
-
Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion - PubMed Central. National Center for Biotechnology Information. --INVALID-LINK--
References
- 1. Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. reddit.com [reddit.com]
- 5. ehs.unm.edu [ehs.unm.edu]
- 6. ehs.ucsb.edu [ehs.ucsb.edu]
Validation & Comparative
A Comparative Analysis of 4-Hydrazinylpyrimidine Derivatives and Standard Drugs in Anticancer, Antimicrobial, and Anti-inflammatory Applications
In the dynamic landscape of drug discovery, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent structural features allow for diverse chemical modifications, leading to compounds with a wide spectrum of biological activities. Among these, 4-hydrazinylpyrimidine derivatives have emerged as a particularly promising class, demonstrating significant potential in oncology, infectious diseases, and inflammatory disorders. This guide provides a comprehensive comparison of the biological activities of select this compound derivatives against established standard drugs, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their pursuit of next-generation therapeutics.
The Versatility of the Pyrimidine Core
The pyrimidine ring, a heterocyclic aromatic organic compound, is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is therefore deeply integrated into cellular biology. This inherent biocompatibility, coupled with the reactive nature of the hydrazinyl group, makes 4-hydrazinylpyrimidines attractive candidates for targeted drug design. The ability to readily form hydrazones and other derivatives allows for the exploration of a vast chemical space, enabling the fine-tuning of pharmacological properties.[1]
Anticancer Activity: A Head-to-Head Comparison
The search for novel anticancer agents with improved efficacy and reduced side effects is a perpetual endeavor. Several studies have highlighted the potent cytotoxic effects of this compound derivatives against various cancer cell lines.
Comparative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of representative pyrimidine hydrazone derivatives compared to the standard chemotherapeutic agents Doxorubicin and 5-Fluorouracil (5-FU). The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidine Hydrazone Derivative 10a | BGC-823 (Gastric Cancer) | 9.00 | [2] |
| BEL-7402 (Hepatocellular Carcinoma) | 6.70 | [2] | |
| Pyrimidine Hydrazone Derivative 10f | MCF-7 (Breast Cancer) | 7.66 | [2] |
| BEL-7402 (Hepatocellular Carcinoma) | 7.89 | [2] | |
| 2,4-diarylaminopyrimidine hydrazone 14f | TPC-1 (Thyroid Cancer) | 0.113 | [3] |
| Doxorubicin | MCF-7 (Breast Cancer) | 4.27 | [4] |
| 5-Fluorouracil (5-FU) | BGC-823 (Gastric Cancer) | 15.18 | [2] |
| BEL-7402 (Hepatocellular Carcinoma) | 15.81 | [2] |
Note: Experimental conditions, such as incubation time and specific assay protocols, can influence IC50 values. Direct comparison should be made with caution when data is from different studies.
The data indicates that certain this compound derivatives exhibit potent anticancer activity, with some compounds demonstrating lower IC50 values than the standard drug 5-FU against specific cancer cell lines.[2] Notably, compound 14f shows exceptional potency against the TPC-1 thyroid cancer cell line.[3]
Mechanism of Action: Targeting Key Kinases
The anticancer activity of these derivatives is often attributed to their ability to inhibit critical cellular signaling pathways. For instance, some 2,4-diarylaminopyrimidine hydrazone derivatives have been shown to be potent inhibitors of Focal Adhesion Kinase (FAK), a key player in cell proliferation, survival, and migration.[3] Other pyrimidine-based compounds have been designed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), both of which are crucial for cancer progression.[3]
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hydrazine-Containing Reagents: 4-Hydrazinylpyrimidine in Focus
Abstract
Hydrazine and its derivatives are foundational reagents in organic synthesis, prized for their nucleophilicity and ability to form nitrogen-containing scaffolds. This guide provides a comparative analysis of several key hydrazine-containing reagents: the versatile workhorse Hydrazine Hydrate, the classic Phenylhydrazine, the definitive analytical reagent 2,4-Dinitrophenylhydrazine (DNPH), and the specialized heterocyclic building block, 4-Hydrazinylpyrimidine. We will explore their distinct reactivity profiles, primary applications, and the mechanistic rationale behind their use. This guide is designed for researchers, scientists, and drug development professionals, offering experimental insights and detailed protocols to inform reagent selection for applications ranging from simple functional group transformations to the complex synthesis of pharmaceutical intermediates.
The Fundamental Chemistry of Hydrazine Reagents
Hydrazine (N₂H₄) is a bifunctional nucleophile, a property that makes it and its derivatives essential tools in synthetic chemistry.[1] The lone pair of electrons on each nitrogen atom allows these molecules to readily attack electrophilic centers, most notably carbonyl carbons. This reactivity is the basis for their most common applications:
-
Building Blocks for Heterocycles: Hydrazines are instrumental in constructing nitrogen-containing rings like pyrazoles and triazoles through condensation reactions.[1][2]
-
Reducing Agents: In reactions like the Wolff-Kishner reduction, hydrazine serves to completely deoxygenate aldehydes and ketones to their corresponding alkanes.[3][4]
-
Derivatizing Agents: The reaction with aldehydes and ketones to form stable, crystalline hydrazones is a classic method for the identification and characterization of carbonyl compounds.[5][6]
The utility of a specific hydrazine reagent is dictated by the substituent attached to the hydrazine moiety. This substituent modulates the nucleophilicity of the nitrogen atoms and can introduce steric or electronic biases that favor certain reaction pathways.
Comparative Analysis of Key Hydrazine Reagents
The choice of a hydrazine reagent is a critical decision in experimental design. A chemist must weigh the desired outcome against the inherent reactivity and selectivity of the available options.
Hydrazine Hydrate (N₂H₄·H₂O)
-
Profile: As the simplest hydrazine derivative, hydrazine hydrate is a powerful and highly reactive nucleophile and reducing agent.[7] It is commercially available as a solution in water.
-
Primary Applications:
-
Wolff-Kishner Reduction: This reaction completely reduces aldehydes and ketones to alkanes under strongly basic, high-temperature conditions.[3][8] The reaction proceeds through a hydrazone intermediate, and the evolution of highly stable nitrogen gas (N₂) is a key driving force.[4][9]
-
Heterocycle Synthesis: It is widely used to form simple heterocyclic rings. For example, condensation with a 1,3-dicarbonyl compound is a classic route to pyrazoles.[2]
-
-
Expert Insight: While potent, hydrazine hydrate's high reactivity can be a double-edged sword. It often lacks selectivity, and the harsh conditions required for reactions like the Wolff-Kishner reduction are incompatible with sensitive functional groups.[8][9] The Huang-Minlon modification, which uses a high-boiling solvent like ethylene glycol, offers a more practical one-pot procedure.[3][9]
Phenylhydrazine (C₆H₅NHNH₂)
-
Profile: An arylhydrazine where a phenyl group is attached to the hydrazine. The electron-withdrawing nature of the phenyl ring reduces the nucleophilicity of the adjacent nitrogen, making phenylhydrazine less reactive than hydrazine hydrate.[10][11]
-
Primary Applications:
-
Fischer Indole Synthesis: This is the quintessential reaction of phenylhydrazine. It involves the acid-catalyzed reaction of phenylhydrazine with an aldehyde or ketone to form an indole, a privileged scaffold in medicinal chemistry.[12][13][14] The mechanism is a complex cascade involving the formation of a phenylhydrazone, followed by a[13][13]-sigmatropic rearrangement.[15][16]
-
Phenylhydrazone Formation: Used to form stable, crystalline derivatives of sugars (osazones) and other carbonyl compounds for characterization.[11]
-
-
Expert Insight: The stability of phenylhydrazine hydrochloride salt makes it a convenient alternative for many syntheses, often used in aqueous organic solvents.[17] The Fischer indole synthesis is exceptionally versatile, and its outcome can be controlled by the choice of acid catalyst, which can be either a Brønsted or Lewis acid.[12][14]
2,4-Dinitrophenylhydrazine (DNPH) - Brady's Reagent
-
Profile: An arylhydrazine heavily substituted with two electron-withdrawing nitro groups. This modification significantly reduces its nucleophilicity, rendering it unreactive for many synthetic transformations where other hydrazines excel.
-
Primary Applications:
-
Qualitative Analysis of Carbonyls: DNPH is the active ingredient in Brady's reagent, a definitive test for aldehydes and ketones.[5][18] The reaction yields a brightly colored yellow, orange, or red precipitate of the corresponding 2,4-dinitrophenylhydrazone.[19][20] This reaction is a condensation, or nucleophilic addition-elimination, process.[21][22]
-
-
Expert Insight: The value of DNPH lies in its diagnostic power. The formation of a precipitate is a clear positive test.[5] Furthermore, the resulting hydrazone derivatives are typically stable, crystalline solids with sharp, characteristic melting points. By purifying the precipitate and measuring its melting point, one can identify the original aldehyde or ketone by comparing the value to a database.[23] Aromatic carbonyls tend to produce deeper red precipitates.[6]
In Focus: this compound
-
Profile: A specialized heterocyclic hydrazine. The pyrimidine ring is an electron-deficient aromatic system, which influences the reactivity of the attached hydrazine group. Its true value lies not in its general reactivity, but in its role as a precursor to fused heterocyclic systems.
-
Primary Applications:
-
Synthesis of Fused Pyrimidines: this compound is a key building block for synthesizing pyrazolo[3,4-d]pyrimidines.[24][25] This scaffold is a purine analog and is of significant interest in medicinal chemistry, appearing in compounds with diverse biological activities, including use as cognitive enhancers and anti-cancer agents.[25][26] The synthesis often involves the reaction of the hydrazinylpyrimidine with a suitable electrophile, leading to cyclization and formation of the fused ring system.[27][28]
-
-
Expert Insight: Unlike the other reagents discussed, this compound is chosen for the specific architecture it imparts to the final molecule. The goal is not simply to form a hydrazone or reduce a carbonyl, but to construct a complex, biologically relevant scaffold. The pyrimidine ring remains as a core component of the final product, making this reagent a tool for advanced molecular construction.
Head-to-Head Performance: A Data-Driven Comparison
To illustrate the practical differences between these reagents, their key characteristics and applications are summarized below.
| Reagent | Structure | Molecular Wt. ( g/mol ) | Primary Application(s) | Reactivity Profile | Key Advantage | Limitation(s) |
| Hydrazine Hydrate | N₂H₄·H₂O | 50.06 | Deoxygenation (Wolff-Kishner); Simple heterocycle synthesis | High | Powerful, inexpensive reducing agent | Low selectivity; Harsh reaction conditions |
| Phenylhydrazine | C₆H₅NHNH₂ | 108.14 | Fischer Indole Synthesis; Phenylhydrazone formation | Moderate | Versatile for indole synthesis, a key pharma scaffold | Less reactive than hydrazine hydrate; toxic |
| 2,4-Dinitrophenylhydrazine | C₆H₃(NO₂)₂NHNH₂ | 198.14 | Qualitative test for aldehydes & ketones (Brady's Test) | Low (for synthesis) | Forms stable, colored precipitates for easy detection | Not a practical reagent for synthetic transformations |
| This compound | C₄H₆N₄ | 110.12 | Synthesis of fused heterocycles (e.g., pyrazolo[3,4-d]pyrimidines) | Specialized | Direct route to complex, biologically active scaffolds | Niche application; not a general-purpose reagent |
Experimental Protocols
The following protocols are provided as examples of the typical application for these reagents. The causality behind key steps is explained to demonstrate the principles of self-validating experimental design.
Protocol 4.1: Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative
This protocol demonstrates the use of a substituted hydrazinylpyrimidine to construct a fused heterocyclic system, a common strategy in medicinal chemistry.[28]
Objective: To synthesize a substituted pyrazolo[3,4-d]pyrimidine via cyclization.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the starting pyrimidine derivative (e.g., a 4-chloro-pyrimidine) in a suitable high-boiling solvent like ethanol or n-butanol.
-
Rationale: The solvent must be able to dissolve the reactants and remain stable at the required reaction temperature.
-
-
Hydrazine Addition: Add a slight excess (1.1 to 1.2 equivalents) of hydrazine hydrate to the solution.
-
Rationale: This step forms the this compound intermediate in situ via nucleophilic aromatic substitution, displacing the chloro group. An excess of hydrazine drives the reaction to completion.
-
-
Cyclization: Add the appropriate carbonyl compound or equivalent electrophile (e.g., a β-ketoester) to the reaction mixture.
-
Reflux: Heat the mixture to reflux for several hours (typically 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: The elevated temperature provides the necessary activation energy for the condensation and subsequent intramolecular cyclization to form the fused pyrazole ring.
-
-
Work-up and Purification: Cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration. Wash the solid with cold ethanol to remove residual impurities. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DMF).
-
Rationale: Cooling reduces the solubility of the product, maximizing yield. Washing removes soluble impurities. Recrystallization is a standard method for purifying solid organic compounds to obtain a product with a sharp melting point and clean analytical data.
-
Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis
References
- 1. Hydrazine - Wikipedia [en.wikipedia.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 5. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 12. testbook.com [testbook.com]
- 13. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 14. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. 2,4-Dinitrophenylhydrazine Test: Principle, Procedure & Uses [vedantu.com]
- 19. ijrpc.com [ijrpc.com]
- 20. study.com [study.com]
- 21. chemguide.co.uk [chemguide.co.uk]
- 22. savemyexams.com [savemyexams.com]
- 23. science-revision.co.uk [science-revision.co.uk]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 26. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 28. Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Silico Docking Comparison of 4-Hydrazinylpyrimidine Derivatives in Kinase Active Sites
Welcome to a detailed guide on leveraging in silico molecular docking to compare and prioritize 4-hydrazinylpyrimidine derivatives as potential kinase inhibitors. This document is designed for researchers, medicinal chemists, and drug development professionals who are looking to efficiently screen and analyze compound libraries against critical oncology targets. We will move beyond a simple procedural list, delving into the scientific rationale behind each step to ensure a robust and reliable computational workflow.
Introduction: The Significance of Kinase Inhibition and the Promise of Pyrimidine Scaffolds
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1][2] This makes them a prime target for therapeutic intervention.[3][4] The pyrimidine scaffold, an isostere of the adenine ring of ATP, has proven to be a privileged structure in the design of kinase inhibitors, capable of forming key hydrogen bond interactions within the ATP-binding site.[5] Specifically, derivatives of this compound and related pyrimidine hydrazones have demonstrated significant potential as anticancer agents, making them an exciting area of research.[6][7][8][9][10]
This guide provides a comprehensive framework for a comparative in silico analysis, using molecular docking to predict the binding affinity and interaction patterns of novel this compound derivatives against well-validated kinase targets. By comparing these novel compounds against known inhibitors, we can generate actionable hypotheses for lead optimization and further experimental validation.
Pillar 1: The Scientific Rationale of Comparative Molecular Docking
Molecular docking is a powerful computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein receptor).[3][4] The core principle is to sample a vast number of possible conformations of the ligand within the protein's active site and to use a scoring function to estimate the binding affinity for each conformation.[3]
Our comparative approach is built on a self-validating system. By docking a known, co-crystallized inhibitor back into its original protein structure (a process called redocking), we can validate our docking protocol. If the predicted pose closely matches the experimentally determined pose, we can have confidence in the results for our novel compounds. Furthermore, by comparing the docking scores and binding modes of our derivatives to a known inhibitor, we establish a benchmark for potency and interaction quality.
Pillar 2: A Step-by-Step Experimental Workflow for Comparative Docking
This section details a rigorous, step-by-step protocol for performing a comparative docking study. We will use the Epidermal Growth Factor Receptor (EGFR) kinase as our primary example, a key target in non-small cell lung cancer.[11][12] We will compare our hypothetical this compound derivatives against Gefitinib, an established EGFR inhibitor.[11][12]
Step 1: Target Protein Preparation
The quality of the protein structure is paramount for a meaningful docking study.
-
Selection of PDB Structure: Choose a high-resolution crystal structure of the target kinase from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 2GS6, which represents the active EGFR kinase domain.[13] It is crucial to select a structure that is relevant to the biological question; for inhibitor design, a structure with a bound ligand is often preferred as it represents a competent binding pocket.
-
Protein Clean-up: The raw PDB file contains non-essential molecules such as water, co-factors, and ions. These should be removed. The protein structure must then be prepared by adding polar hydrogen atoms and assigning partial charges. This ensures that the electrostatic interactions are accurately calculated during the docking simulation.
Step 2: Ligand Preparation
Proper preparation of the small molecules (ligands) is equally critical.
-
2D to 3D Conversion: Sketch the 2D structures of your this compound derivatives and the reference inhibitor (Gefitinib). Use a computational chemistry tool to convert these 2D structures into 3D conformations.
-
Energy Minimization: The initial 3D structures are often not in their lowest energy state. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This step is crucial as the docking algorithm will explore rotational flexibility around bonds, but starts from this initial minimized structure.
Step 3: The Docking Simulation
We will use AutoDock Vina, a widely used and validated docking program, for this workflow.[11][14]
-
Grid Box Definition: Define a three-dimensional grid box that encompasses the entire active site of the kinase. The center of the grid should be the geometric center of the bound reference ligand. The size of the box should be large enough to allow the ligand to move and rotate freely but not so large as to unnecessarily increase computation time.
-
Running the Docking Simulation: Execute the docking simulation for each prepared ligand. AutoDock Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).
Step 4: Analysis and Interpretation of Results
This is the most critical phase, where raw data is turned into scientific insight.
-
Binding Affinity Comparison: The primary quantitative output is the docking score, which is an estimation of the binding free energy. A more negative score indicates a stronger predicted binding affinity.
-
Binding Pose Visualization: Visualize the top-ranked poses for each ligand within the kinase active site. Pay close attention to the interactions formed between the ligand and the protein residues.
-
Interaction Analysis: Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking. For kinase inhibitors, a hydrogen bond to the "hinge region" of the kinase is often critical for potent inhibition. Compare the interactions of your derivatives to those of the reference inhibitor.
Visualizing the Workflow and Biological Context
To provide a clearer understanding of the process and its biological relevance, the following diagrams are provided.
Caption: A flowchart of the in silico comparative docking workflow.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Case Study: Comparative Docking in Multiple Kinase Active Sites
To demonstrate the utility of this approach for assessing selectivity, we will perform a hypothetical docking study of three this compound derivatives (HP-1, HP-2, HP-3) and a known multi-kinase inhibitor, Staurosporine, against three kinases: EGFR, VEGFR2, and Src.
-
EGFR (PDB ID: 2GS6): A receptor tyrosine kinase crucial in cell proliferation.[13][15]
-
VEGFR2 (PDB ID: 4ASD): A key regulator of angiogenesis.[16][17]
-
Src (PDB ID: 1YOM): A non-receptor tyrosine kinase involved in various signaling pathways.[18][19]
Table 1: Comparative Docking Scores (Binding Affinity in kcal/mol)
| Compound | EGFR (2GS6) | VEGFR2 (4ASD) | Src (1YOM) |
| HP-1 | -9.2 | -7.5 | -7.1 |
| HP-2 | -8.5 | -8.8 | -8.2 |
| HP-3 | -7.1 | -9.5 | -7.9 |
| Staurosporine | -11.5 | -11.2 | -10.9 |
Table 2: Key Interacting Residues in the EGFR Active Site
| Compound | Hinge Region Interaction (H-Bond) | Other Key Interactions (Hydrophobic/Pi-stacking) |
| HP-1 | Met793 | Leu718, Val726, Ala743, Leu844 |
| HP-2 | Met793 | Leu718, Val726, Leu844 |
| Gefitinib (Ref.) | Met793 | Leu718, Val726, Ala743, Leu844 |
Interpretation of Results:
From Table 1, we can hypothesize that HP-1 shows a preference for EGFR, while HP-3 is more selective for VEGFR2. HP-2 appears to be a more promiscuous inhibitor, similar to the known pan-kinase inhibitor Staurosporine. The data in Table 2 suggests that HP-1 and HP-2 replicate the critical hinge region interaction of Gefitinib in the EGFR active site, providing a structural basis for their predicted affinity. This comparative data allows for the rational selection of specific derivatives for synthesis and in vitro testing based on the desired selectivity profile.
Pillar 3: The Imperative of Experimental Validation
It is crucial to recognize that in silico docking is a predictive tool.[20] The results generate hypotheses that must be validated through experimental assays.[21][22]
Recommended Validating Experiments:
-
Kinase Inhibition Assays: In vitro assays such as ADP-Glo™ or LanthaScreen™ can be used to determine the IC50 values of the synthesized compounds.[1][22] This provides a quantitative measure of their inhibitory potency.
-
Cell-Based Assays: Evaluating the compounds in cancer cell lines that are dependent on the target kinase can confirm their on-target activity in a biological context.[6]
By correlating the in silico predictions with in vitro and cellular data, we can build a robust structure-activity relationship (SAR) that guides further rounds of drug design and optimization.[23] This iterative cycle of computational prediction and experimental validation is the cornerstone of modern, efficient drug discovery.
Conclusion
The comparative in silico docking approach detailed in this guide provides a scientifically rigorous, efficient, and cost-effective method for the initial evaluation of novel this compound derivatives as kinase inhibitors. By grounding our computational experiments in the principles of validation and comparison against known standards, we can generate high-confidence hypotheses that accelerate the discovery of new therapeutic candidates. This workflow empowers researchers to make data-driven decisions, prioritizing the most promising compounds for the significant investment of chemical synthesis and biological testing.
References
- 1. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of hydrazone incorporated 1,2,4-triazines as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Modeling, Docking, Dynamics and Simulation of Gefitinib and its Derivatives with EGFR in Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
- 13. rcsb.org [rcsb.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Virtuelle (Nano) Welten: PDB Molecule of the Month 43: src Tyrosine Kinase [plueckthun.bioc.uzh.ch]
- 19. rcsb.org [rcsb.org]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Molecular docking analysis with IC50 Assay FAK against for FDA approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Computational screening, ensemble docking and pharmacophore analysis of potential gefitinib analogues against epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Hydrazinylpyrimidine and Other Privileged Heterocyclic Scaffolds in Modern Drug Design
In the landscape of modern medicinal chemistry, the strategic selection of a core molecular scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Heterocyclic compounds, organic cyclic structures containing atoms other than carbon, form the bedrock of a vast number of pharmaceuticals.[1] Their prevalence, estimated to be in over 85% of all biologically active small molecules, is a testament to their remarkable ability to engage with biological targets in a specific and high-affinity manner.[2] This guide provides an in-depth comparison of 4-hydrazinylpyrimidine with other prominent heterocyclic scaffolds—pyridine, pyrazole, and thiazole—offering insights into their relative strengths and weaknesses to aid researchers in making informed decisions in scaffold selection and drug design.
The Concept of "Privileged Scaffolds"
Certain heterocyclic motifs are designated as "privileged structures" due to their recurring appearance in a multitude of potent and selective therapeutic agents targeting diverse biological entities like G protein-coupled receptors (GPCRs), kinases, and ion channels.[1][3] This promiscuity is not random; it arises from their rigid, three-dimensional architectures that present key pharmacophoric elements—hydrogen bond donors and acceptors, aromatic regions, and hydrophobic moieties—in pre-organized spatial arrangements that are complementary to the binding sites of these protein families.[1] This guide will delve into the nuances of this compound and how it compares to other well-established privileged scaffolds.
In Focus: The this compound Scaffold
The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of life, forming the basis of nucleobases like cytosine, thymine, and uracil.[4][5] The introduction of a hydrazinyl (-NHNH2) group at the 4-position creates the this compound scaffold, a versatile building block in medicinal chemistry. The hydrazone moiety, formed by the reaction of the hydrazinyl group with aldehydes or ketones, is a key functional group known for its diverse biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[6][7][8]
Chemical Properties and Synthetic Accessibility
The synthesis of this compound derivatives is often straightforward, typically involving the reaction of a precursor with hydrazine hydrate.[9][10] The reactivity of the hydrazinyl group allows for the facile generation of diverse libraries of hydrazone derivatives, enabling extensive structure-activity relationship (SAR) studies.[11][12]
Role in Medicinal Chemistry
The this compound scaffold and its hydrazone derivatives have demonstrated significant potential in various therapeutic areas, particularly in oncology. The nitrogen atoms in the pyrimidine ring and the hydrazone linkage can act as hydrogen bond acceptors and donors, facilitating strong interactions with target proteins. For instance, novel 2,4-diarylaminopyrimidine hydrazone derivatives have been developed as potent anti-thyroid cancer agents that inhibit Focal Adhesion Kinase (FAK).[7] Furthermore, hybrid 4,6-dihydrazone pyrimidine derivatives have shown promising broad-spectrum antitumor activity against various cancer cell lines with low toxicity to normal cells.[11]
A Comparative Analysis with Other Key Heterocyclic Scaffolds
To better understand the utility of the this compound scaffold, it is essential to compare it with other widely employed heterocyclic systems.
The Pyridine Scaffold
The pyridine ring, a six-membered aromatic heterocycle with one nitrogen atom, is another immensely important scaffold in drug design, present in over 7000 approved drugs.[13][14]
-
Physicochemical Properties: Pyridine is a polar and weakly basic molecule.[15][16] Its basicity, with a pKa of the conjugate acid around 5.3, is higher than that of pyrimidine (pKa ≈ 1.23).[17][18] This difference is due to the second electron-withdrawing nitrogen atom in pyrimidine, which reduces the electron density on the ring and the availability of the lone pair for protonation.[18]
-
Role in Drug Design: The pyridine scaffold is a versatile bioisostere for a phenyl ring, offering improved solubility and the ability to form hydrogen bonds.[15] It is found in a wide array of drugs, including the anti-tuberculosis agent isoniazid, the calcium channel blocker nifedipine, and the anti-inflammatory drug piroxicam.[13][19] The nitrogen atom can act as a hydrogen bond acceptor and a point for salt formation, enhancing bioavailability.[14]
The Pyrazole Scaffold
Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a privileged scaffold with a broad therapeutic profile.[20][21][22]
-
Physicochemical Properties: Pyrazole is a weakly basic compound. The presence of two adjacent nitrogen atoms allows for diverse substitution patterns, enabling fine-tuning of its electronic and steric properties.[23]
-
Role in Drug Design: Pyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial effects.[20][24] A notable example is Celecoxib (Celebrex®), a selective COX-2 inhibitor used to treat arthritis. The pyrazole core is crucial for its selective binding to the COX-2 enzyme.
The Thiazole Scaffold
Thiazole is a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom.[25]
-
Physicochemical Properties: The thiazole ring is a planar, aromatic system.[25] The presence of the sulfur atom influences its electronic properties and allows for unique interactions with biological targets.
-
Role in Drug Design: The thiazole scaffold is a key component in numerous therapeutic agents, including antibiotics (like penicillin, which contains a reduced thiazole ring), anticancer drugs (such as Dasatinib), and anti-inflammatory agents.[26][27][28] The thiazole ring can participate in hydrogen bonding and π-π stacking interactions, contributing to target affinity.[29]
Comparative Data Summary
To facilitate a direct comparison, the following tables summarize key properties and examples of drugs containing these scaffolds.
Table 1: Physicochemical Properties of Core Heterocyclic Scaffolds
| Scaffold | Structure | Molecular Formula | Molar Mass ( g/mol ) | pKa (Conjugate Acid) | Key Features |
| Pyrimidine | C4H4N2 | 80.09 | 1.23[17][18] | π-deficient ring, two H-bond acceptors[4] | |
| Pyridine | C5H5N | 79.10 | 5.30[17][18] | Weakly basic, polar, H-bond acceptor[15][16] | |
| Pyrazole | C3H4N2 | 68.08 | 2.49 | H-bond donor and acceptor capabilities | |
| Thiazole | C3H3NS | 85.13 | 2.53 | Aromatic, contains sulfur and nitrogen |
Table 2: Comparison of Heterocyclic Scaffolds in Drug Design
| Scaffold | Common Therapeutic Areas | Representative Drugs | Key Advantages in Drug Design |
| This compound | Anticancer, Antimicrobial, Anti-inflammatory[6][11] | (Largely investigational) | Facile diversification via hydrazone formation, multiple H-bonding sites.[7] |
| Pyridine | Anti-infective, Cardiovascular, Anti-inflammatory, Anticancer[13][19] | Isoniazid, Nifedipine, Piroxicam | Improves solubility and bioavailability, acts as a phenyl bioisostere.[14][15] |
| Pyrazole | Anti-inflammatory, Anticancer, Analgesic[20][21] | Celecoxib, Sildenafil | Versatile substitution patterns for SAR, privileged scaffold for kinase inhibition.[22] |
| Thiazole | Antibiotics, Anticancer, Anti-inflammatory[26][27] | Penicillins, Dasatinib, Meloxicam | Unique electronic properties from sulfur, participates in various binding interactions.[25][29] |
Experimental Workflows and Protocols
The evaluation of compounds containing these scaffolds relies on a suite of standardized biological assays. Below are representative workflows and protocols.
Scaffold-Based Drug Discovery Workflow
The following diagram illustrates a typical workflow for a scaffold-based drug discovery program.
Caption: A generalized workflow for scaffold-based drug discovery.
Kinase Inhibition Assay Protocol
Many drugs containing these scaffolds target protein kinases. Here is a representative protocol for a kinase inhibition assay.
Objective: To determine the in vitro inhibitory activity of a test compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., a this compound derivative)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Lance®, or similar)
-
384-well microplates
-
Plate reader compatible with the detection chemistry
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the final desired concentrations.
-
Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final volume is typically 10-20 µL.
-
Incubation: Incubate the plate at room temperature or 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Acquisition: Read the plate on a compatible plate reader (measuring luminescence, fluorescence, or time-resolved fluorescence).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-compound control. Determine the IC50 value (the concentration of compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
Rationale for Experimental Choices:
-
The choice of a purified recombinant kinase ensures that the observed inhibition is specific to the target enzyme.
-
The use of a specific substrate and optimized ATP concentration mimics physiological conditions and ensures robust assay performance.
-
A serial dilution of the test compound allows for the determination of a dose-dependent effect and the calculation of an IC50 value, a key metric of potency.
Signaling Pathway Example: FAK Signaling in Cancer
The following diagram illustrates the Focal Adhesion Kinase (FAK) signaling pathway, a target for some pyrimidine-based anticancer agents.
Caption: Simplified FAK signaling pathway and the point of intervention for FAK inhibitors.
Conclusion and Future Perspectives
The choice of a heterocyclic scaffold is a multifaceted decision that requires careful consideration of the target biology, desired physicochemical properties, and synthetic tractability. While pyridine, pyrazole, and thiazole are well-entrenched "privileged scaffolds" with a proven track record in approved drugs, the this compound scaffold presents a compelling and versatile platform for the discovery of novel therapeutics, particularly in oncology. Its synthetic accessibility and the ease of generating diverse hydrazone libraries make it an attractive starting point for hit and lead discovery campaigns. As our understanding of disease biology deepens, the exploration of both established and emerging heterocyclic scaffolds will remain a cornerstone of innovative drug design.
References
- 1. researchgate.net [researchgate.net]
- 2. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on the Role of Heterocyclic Scaffolds in Drug Discovery | Semantic Scholar [semanticscholar.org]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. difference.wiki [difference.wiki]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. differencebetween.com [differencebetween.com]
- 17. benchchem.com [benchchem.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. sarchemlabs.com [sarchemlabs.com]
- 20. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | MDPI [mdpi.com]
- 21. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. nbinno.com [nbinno.com]
- 24. mdpi.com [mdpi.com]
- 25. nbinno.com [nbinno.com]
- 26. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 27. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. tandfonline.com [tandfonline.com]
- 29. researchgate.net [researchgate.net]
Battling Resistance: A Comparative Guide to 4-Hydrazinylpyrimidine-Based Compounds in Oncology
For Immediate Release
In the relentless pursuit of effective cancer therapies, the emergence of drug resistance remains a formidable challenge.[1] Researchers and clinicians are in constant search of novel chemical entities that can circumvent these resistance mechanisms. This guide provides a comprehensive comparison of 4-hydrazinylpyrimidine-based compounds, a promising class of molecules demonstrating significant efficacy against resistant cancer cell lines. Drawing upon recent experimental data, we delve into their mechanism of action, comparative potency, and the scientific rationale behind their design.
The Challenge of Drug Resistance in Cancer
Cancer cells can develop resistance to conventional chemotherapeutics through various mechanisms, including target protein mutations, increased drug efflux, and activation of alternative signaling pathways. This acquired resistance often leads to treatment failure and disease progression.[1] The development of agents with novel mechanisms of action or the ability to overcome known resistance pathways is therefore a critical priority in oncology drug discovery.
4-Hydrazinylpyrimidines: A Scaffold of Promise
The pyrimidine nucleus is a cornerstone in the design of anticancer agents, forming the backbone of numerous antimetabolites and kinase inhibitors.[2] The incorporation of a hydrazinyl or hydrazone moiety into the pyrimidine scaffold has given rise to a new generation of compounds with potent and often selective anticancer activity.[3][4] This structural motif can enhance binding to target proteins and introduce favorable physicochemical properties.
One of the key strategies in designing these compounds is molecular hybridization, where the this compound core is combined with other pharmacologically active fragments. This approach has led to the development of multi-target agents capable of inhibiting several key oncogenic pathways simultaneously.
Mechanism of Action: Targeting Key Oncogenic Drivers
Many this compound-based compounds exert their anticancer effects by inhibiting protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in cancer.[5][6] The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine ring of ATP, is a particularly effective framework for designing kinase inhibitors.[5][6] These compounds can competitively bind to the ATP-binding site of kinases, blocking their activity and disrupting downstream signaling cascades that promote cancer cell proliferation and survival.[5][6]
Visualizing the Kinase Inhibition Pathway
Caption: Mechanism of kinase inhibition by this compound compounds.
A notable target for this class of compounds is Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is overexpressed in several cancers and plays a key role in cell proliferation, migration, and survival.[3] Certain 2,4-diarylaminopyrimidine-based hydrazones have demonstrated potent FAK inhibitory activity.[3]
Comparative Efficacy Against Resistant Cancer Cell Lines
Recent studies have highlighted the impressive cytotoxic activity of novel this compound derivatives against a range of human cancer cell lines, including those known to be resistant to standard therapies.
| Compound ID | Cancer Cell Line | Target(s) | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 14f | TPC-1 (Thyroid) | FAK | 0.113 | TAE-226 | 1.082 | [3] |
| 11c | H460 (Lung) | PI3K | 0.003 | GDC-0941 | - | [7] |
| 11c | HT-29 (Colon) | PI3K | 0.42 | GDC-0941 | - | [7] |
| 11c | MDA-MB-231 (Breast) | PI3K | 0.74 | GDC-0941 | - | [7] |
| Compound 15 | Melanoma | - | 0.37 | Doxorubicin | - | [4] |
| Compound 15 | Ovarian | - | 0.11 | Doxorubicin | - | [4] |
| Compound 15 | Pancreatic | - | 1.09 | Doxorubicin | - | [4] |
| Compound 5c | A549 (Lung) | - | 1.76 | - | - | [8] |
| Compound 5a | HT-29 (Colon) | - | 2.49 | Doxorubicin | 2.75 | [8] |
| Compound 34 | PC3 (Prostate) | EGFR | 0.026 | - | - | [9] |
As the data indicates, several this compound-based compounds exhibit significantly greater potency than existing drugs. For instance, compound 14f was found to be approximately 8.57 times more potent than the FAK inhibitor TAE-226 in TPC-1 thyroid cancer cells.[3] Similarly, compound 11c demonstrated remarkable cytotoxicity against H460, HT-29, and MDA-MB-231 cell lines, being 1.6- to 290-fold more potent than GDC-0941.[7]
Experimental Protocols: A Guide to Evaluation
The evaluation of these compounds involves a series of well-established in vitro assays to determine their cytotoxic and mechanistic properties.
Cell Viability (MTT) Assay Workflow
This assay is a cornerstone for assessing the antiproliferative effects of the synthesized compounds.[10]
Caption: Standard workflow for an MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells are treated with a range of concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48-72 hours to allow the compounds to exert their effects.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After a further incubation period, the resulting formazan crystals are dissolved in a suitable solvent.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the half-maximal inhibitory concentration (IC50) is determined.
Future Directions and Conclusion
The compelling preclinical data for this compound-based compounds underscore their potential as next-generation anticancer agents, particularly for treating resistant tumors. Their diverse mechanisms of action, including potent kinase inhibition, offer multiple avenues for therapeutic intervention. Further research should focus on optimizing their pharmacokinetic properties, evaluating their in vivo efficacy in animal models of resistant cancer, and identifying predictive biomarkers to guide their clinical development. The continued exploration of this chemical scaffold holds significant promise for expanding the arsenal of effective treatments available to cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 3. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel [1,2,3]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]
Comparative analysis of the reaction kinetics of substituted 4-Hydrazinylpyrimidines
For researchers, medicinal chemists, and professionals in drug development, understanding the kinetic profile of a molecule is paramount to predicting its behavior in both synthetic and biological systems. The 4-hydrazinylpyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for a multitude of therapeutic agents, including kinase inhibitors and anticancer drugs.[1][2][3] The reactivity of the hydrazine moiety is central to its utility, often acting as a key nucleophile in the formation of hydrazones or in cyclization reactions to build more complex heterocyclic systems.
This guide provides a comparative analysis of the reaction kinetics of substituted 4-hydrazinylpyrimidines. While direct, comprehensive kinetic studies on a homologous series of 4-hydrazinylpyrimidines are not extensively documented in publicly accessible literature, we can construct a robust and predictive model of their reactivity. This analysis is built upon well-established principles of physical organic chemistry, supported by experimental data from closely analogous heterocyclic systems, and detailed methodologies for kinetic analysis.
The Significance of Kinetic Analysis for 4-Hydrazinylpyrimidines
The rate at which a this compound derivative reacts is a critical determinant of its efficacy and mechanism of action. For instance, when these compounds are designed as covalent inhibitors, the rate of reaction with a target nucleophile (like a cysteine residue in a protein kinase) is a key parameter. Similarly, in synthetic chemistry, understanding the kinetics of hydrazone formation is crucial for optimizing reaction conditions and yield.
Key questions that kinetic analysis can answer include:
-
How do electron-donating or electron-withdrawing substituents on the pyrimidine ring influence the nucleophilicity of the hydrazine group?
-
What is the role of pH in modulating reaction rates?
-
What are the rate-determining steps in common reactions, such as hydrazone formation?
Core Reaction: Hydrazone Formation
A primary and highly versatile reaction of 4-hydrazinylpyrimidines is their condensation with aldehydes and ketones to form hydrazones. This reaction is fundamental to many dynamic combinatorial chemistry systems and the synthesis of bioactive molecules.
The mechanism of hydrazone formation is a two-step process involving a tetrahedral intermediate. The overall reaction rate is highly pH-dependent. At neutral pH, the rate-limiting step is often the acid-catalyzed dehydration of the tetrahedral intermediate.[4]
Workflow for Kinetic Analysis of Hydrazone Formation
A common and effective method for studying the kinetics of hydrazone formation is UV-Vis spectrophotometry, often coupled with a stopped-flow apparatus for rapid reactions.
Caption: Experimental workflow for kinetic analysis of hydrazone formation.
Detailed Experimental Protocol: Stopped-Flow Spectrophotometry
-
Reagent Preparation :
-
Prepare a stock solution of the substituted this compound in a suitable buffer (e.g., 100 mM phosphate buffer) at a known concentration.
-
Prepare a series of stock solutions of the aldehyde or ketone partner in the same buffer.
-
The pH of the buffer is critical and should be precisely controlled and reported.
-
-
Instrument Setup :
-
Equilibrate the stopped-flow spectrophotometer (e.g., an Applied Photophysics SX20) to the desired temperature (e.g., 25°C).
-
Set the spectrophotometer to monitor a wavelength where the product hydrazone absorbs strongly, and the starting materials have minimal absorbance. This is determined by acquiring full spectra of reactants and products beforehand.
-
-
Kinetic Run :
-
Load one syringe of the stopped-flow instrument with the this compound solution and the other with the aldehyde solution.
-
Initiate a "push" to rapidly mix the two solutions in the observation cell. Data collection of absorbance versus time begins simultaneously.
-
To ensure pseudo-first-order conditions, the concentration of the aldehyde should be at least 10-fold in excess of the this compound concentration.
-
-
Data Analysis :
-
The resulting absorbance vs. time curve is fitted to a single exponential equation to obtain the pseudo-first-order rate constant (k_obs).
-
Repeat the experiment with varying concentrations of the excess reagent (aldehyde).
-
The second-order rate constant (k₂) is determined from the slope of a plot of k_obs versus the concentration of the aldehyde.
-
Comparative Analysis: The Impact of Substituents on Reaction Kinetics
While a direct dataset for 4-hydrazinylpyrimidines is elusive, a comprehensive study on the reactivity of 2-sulfonylpyrimidines (2-SPs) with a thiol nucleophile provides an excellent proxy for understanding the electronic effects of substituents on the pyrimidine ring.[5] In this analogous system, the pyrimidine ring is the electrophile, and its reactivity is modulated by substituents. For 4-hydrazinylpyrimidines, the substituents on the ring modulate the nucleophilicity of the exocyclic hydrazine. The underlying principles of electronic influence are directly transferable.
Electronic Effects: Activating and Deactivating Groups
The nucleophilicity of the hydrazine moiety at position 4 is dictated by the electron density on its nitrogen atoms. This, in turn, is heavily influenced by the electronic nature of the substituents on the pyrimidine ring.
-
Electron-Donating Groups (EDGs) : Substituents like amino (-NH₂), methoxy (-OCH₃), and alkyl groups (-CH₃) increase the electron density on the pyrimidine ring through resonance or inductive effects. This increased electron density is partially relayed to the 4-hydrazinyl group, enhancing its nucleophilicity and thus accelerating the rate of reaction with electrophiles (e.g., aldehydes).
-
Electron-Withdrawing Groups (EWGs) : Substituents such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) pull electron density away from the pyrimidine ring. This effect reduces the electron density on the hydrazine nitrogens, decreasing their nucleophilicity and thereby slowing down the reaction rate .
The following diagram illustrates the expected relationship between substituent electronics and reaction rate.
Caption: Influence of substituents on reaction kinetics.
Quantitative Comparison: A Hammett-Based Approach
The Hammett equation provides a quantitative framework for correlating reaction rates with substituent electronic effects.[6] It takes the form:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant (hydrogen at that position).
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
For the reaction of 4-hydrazinylpyrimidines with an electrophile, we would expect a negative ρ value . This signifies that the reaction is accelerated by electron-donating groups (which typically have negative σ values), as positive charge builds up in the transition state at the electrophile as the nucleophilic hydrazine attacks. A Hammett plot of log(k/k₀) versus σ for a series of substituted 4-hydrazinylpyrimidines would be expected to yield a straight line with a negative slope.[7][8]
Hypothetical Kinetic Data Comparison
Based on the principles discussed and data from analogous systems[5], we can construct a hypothetical comparison of second-order rate constants (k₂) for the reaction of various substituted 4-hydrazinylpyrimidines with a standard electrophile like benzaldehyde at a fixed pH.
| Substituent at C2/C6 | Substituent at C5 | Hammett Constant (σ_para) of C2/C6 Substituent | Expected Relative Rate Constant (k_rel) | Rationale |
| -NH₂ | -H | -0.66 | > 100 | Strong electron-donating group (resonance) significantly increases hydrazine nucleophilicity. |
| -OCH₃ | -H | -0.27 | ~ 50 | Moderately strong electron-donating group (resonance). |
| -CH₃ | -H | -0.17 | ~ 10 | Weak electron-donating group (hyperconjugation). |
| -H | -H | 0.00 | 1 | Unsubstituted reference compound. |
| -H | -Cl | +0.23 (σ_meta) | < 1 | EWG at C5 inductively decreases ring electron density. |
| -Cl | -H | +0.23 | < 1 | Weakly deactivating (inductive withdrawal outweighs weak resonance donation). |
| -CF₃ | -H | +0.54 | << 1 | Strong electron-withdrawing group (induction) greatly reduces hydrazine nucleophilicity. |
Note: This table presents expected trends based on established chemical principles. Actual rate constants would require experimental determination following the protocols outlined.
Conclusion and Future Directions
The reactivity of substituted 4-hydrazinylpyrimidines is a finely tunable parameter, governed primarily by the electronic nature of the substituents on the pyrimidine ring. Electron-donating groups enhance the nucleophilicity of the hydrazine moiety, leading to faster reaction rates, while electron-withdrawing groups have the opposite effect. This relationship can be quantified and predicted using linear free-energy relationships such as the Hammett equation.
For drug development professionals and synthetic chemists, this predictive power is invaluable. It allows for the rational design of this compound derivatives with tailored kinetic profiles—whether the goal is to enhance the rate of covalent bond formation with a biological target or to control the speed of a synthetic transformation.
This guide underscores the necessity for systematic experimental investigation. The protocols and principles laid out here provide a clear roadmap for researchers to generate the precise, comparative kinetic data needed to advance the design of next-generation therapeutics based on this versatile scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 4-Hydrazinylpyrimidine and 2-hydrazinopyridine in Synthesis
A Senior Application Scientist's Guide to Selecting the Optimal Heterocyclic Hydrazine Building Block
For researchers, synthetic chemists, and professionals in drug development, the strategic selection of foundational scaffolds is a critical determinant of synthetic efficiency and the ultimate biological activity of target molecules. Among the myriad of building blocks available, heterocyclic hydrazines stand out for their exceptional versatility, particularly in the construction of fused bicyclic systems that are prevalent in medicinal chemistry. This guide provides an in-depth, head-to-head comparison of two workhorse reagents: 4-Hydrazinylpyrimidine and 2-hydrazinopyridine .
We will move beyond a simple cataloging of reactions to explore the nuanced differences in their reactivity, governed by their distinct electronic properties. This analysis is grounded in experimental data and established protocols to explain the causality behind synthetic choices, empowering you to select the optimal reagent for your specific research objectives.
Core Structural and Reactivity Differences: A Tale of Two Rings
At first glance, this compound and 2-hydrazinopyridine appear to be close cousins. Both feature a hydrazine moiety attached to a six-membered nitrogen-containing aromatic ring. However, the presence of a second nitrogen atom at the 1-position of the pyrimidine ring profoundly influences the electronic landscape of the molecule, creating significant, exploitable differences in reactivity compared to its pyridine counterpart.
The pyridine ring is electron-deficient relative to benzene, but the pyrimidine ring is even more so due to the cumulative electron-withdrawing inductive effects of its two nitrogen atoms.[1] This has two major consequences for the attached hydrazine group:
-
Nucleophilicity of the Hydrazine: The increased electron-withdrawing character of the pyrimidine ring deactivates the attached hydrazine group, making it a slightly weaker nucleophile compared to the hydrazine moiety on the more electron-rich pyridine ring.
-
Nucleophilicity of the Ring Nitrogen: The endocyclic ring nitrogen adjacent to the point of hydrazine attachment (N1 in pyrimidine, N1 in pyridine) plays a crucial role in the most common synthetic application: intramolecular cyclocondensation reactions. The relative nucleophilicity of this atom dictates the ease and conditions required for ring closure.
Figure 1: Structural comparison of 2-hydrazinopyridine and this compound.
Physicochemical Data Summary
The following table summarizes key properties of the two reagents, providing a quantitative basis for our comparison.
| Property | 2-Hydrazinopyridine | This compound | Reference |
| PubChem CID | 78645 | 12228554 | [2][3] |
| Molecular Formula | C₅H₇N₃ | C₄H₆N₄ | [2][3] |
| Molecular Weight | 109.13 g/mol | 110.12 g/mol | [2][3] |
| Appearance | White to light yellow crystalline solid | Off-white to yellow powder | |
| Melting Point | 41-44 °C | Not readily available | |
| Boiling Point | 90-92 °C / 1 mmHg | Not readily available |
Head-to-Head in Synthetic Applications: Cyclocondensation Reactions
The premier application for both reagents is in cyclocondensation reactions with 1,3-dielectrophiles to generate fused five-membered rings, yielding scaffolds of immense pharmaceutical interest.[4]
Target Scaffold: Fused Pyrazoles
The reaction of hydrazinyl-heterocycles with 1,3-dicarbonyl compounds or their equivalents is a classic and reliable method for constructing a pyrazole ring, often referred to as the Knorr pyrazole synthesis.[5]
-
This compound is the key precursor for pyrazolo[3,4-d]pyrimidines . This scaffold is a well-known "privileged structure" in medicinal chemistry, found in numerous kinase inhibitors due to its structural mimicry of the purine core of ATP.
-
2-Hydrazinopyridine is used to synthesize pyrazolo[1,5-a]pyridines . This isomeric system is also of significant biological interest.
The general mechanism involves the initial condensation of the more nucleophilic terminal nitrogen of the hydrazine with one carbonyl group, followed by intramolecular cyclization of the second nitrogen onto the other carbonyl, and subsequent dehydration.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Hydrazinylpyrimidine
This document provides essential safety and logistical information for the proper handling and disposal of 4-hydrazinylpyrimidine. As a hydrazine derivative, this compound requires careful management to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals familiar with standard laboratory procedures.
Core Safety Directives & Hazard Identification
Before handling or disposing of this compound, it is critical to recognize its potential hazards. While a specific Safety Data Sheet (SDS) for this compound may not always be accessible, its structure as a hydrazine derivative and a pyrimidine compound informs the necessary precautions. Hydrazine and its derivatives are known for their potential toxicity and reactivity.[1][2] The GHS classification for the closely related 4-hydrazinopyrimidine includes warnings for being harmful if swallowed, in contact with skin, or inhaled, and causing serious skin and eye irritation.[3] Therefore, this compound must be treated as a hazardous substance.
Immediate Personal Protective Equipment (PPE) Requirements:
-
Eye Protection: Wear tightly fitting chemical safety goggles or a face shield.
-
Hand Protection: Use chemically impermeable gloves (e.g., nitrile or butyl rubber).
-
Body Protection: A lab coat is mandatory to prevent skin contact.
-
Respiratory Protection: All handling and disposal procedures should be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[4]
Key Chemical Hazards:
-
Reactivity: Hydrazines are strong reducing agents and can react violently with oxidizing agents.[1] Contact with materials like metal oxides, bleach, or fuming nitric acid can lead to ignition or explosion.[1]
-
Toxicity: Hydrazine compounds can be absorbed through the skin, ingested, or inhaled, potentially causing severe irritation, burns, and systemic toxic effects.[1][2]
Pre-Disposal Planning: Waste Characterization and Segregation
Effective disposal begins with proper planning. Never dispose of this compound down the drain or in regular trash.[5] All waste containing this compound is classified as hazardous chemical waste.[6][7]
Step 1: Characterize Your Waste Identify all components of the waste stream. Is it the pure solid compound, a dilute aqueous solution, or a solution in an organic solvent? This characterization is crucial for selecting the correct disposal pathway.
Step 2: Segregate Waste Streams Proper segregation prevents dangerous reactions and simplifies disposal.
-
Solid Waste: Collect unreacted this compound powder and contaminated items like weigh boats or filter paper in a dedicated, clearly labeled hazardous waste container.
-
Aqueous Waste: Collect all solutions containing this compound in a separate, compatible container. Do not mix with other waste streams unless compatibility has been verified.[5]
-
Organic Solvent Waste: If used, collect in a separate, halogenated or non-halogenated (as appropriate) solvent waste container.
-
Sharps Waste: Needles, syringes, or broken glass contaminated with this compound must be placed in a designated puncture-resistant sharps container.[5][7]
Chemical Neutralization Protocol for Aqueous Waste (Small Laboratory Scale)
For dilute aqueous solutions, chemical neutralization can render the waste less hazardous before collection by Environmental Health & Safety (EH&S). The primary mechanism is the oxidation of the hydrazine moiety to nitrogen gas and water.[8]
While sodium hypochlorite (bleach) is a common oxidizing agent, its reaction with hydrazines can be dangerously exothermic and produce carcinogenic N-nitroso compounds as byproducts.[6][9][10] A safer and recommended alternative is catalyzed hydrogen peroxide.
Protocol: Oxidation with Hydrogen Peroxide This procedure should only be performed by trained personnel inside a chemical fume hood.
-
Dilution: Ensure the concentration of this compound in the aqueous waste is less than 5% w/w.[11] If necessary, dilute with cold water in a large beaker to provide a thermal sink.
-
Catalyst Addition: Add a trace amount of copper (II) sulfate solution (a few drops of a 0.1 M solution) to the diluted waste. This will catalyze the decomposition of hydrazine.[1]
-
Slow Addition of Oxidant: While stirring the solution vigorously, slowly add a 3% hydrogen peroxide solution. A recommended stoichiometry is a slight excess over two moles of hydrogen peroxide for every mole of hydrazine.[1] Monitor the temperature of the reaction vessel; if it increases significantly, pause the addition and allow it to cool.
-
Reaction Time: Continue stirring for at least 2 hours after the addition is complete to ensure the reaction goes to completion.
-
Verification (Optional but Recommended): Use hydrazine test strips to confirm the absence of the compound in the treated solution.
-
Final pH Adjustment: Check the pH of the treated solution. If necessary, adjust to a neutral range (between 5.5 and 10.5) before collecting it as hazardous aqueous waste.[5]
-
Containerize and Label: Transfer the neutralized solution to a properly labeled hazardous waste container. The label should include "Treated this compound waste" and list all constituents.
| Parameter | Guideline | Rationale |
| Initial Concentration | < 5% w/w | To control the rate of reaction and prevent excessive heat generation.[1][11] |
| Oxidizing Agent | 3% Hydrogen Peroxide (H₂O₂) | Safer alternative to hypochlorite; decomposes to water and oxygen.[1] |
| Stoichiometric Ratio | >2 moles H₂O₂ per mole of hydrazine | Ensures complete destruction of the hydrazine moiety.[1] |
| Catalyst | Copper (II) Sulfate (CuSO₄) | Increases the rate of the neutralization reaction.[1] |
| Final pH for Collection | 5.5 - 10.5 | Standard range for aqueous hazardous waste to prevent corrosion of containers.[5] |
Disposal Workflow and Logistics
The following diagram illustrates the decision-making process for managing this compound waste from generation to final pickup.
Caption: Decision workflow for the disposal of this compound waste.
Waste Container Management:
-
Compatibility: Use chemically compatible containers, preferably the original manufacturer's container or a designated polyethylene carboy for liquids.[5]
-
Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[5] The label must clearly state "Hazardous Waste," list "this compound" and all other chemical constituents with their approximate percentages, and note the accumulation start date.
-
Storage: Keep waste containers securely closed except when adding waste.[7] Store them in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and has secondary containment.[5][12]
Emergency Procedures: Spills and Exposures
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
In Case of a Spill:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control: Remove all ignition sources.[1]
-
Contain: For small spills, contain the spill using an inert absorbent material (e.g., sand or vermiculite).
-
Neutralize: For liquid spills, dilute with water to less than 5% and then slowly add an equal volume of 5% calcium hypochlorite or hydrogen peroxide solution to neutralize the material.[1] Be aware of the potential for an exothermic reaction.
-
Collect: Carefully sweep the absorbed material into a designated hazardous waste container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EH&S department.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
References
- 1. arxada.com [arxada.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. 4-Hydrazinopyrimidine | C4H6N4 | CID 12228554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Hydrazinopyridine | CAS#:27256-91-3 | Chemsrc [chemsrc.com]
- 5. benchchem.com [benchchem.com]
- 6. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. odu.edu [odu.edu]
- 8. scispace.com [scispace.com]
- 9. US20170113086A1 - Methods and systems for neutralization of hydrazine - Google Patents [patents.google.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. nexchem.co.uk [nexchem.co.uk]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Hydrazinylpyrimidine
As researchers dedicated to advancing drug development, our work inherently involves handling novel and potent chemical entities. 4-Hydrazinylpyrimidine, a heterocyclic compound, serves as a crucial building block in medicinal chemistry. However, its structural similarity to hydrazine derivatives necessitates a rigorous and informed approach to safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, emphasizing the causality behind each safety recommendation to ensure a self-validating system of laboratory practice.
Immediate Safety Profile: Understanding the Hazard
Before any handling protocol is initiated, a complete understanding of the compound's intrinsic hazards is paramount. This compound is classified with significant health warnings that dictate our safety procedures. The primary risks are associated with its acute toxicity and irritant properties.[1][2]
A summary of the Globally Harmonized System (GHS) classifications provides a clear, immediate overview of the potential dangers.
| Hazard Classification | GHS Hazard Statement | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [1] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | [1] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | [1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [1][2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [1][2] |
These classifications are not merely labels; they are directives. The potential for harm through multiple exposure routes (ingestion, skin contact, inhalation) requires a multi-layered personal protective equipment (PPE) strategy.
Part 1: Essential Personal Protective Equipment (PPE) Ensemble
The selection of PPE is the most critical control measure after engineering controls like fume hoods. The ensemble must provide comprehensive protection against all identified hazards.
Respiratory Protection: A Non-Negotiable Control
Given that this compound is harmful if inhaled, all manipulations must be performed within a certified chemical fume hood to minimize vapor and aerosol generation.[3][4] In the rare event of a significant spill or engineering control failure, appropriate respiratory protection is essential.
-
Primary Control: Always handle this compound inside a properly functioning chemical fume hood.
-
Emergency Use: For spill response or emergencies, a NIOSH-approved air-purifying respirator with organic vapor cartridges or, for higher concentrations, a self-contained breathing apparatus (SCBA) is required.[5] A surgical mask offers no protection and must not be used.[6]
Eye and Face Protection: Shielding from Irreversible Damage
The classification "Causes serious eye irritation" (H319) indicates a risk of significant, potentially lasting eye damage upon contact.[1][2] Standard safety glasses are insufficient.
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory.[7]
-
Best Practice: A full-face shield worn over chemical splash goggles is strongly recommended whenever there is a risk of splashing, such as during solution preparation or transfers.[6] This provides a secondary barrier, protecting the entire face from contact.
Hand Protection: Preventing Dermal Absorption
The compound is designated as "Harmful in contact with skin" (H312) and "Causes skin irritation" (H315), making robust hand protection a critical line of defense.[1]
-
Glove Selection: Wear chemical-resistant gloves. While specific permeation data for this compound is not widely available, nitrile gloves are a common and effective choice for incidental contact with many laboratory chemicals. Thicker gloves generally offer better protection.[6] Avoid thin, disposable vinyl gloves, which provide poor chemical resistance.
-
Double Gloving: The use of two pairs of gloves is a best practice, particularly during compounding, administration, and disposal.[8][9] The outer glove should extend over the cuff of the lab coat or gown.[9]
-
Glove Integrity: Change gloves immediately if they are torn, punctured, or known to be contaminated.[9] As a standard procedure, gloves should be changed regularly (e.g., every 30-60 minutes) during prolonged handling sessions to mitigate the risk of breakthrough contamination.[6]
Body Protection: A Barrier Against Contamination
To prevent skin contact and contamination of personal clothing, appropriate body protection is required.
-
Laboratory Coat: A clean, buttoned, long-sleeved laboratory coat made of a low-permeability fabric is the minimum requirement.
-
Chemical Gown: For procedures with a higher risk of splashes or significant contamination, a disposable chemical-resistant gown with a solid front and tight-fitting cuffs is recommended.[9] The gown cuff should be tucked under the outer glove to create a sealed interface.[6]
Part 2: Operational Protocol for Safe Handling
A systematic workflow minimizes the risk of exposure at every stage of the process. This protocol should be ingrained as standard practice for all personnel handling this and similar compounds.
Step-by-Step Handling Procedure
-
Preparation:
-
Designate a specific area within a chemical fume hood for the handling of this compound.
-
Ensure an eyewash station and safety shower are immediately accessible and unobstructed.[10]
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them on a disposable, absorbent bench liner inside the fume hood.
-
-
Donning PPE:
-
Put on the inner pair of gloves.
-
Don the laboratory coat or chemical gown, ensuring it is fully fastened.
-
Put on the outer pair of gloves, ensuring the cuffs overlap the sleeves of the gown.
-
Don chemical splash goggles and, if necessary, a face shield.
-
-
Handling:
-
Perform all manipulations, including weighing and solution preparation, deep within the fume hood.
-
Handle the solid material carefully to avoid generating dust.
-
If transferring the substance, use techniques that minimize the potential for splashing or aerosolization.
-
-
Post-Handling & Decontamination:
-
Securely close the primary container of this compound.
-
Decontaminate any non-disposable equipment used.
-
Wipe down the work surface within the fume hood with an appropriate cleaning agent.
-
-
Doffing PPE:
-
Remove the outer pair of gloves first, peeling them off without touching the external surface. Dispose of them immediately into a designated hazardous waste container.
-
Remove the face shield and goggles.
-
Remove the lab coat or gown, turning it inside out as it is removed to contain any surface contamination.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.[11]
-
Part 3: Spill Management and Disposal Plan
Accidents can happen, and a clear, pre-defined plan for spill management and waste disposal is a non-negotiable part of the overall safety protocol.
Spill Response
-
Minor Spill (inside fume hood):
-
Alert others in the immediate area.
-
Wearing the full PPE ensemble, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.
-
Carefully sweep or collect the absorbed material into a clearly labeled hazardous waste container.
-
Decontaminate the area of the spill.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Waste Disposal
Chemical waste must be handled in strict accordance with local, state, and federal regulations.[12] Never dispose of this compound down the drain or in the regular trash.[13][14]
-
Solid Waste: Collect all contaminated disposable items (e.g., gloves, weigh paper, absorbent pads, gowns) in a dedicated, sealed, and clearly labeled hazardous waste container.[12]
-
Liquid Waste: Collect any solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with incompatible waste streams.[12]
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Pickup: Arrange for disposal through your institution's EHS office or a licensed chemical waste management company. Maintain meticulous records of waste generation and disposal.[12]
Safe Handling Workflow Diagram
The following diagram illustrates the logical flow for safely handling this compound, from initial planning to final disposal.
Caption: A workflow for the safe handling of this compound.
By integrating these safety protocols and understanding the rationale behind them, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
- 1. 4-Hydrazinopyrimidine | C4H6N4 | CID 12228554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hydrazinylpyrimidine | C4H6N4 | CID 346558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 4-Hydrazinopyridine | CAS#:27256-91-3 | Chemsrc [chemsrc.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. pppmag.com [pppmag.com]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. pogo.ca [pogo.ca]
- 9. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. nems.nih.gov [nems.nih.gov]
- 14. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
